1-Chloro-2,3-dimethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXMPHTZGGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238079 | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90282-99-8 | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene for Advanced Research
This guide provides an in-depth exploration of 1-Chloro-2,3-dimethoxybenzene, a pivotal chlorinated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its core properties, safety protocols, synthesis methodologies, and applications, grounding all information in established scientific principles and validated sources.
Section 1: Core Compound Identification and Properties
1-Chloro-2,3-dimethoxybenzene, also known as 3-Chloroveratrole, is a substituted aromatic ether. Its unique structure, featuring a chlorine atom and two adjacent methoxy groups, makes it a valuable intermediate in specialized organic synthesis.
Key Identifiers
The unambiguous identification of a chemical compound is the foundation of reproducible science. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which is essential for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 90282-99-8 | [1][2] |
| Molecular Formula | C₈H₉ClO₂ | [1][2] |
| IUPAC Name | 1-chloro-2,3-dimethoxybenzene | [2] |
| Synonyms | 3-Chloroveratrole, 3-Chloro-1,2-dimethoxybenzene | [2] |
Physicochemical Properties
Understanding the physicochemical properties is critical for designing experiments, particularly for reaction setup, purification, and storage. The data presented below are compiled from validated chemical databases.
| Property | Value | Unit | Source |
| Molecular Weight | 172.61 | g/mol | [1][2] |
| Appearance | Light yellow powder/solid | - | [3] |
| Melting Point | 33 - 37 | °C | [3] |
| Boiling Point | ~239 | °C (at 760 mmHg) | [4] |
| Flash Point | 112 | °C | [3] |
| Density | ~1.2 | g/cm³ | [4] |
| LogP | 2.99 | - | [4] |
Note: Some properties, like boiling point and density, are predicted values and should be treated as estimations.
Section 2: Safety, Handling, and Storage
From a risk assessment perspective, proper handling protocols are non-negotiable. The Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication.
GHS Hazard Classification
Based on aggregated data, this compound presents moderate hazards that require appropriate protective measures.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[5]
-
Eye Irritation (Category 2/2A): Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed (classification reported by a minority of notifiers).[6]
Recommended Handling and Personal Protective Equipment (PPE)
A rigorous adherence to safety protocols is paramount to mitigate risks associated with handling 1-Chloro-2,3-dimethoxybenzene.
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3][7]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[3] However, if dusts or aerosols are generated, a NIOSH-approved respirator is necessary.
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]
Storage and Stability
-
Conditions to Avoid: Incompatible products and strong oxidizing agents.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Stability: The compound is stable under normal storage conditions.[3]
Section 3: Synthesis and Reactivity
The synthesis of chlorinated dimethoxybenzenes often involves electrophilic aromatic substitution on a dimethoxybenzene precursor. The directing effects of the methoxy groups are a key consideration in achieving the desired regioselectivity.
Rationale for Synthetic Strategy
The two methoxy groups on the benzene ring are strong activating, ortho-, para- directing groups. In 1,3-dimethoxybenzene, the 2-, 4-, and 6- positions are activated. Direct chlorination can lead to a mixture of products. Therefore, more regioselective methods are often employed. One such strategy involves lithiation followed by quenching with a chlorine source, which offers precise control over the substitution pattern.[8]
Exemplary Synthesis Protocol: Lithiation and Chlorination
This protocol is based on a general method for the regioselective chlorination of activated aromatic rings.[8] It is a self-validating system as the purity of the product can be confirmed by standard analytical techniques (NMR, GC-MS), validating the efficacy of the regioselective lithiation step.
Workflow Diagram: Synthesis of 2-Chloro-1,3-dimethoxybenzene
Caption: Regioselective synthesis via lithiation-chlorination.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-dimethoxybenzene (1.0 eq.) in an anhydrous ether solvent such as 1,2-dimethoxyethane.[8]
-
Lithiation: Cool the solution in an ice bath. Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the internal temperature. The choice of n-BuLi is critical as it is a strong base capable of deprotonating the activated aromatic ring. The ortho position to both methoxy groups is the most acidic, leading to regioselective lithiation.
-
Chlorination: After stirring for approximately 40 minutes, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise, ensuring the reaction temperature does not exceed 55°C.[8] NCS is an effective electrophilic chlorine source that reacts readily with the organolithium intermediate.
-
Workup: After an additional 45 minutes, quench the reaction by carefully pouring the mixture into water.[8]
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[8] Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure product.[8]
Section 4: Applications in Research and Drug Development
Chlorinated and methoxylated phenyl rings are privileged structures in medicinal chemistry.[9][10] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[10][11]
Role as a Synthetic Intermediate
1-Chloro-2,3-dimethoxybenzene and its isomers serve as key building blocks for more complex molecular architectures. Their utility stems from the differential reactivity of the chloro and methoxy groups.
-
Pharmaceutical Synthesis: These compounds are intermediates in the synthesis of biologically active molecules, including anti-inflammatory drugs, analgesics, and compounds with diuretic or antihypertensive properties.[8][12]
-
Cross-Coupling Reactions: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular libraries for drug discovery.
-
Material Science: Isomers like 1-chloro-3,5-dimethoxybenzene are used in developing specialty polymers and resins, contributing to materials with enhanced thermal and chemical stability.[12]
Mechanistic Insight: The "Magic" Chloro and Methoxy Effect
The strategic placement of chloro and methoxy groups is a cornerstone of modern drug design.
-
Chlorine Atom: It is highly versatile. It is electron-withdrawing inductively but can act as a weak ortho-, para- director in electrophilic substitutions. Crucially, it can form halogen bonds—a type of non-covalent interaction with protein backbones or side chains—that can significantly enhance binding affinity.[10] Its lipophilicity also aids in crossing biological membranes.
-
Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can increase aqueous solubility. Metabolically, it can be a point of O-demethylation by cytochrome P450 enzymes, a property that can be exploited to design prodrugs or to modulate the metabolic profile of a lead compound.
The combination of these groups, as seen in 1-Chloro-2,3-dimethoxybenzene, provides a scaffold with multiple points for synthetic diversification and property modulation, making it a valuable tool for medicinal chemists.
Section 5: Analytical Characterization
Confirmation of the structure and purity of 1-Chloro-2,3-dimethoxybenzene is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. GC-MS is particularly useful for assessing purity and identifying byproducts.[2]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as C-O ether stretches and C-Cl stretches, present in the molecule.[2]
References
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1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 . PubChem, National Center for Biotechnology Information. [Link]
-
1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 . PubChem, National Center for Biotechnology Information. [Link]
-
1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 . PubChem, National Center for Biotechnology Information. [Link]
-
Microwave Promoted Halogenation of Quinones, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS . International Journal for Multidisciplinary Research (IJFMR). [Link]
- Process for the preparation of chloro-1,4-dimethoxybenzene.
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 . Chemsrc. [Link]
-
Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+% . Cole-Parmer. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery . YouTube. [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . ChemRxiv. [Link]
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A Comprehensive Technical Guide to 1-Chloro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-Chloro-2,3-dimethoxybenzene, a versatile aromatic compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document will cover its fundamental chemical properties, synthesis methodologies, and reactivity, offering field-proven insights for its practical application.
Core Molecular and Physical Properties
1-Chloro-2,3-dimethoxybenzene, also known as 3-Chloroveratrole, is a substituted aromatic ether. Its core characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem[2] |
| Molecular Weight | 172.61 g/mol | PubChem[2] |
| IUPAC Name | 1-chloro-2,3-dimethoxybenzene | PubChem[2] |
| CAS Number | 90282-99-8 | PubChem[2] |
| Appearance | Pale yellow to cream white low melting solid | Chem-Impex[1] |
| Melting Point | 32 - 38 °C | Chem-Impex[1] |
Synthesis of 1-Chloro-2,3-dimethoxybenzene: A Mechanistic Approach
The synthesis of 1-Chloro-2,3-dimethoxybenzene is a critical process for its subsequent use in more complex molecular architectures. A common and effective method involves the electrophilic chlorination of 1,3-dimethoxybenzene. This process can be achieved through various chlorinating agents, with N-chlorosuccinimide (NCS) being a widely used reagent.
Synthesis via Lithiation and Chlorination
An established method for the preparation of 2-chloro-1,3-dimethoxybenzene involves the lithiation of 1,3-dimethoxybenzene followed by reaction with a chlorinating agent.[3] This approach offers good regioselectivity.
Experimental Protocol:
-
Dissolution: Dissolve 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml).[3]
-
Lithiation: Add 2.6M n-butyllithium (40 ml) to the solution. The n-butyllithium acts as a strong base, deprotonating the aromatic ring at the most acidic position, which is ortho to both methoxy groups, forming [2,6-dimethoxyphenyl]-lithium.[3] This step is crucial for directing the chlorination to the desired position.
-
Chlorination: After 40 minutes, add N-chlorosuccinimide (13.5 g).[3] The lithium intermediate then acts as a nucleophile, attacking the electrophilic chlorine on NCS. It is critical to maintain the reaction temperature below 55°C using an ice bath to prevent side reactions.[3]
-
Quenching and Extraction: After an additional 45 minutes, pour the reaction mixture into water and extract with ether.[3] This step quenches the reaction and separates the organic product from aqueous impurities.
-
Purification: Evaporate the organic extract to obtain a crude oil. The oil is then purified by chromatography on silica gel, eluting with 20% ether-hexane.[3] Evaporation of the eluents yields an oil that crystallizes on standing. Recrystallization from hexane gives pure 2-chloro-1,3-dimethoxybenzene.[3]
Causality in Experimental Choices:
-
Solvent: 1,2-dimethoxyethane is an effective solvent for both the starting material and the organolithium intermediate, stabilizing the lithium cation.
-
Temperature Control: Maintaining a low temperature during the addition of NCS is vital to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Purification: Chromatographic purification is necessary to separate the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.
Direct Chlorination Strategies
Direct chlorination of dimethoxybenzenes using elemental chlorine is another synthetic route. However, this method is often accompanied by the formation of disubstituted products and requires careful control of reaction conditions to achieve good selectivity.[4] The use of a Lewis acid catalyst like titanium tetrachloride can improve the yield of the desired monochlorinated product by activating the chlorine molecule and enhancing its electrophilicity.[4]
Logical Workflow for Synthesis via Lithiation:
Caption: Synthesis workflow for 1-Chloro-2,3-dimethoxybenzene.
Chemical Reactivity and Applications
The presence of the chloro and methoxy groups on the benzene ring imparts a unique reactivity to 1-Chloro-2,3-dimethoxybenzene, making it a valuable intermediate in organic synthesis.
Electrophilic Aromatic Substitution
The methoxy groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects governs the regioselectivity of further electrophilic substitution reactions. This allows for the controlled introduction of other functional groups onto the aromatic ring.
Precursor for Bioactive Molecules
Chlorinated dimethoxybenzene derivatives are valuable intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[4] For instance, 2-Chloro-1,3-dimethoxybenzene is a starting material for the synthesis of pharmacologically valuable 1,2-benzisoxazoloxy acetic acids, which have shown diuretic, uricosuric, and antihypertensive properties.[3]
Signaling Pathway Implication (Hypothetical):
While specific signaling pathway interactions for 1-Chloro-2,3-dimethoxybenzene are not extensively documented in the provided search results, its role as a precursor for pharmacologically active compounds suggests its indirect involvement in modulating biological pathways. For example, if it were a precursor to a kinase inhibitor, the logical pathway would be as follows:
Caption: Hypothetical role as a precursor in drug development.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 1-Chloro-2,3-dimethoxybenzene. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
1-Chloro-2,3-dimethoxybenzene is a valuable and versatile chemical intermediate. Its well-defined molecular and physical properties, coupled with established synthetic routes, make it an important building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis and reactivity is essential for its effective utilization in research and development.
References
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PubChem. 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.
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- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1-Chloro-2,3-dimethoxybenzene
1-Chloro-2,3-dimethoxybenzene is an aromatic organic compound with the chemical formula C₈H₉ClO₂.[1] As a substituted dimethoxybenzene derivative, it holds significance as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the chloro and methoxy groups on the benzene ring imparts specific reactivity and physicochemical properties that are instrumental in the construction of more complex molecular architectures.
The precise nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-2,3-dimethoxybenzene .[1] In scientific literature and commercial catalogs, it may also be referred to by a variety of synonyms, which are crucial to recognize for comprehensive literature searches and material sourcing.
| Identifier Type | Value |
| IUPAC Name | 1-chloro-2,3-dimethoxybenzene[1] |
| CAS Number | 90282-99-8[1] |
| Molecular Formula | C₈H₉ClO₂[1] |
| Molecular Weight | 172.61 g/mol [1] |
| Synonyms | 3-Chloroveratrole, 1,2-Dimethoxy-3-chloro-benzene, Benzene, 1-chloro-2,3-dimethoxy-[1] |
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of 1-Chloro-2,3-dimethoxybenzene are fundamental to its handling, storage, and application in synthetic protocols. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.
| Property | Value | Source |
| Molecular Weight | 172.61 g/mol | PubChem[1] |
| XLogP3-AA | 2.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
Synthesis of Chloro-Dimethoxybenzenes: A Methodological Perspective
The synthesis of chlorinated dimethoxybenzene derivatives, including 1-Chloro-2,3-dimethoxybenzene, typically involves the electrophilic chlorination of the corresponding dimethoxybenzene precursor. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity and yield of the desired isomer.
A common synthetic strategy involves the direct chlorination of 1,2-dimethoxybenzene. The methoxy groups are ortho-, para-directing activators, influencing the position of the incoming chloro substituent.
Experimental Protocol: Electrophilic Chlorination of a Dimethoxybenzene
This protocol outlines a general procedure for the chlorination of a dimethoxybenzene, which can be adapted for the synthesis of 1-Chloro-2,3-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene
-
N-Chlorosuccinimide (NCS) or Chlorine gas
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethoxybenzene in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent:
-
Using NCS: Slowly add a solution of N-Chlorosuccinimide in the reaction solvent to the stirred solution of dimethoxybenzene.
-
Using Chlorine Gas: Bubble a controlled stream of chlorine gas through the reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired 1-Chloro-2,3-dimethoxybenzene isomer.
Key Reactions and Mechanistic Insights
1-Chloro-2,3-dimethoxybenzene can participate in a variety of organic reactions, making it a valuable intermediate. The presence of the chloro and methoxy groups influences its reactivity in electrophilic and nucleophilic substitution reactions.
-
Electrophilic Aromatic Substitution: The benzene ring, activated by the two methoxy groups, can undergo further electrophilic substitution. The positions of substitution will be directed by the existing substituents.
-
Nucleophilic Aromatic Substitution: The chloro group can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than for activated aryl halides.
-
Cross-Coupling Reactions: The chloro-substituent allows this compound to participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the rapid diversification of molecular scaffolds.
Applications in Drug Discovery and Development
The utility of chlorinated and methoxylated aromatic compounds in medicinal chemistry is well-established. These functional groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2]
-
Lipophilicity and Membrane Permeability: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Receptor Binding Interactions: The chloro and methoxy groups can participate in various non-covalent interactions with protein targets, including hydrogen bonding, halogen bonding, and hydrophobic interactions, which can contribute to binding affinity and selectivity.[2]
While specific applications of 1-Chloro-2,3-dimethoxybenzene in marketed drugs are not extensively documented in the public domain, its structural motif is present in numerous research compounds and is considered a valuable synthon for the synthesis of libraries of potential drug candidates. For instance, related chloro-dimethoxybenzene derivatives are used as starting materials for pharmacologically active compounds.[3]
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are paramount when working with 1-Chloro-2,3-dimethoxybenzene and its isomers. While a specific safety data sheet (SDS) for 1-Chloro-2,3-dimethoxybenzene was not retrieved, data from related compounds provide essential guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4][5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]
Hazard Identification (based on related compounds):
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
-
Harmful if Swallowed: May be harmful if swallowed.[6]
In case of exposure, follow standard first-aid procedures and seek medical attention as necessary. Always consult the specific Safety Data Sheet provided by the supplier before use.
Conclusion
1-Chloro-2,3-dimethoxybenzene is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug development. Its defined structure and predictable reactivity make it a useful building block for creating novel and complex molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible utilization in the laboratory. The continued exploration of the reactions and applications of this and related compounds will undoubtedly contribute to advancements in medicinal chemistry and materials science.
References
- EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents.
-
Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS - IJFMR. Available from: [Link]
-
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF - ResearchGate. Available from: [Link]
- DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents.
-
1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem. Available from: [Link]
-
1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 | Chemsrc. Available from: [Link]
-
SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene. Available from: [Link]
-
1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?.. - Filo. Available from: [Link]
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Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+% - Cole-Parmer. Available from: [Link]
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Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. Available from: [Link]
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4-Chloro-1,2-dimethoxybenzene | C8H9ClO2 | CID 28048 - PubChem. Available from: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available from: [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 1-Chloro-2,3-dimethoxybenzene
This guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-2,3-dimethoxybenzene (CAS No: 2859-67-8), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that connect these spectral features to the molecule's unique structure.
Molecular Structure and Spectroscopic Predictions
1-Chloro-2,3-dimethoxybenzene, with the molecular formula C₈H₉ClO₂, possesses a distinct substitution pattern on the benzene ring that dictates its spectral behavior.[1] Understanding this structure is fundamental to interpreting the data obtained from various spectroscopic techniques.
-
¹H NMR: The molecule lacks symmetry, meaning all three aromatic protons are chemically non-equivalent and should appear as distinct signals. The two methoxy groups are also in different chemical environments and should produce two separate singlets.
-
¹³C NMR: Due to the lack of symmetry, all eight carbon atoms are unique and should theoretically yield eight distinct signals in the ¹³C NMR spectrum.
-
IR Spectroscopy: The key functional groups are the aromatic ring (C=C and C-H bonds), the ether linkages (C-O), and the chloro-substituent (C-Cl). These will give rise to characteristic absorption bands.
-
Mass Spectrometry: The nominal molecular weight is 172 g/mol . The presence of a chlorine atom predicts a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, stemming from the natural abundance of the ³⁷Cl isotope.[1]
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2,3-dimethoxybenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Summary: ¹H NMR of 1-Chloro-2,3-dimethoxybenzene
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.10 | Doublet of doublets (dd) | 1H | Ar-H |
| 2 | ~7.00 | Triplet (t) | 1H | Ar-H |
| 3 | ~6.90 | Doublet of doublets (dd) | 1H | Ar-H |
| 4 | 3.91 | Singlet (s) | 3H | OCH₃ |
| 5 | 3.89 | Singlet (s) | 3H | OCH₃ |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. The data presented is a representative interpretation.
Expert Interpretation
The aromatic region of the spectrum displays three distinct signals, confirming the presence of three non-equivalent protons on the benzene ring. The downfield shifts (6.90-7.10 ppm) are characteristic of aromatic protons. The splitting patterns arise from spin-spin coupling with neighboring protons. The two singlets at 3.91 and 3.89 ppm, each integrating to three protons, are assigned to the two magnetically inequivalent methoxy groups. The slight difference in their chemical shifts is due to the differential electronic influence of the adjacent chloro-substituent.
Caption: ¹H NMR coupling relationships for 1-chloro-2,3-dimethoxybenzene.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon signal appears as a singlet.
-
Parameters: A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Summary: ¹³C NMR of 1-Chloro-2,3-dimethoxybenzene
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-OCH₃ |
| ~148 | C-OCH₃ |
| ~128 | C-Cl |
| ~125 | Ar C-H |
| ~122 | Ar C-H |
| ~115 | Ar C-H |
| ~61 | OCH₃ |
| ~56 | OCH₃ |
Note: Assignments are predictive and based on established chemical shift ranges for substituted benzenes.
Expert Interpretation
The spectrum is expected to show eight distinct signals. The two signals in the downfield region (~152 and 148 ppm) are assigned to the aromatic carbons directly attached to the electronegative oxygen atoms of the methoxy groups.[2] The carbon bearing the chlorine atom (C-Cl) is expected around 128 ppm. The remaining three signals for the protonated aromatic carbons appear between 115-125 ppm. The two signals at highest field (~61 and 56 ppm) correspond to the carbons of the two distinct methoxy groups.
Caption: ¹³C NMR chemical shift regions for 1-chloro-2,3-dimethoxybenzene.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Spectrum Acquisition (FTIR)
-
Sample Preparation (Neat): Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum.
Data Summary: Key IR Absorptions
| Frequency (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether (Asymmetric) |
| 1050-1020 | C-O Stretch | Aryl Ether (Symmetric) |
| 800-600 | C-Cl Stretch | Aryl Halide |
Source: Data interpreted from typical ranges and information available in public databases.[1]
Expert Interpretation
The IR spectrum provides clear evidence for the key structural components. The peaks above 3000 cm⁻¹ are indicative of C-H stretching from the aromatic ring, while those just below 3000 cm⁻¹ confirm the presence of the methyl groups. The strong absorptions in the 1250-1020 cm⁻¹ region are highly characteristic of the aryl ether C-O stretching vibrations.[3] The presence of a band in the 800-600 cm⁻¹ range is consistent with the C-Cl stretching vibration.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues.
Experimental Protocol: Mass Spectrum Acquisition (GC-MS)
-
Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Data Summary: Major Mass Fragments
| m/z | Proposed Fragment | Significance |
| 172/174 | [C₈H₉ClO₂]⁺ | Molecular Ion (M⁺, M+2) |
| 157/159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 129 | [M - CH₃ - CO]⁺ or [M - Cl]⁺ | Subsequent fragmentation |
| 93 | [C₆H₅O]⁺ | Further fragmentation |
Source: NIST Mass Spectrometry Data Center.[1]
Expert Interpretation
The mass spectrum shows a clear molecular ion peak at m/z 172, which corresponds to the molecular weight of 1-chloro-2,3-dimethoxybenzene with the ³⁵Cl isotope.[1] The presence of a significant peak at m/z 174, with an intensity of about one-third of the m/z 172 peak, is the definitive signature of a monochlorinated compound.[1] The most abundant fragment ion is observed at m/z 157, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation pathway for methyl ethers.
Caption: Proposed primary fragmentation pathway in EI-MS.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of 1-chloro-2,3-dimethoxybenzene. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments detailed by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation pattern confirmed by MS. This guide serves as a robust reference for the analytical characterization of this important chemical compound.
References
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PubChem. (n.d.). 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
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Chemsrc. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
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Organic Chemistry Laboratory. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]
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Kamruzzaman, M., Ali, R., & Hasan, T. (2022). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. Acta Chemica Malaysia, 6(1), 26-30. Retrieved from [Link]
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Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Gaali, S. (2013). Design and synthesis of ligands for the FK506-binding proteins and the serotonin transporter [Doctoral dissertation, Ludwig-Maximilians-Universität München]. LMU Electronic University Publications. Retrieved from [Link]
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An In-depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3-dimethoxybenzene, also known as 3-chloroveratrole, is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two adjacent methoxy groups on a benzene ring, imparts specific reactivity and properties that are of interest in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both electron-donating methoxy groups and an electron-withdrawing, yet ortho-, para-directing, chloro group creates a nuanced electronic environment that influences its behavior in chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-2,3-dimethoxybenzene, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1-chloro-2,3-dimethoxybenzene is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity under various conditions, and the appropriate methods for its handling and purification.
Core Molecular and Physical Data
The fundamental molecular and physical characteristics of 1-chloro-2,3-dimethoxybenzene are summarized in the table below. While experimentally determined data for some properties of this specific isomer are limited in publicly accessible literature, computed values and data from analogous compounds provide valuable estimations.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| IUPAC Name | 1-chloro-2,3-dimethoxybenzene | [1] |
| CAS Number | 90282-99-8 | [2] |
| Appearance | Clear yellow liquid at 20°C | [3] |
| Boiling Point | 98°C (pressure not specified) | [3] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water. | [4] |
| LogP (Computed) | 2.3572 | [2] |
Synthesis of 1-Chloro-2,3-dimethoxybenzene
The synthesis of 1-chloro-2,3-dimethoxybenzene can be approached through several routes, typically involving the introduction of the chloro substituent onto a pre-existing dimethoxybenzene framework or the modification of functional groups on a chlorinated benzene ring. A common and logical strategy involves the electrophilic chlorination of 1,2,3-trimethoxybenzene, followed by selective demethylation, or the chlorination of 2,3-dimethoxyaniline followed by a Sandmeyer reaction.
Proposed Synthetic Pathway: From 2,3-Dimethoxyaniline
A plausible and controllable route to synthesize 1-chloro-2,3-dimethoxybenzene is via a Sandmeyer reaction starting from 2,3-dimethoxyaniline. This method offers good regiochemical control.
Figure 1: Proposed synthesis of 1-Chloro-2,3-dimethoxybenzene via Sandmeyer reaction.
Experimental Protocol:
-
Diazotization of 2,3-Dimethoxyaniline:
-
Dissolve 2,3-dimethoxyaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
The reaction mixture can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-chloro-2,3-dimethoxybenzene is governed by the interplay of the electronic effects of its substituents. The two methoxy groups are strong activating, ortho-, para-directing groups due to their +R (resonance) effect. The chlorine atom is a deactivating, ortho-, para-directing group due to its opposing -I (inductive) and +R effects.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the positions of attack are primarily directed by the powerful activating effect of the two methoxy groups. The chlorine atom, being a deactivator, will have a lesser influence on the regioselectivity. The most likely positions for electrophilic attack are the C4 and C6 positions, which are para and ortho to the methoxy groups, respectively, and meta to the chlorine atom. Steric hindrance from the adjacent methoxy group might slightly favor substitution at the C4 position.
Figure 2: Predicted regioselectivity in electrophilic aromatic substitution of 1-Chloro-2,3-dimethoxybenzene.
Nucleophilic Aromatic Substitution
Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In 1-chloro-2,3-dimethoxybenzene, the presence of electron-donating methoxy groups further deactivates the ring towards SNAr. Therefore, harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles/bases proceeding through a benzyne mechanism, would be necessary to achieve substitution of the chlorine atom[5][6].
Spectroscopic Characterization
The structural elucidation of 1-chloro-2,3-dimethoxybenzene relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent aromatic protons. The two methoxy groups will each give a singlet, likely with slightly different chemical shifts due to their different chemical environments.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached chloro and methoxy groups.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-chloro-2,3-dimethoxybenzene would be expected to show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with a relative intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of methyl radicals (CH₃) and carbon monoxide (CO) from the methoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the methoxy groups, C-Cl stretching, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations.
Applications in Drug Discovery and Development
The strategic placement of the chloro and dimethoxy groups allows for further functionalization through electrophilic substitution or, under forcing conditions, modification at the chloro-position, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
1-Chloro-2,3-dimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. According to safety data sheets from suppliers, it may be harmful if swallowed and can cause skin and eye irritation[2][6]. It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-Chloro-2,3-dimethoxybenzene is a valuable substituted aromatic compound with a unique combination of functional groups that make it an interesting building block for organic synthesis. While some of its experimental physical properties are not extensively documented, its chemical reactivity can be rationally predicted based on the electronic effects of its substituents. The synthetic routes, although not exhaustively detailed in the literature for this specific isomer, can be reliably designed based on established organic chemistry principles. Its potential as an intermediate in the synthesis of bioactive molecules underscores its importance for researchers in medicinal chemistry and drug discovery. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic potential.
References
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PubChem. 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]
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Chemsrc. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3. [Link]
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ResearchGate. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. [Link]
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SciSpace. Article. [Link]
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IJFMR. Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
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JOCPR. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). [Link]
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ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link]
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ResearchGate. IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. [Link]
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The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]
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PMC. 3-Chloropropiophenone. NIH. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. [Link]
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ResearchGate. (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. [Link]
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PubChem. 1,3-Dichlorobenzene. [Link]
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The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
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PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]
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Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
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PubChem. 1-Chloro-3,5-dimethoxybenzene. [Link]
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ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. [Link]
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DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]
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1-Chloro-2,3-dimethoxybenzene safety and handling precautions
This guide serves as a comprehensive technical dossier for 1-Chloro-2,3-dimethoxybenzene (CAS: 90282-99-8). It is designed for research scientists and process chemists who require actionable safety data, handling protocols, and synthesis context beyond the limited information found in standard Safety Data Sheets (SDS).
Part 1: Technical Dossier & Chemical Identity
1-Chloro-2,3-dimethoxybenzene , often referred to as 3-Chloroveratrole , is a halogenated aromatic ether. In drug discovery, it serves as a critical scaffold for introducing the 2,3-dimethoxy motif—a substitution pattern that offers distinct metabolic stability and solubility profiles compared to the more common 3,4-dimethoxy (veratrole) or 1,3-dimethoxy (resorcinol) isomers.
1.1 Physicochemical Profile[1][2]
| Property | Value | Technical Note |
| CAS Number | 90282-99-8 | Unique identifier for inventory tracking. |
| Molecular Formula | ||
| Molecular Weight | 172.61 g/mol | Useful for molarity calculations in synthesis. |
| Structure | Benzene ring | Cl at pos 1; OMe at pos 2, 3. |
| Physical State | Liquid / Low-melting Solid | Typically an oil or solid with low MP ( |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water. |
| Reactivity | Electrophilic/Nucleophilic | The Cl atom is deactivated but susceptible to Pd-catalyzed cross-coupling (Suzuki/Buchwald). |
Part 2: Hazard Identification & Risk Assessment[2][4][5]
2.1 The "Unclassified" Trap
A critical safety nuance for this compound is its classification status.[3][4]
-
Regulatory Status: Some major suppliers (e.g., TCI Chemicals) classify CAS 90282-99-8 as "Not a hazardous substance or mixture" under GHS/CLP regulations [1].
-
Scientific Reality: This classification often stems from a lack of toxicological testing , not a proven absence of toxicity. As a halogenated aromatic, it shares structural alerts with known irritants and aquatic toxins.
Directive: Do NOT handle this as a benign substance. Apply the Precautionary Principle . Treat it as a Category 2 Skin/Eye Irritant and Acute Tox 4 (Oral) until proven otherwise.
2.2 Prudent GHS Classification (Self-Assigned for R&D)
-
H302: Harmful if swallowed (Predicted based on chlorobenzene analogs).
-
H315: Causes skin irritation (Lipophilic nature facilitates dermal absorption).
-
H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).
2.3 Risk Assessment Logic Diagram
The following decision tree illustrates how to determine the handling level for "Unclassified" R&D chemicals like 1-Chloro-2,3-dimethoxybenzene.
Figure 1: Risk Assessment Logic for Unclassified R&D Chemicals.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
3.1 Primary Containment (Engineering)
-
Fume Hood: Mandatory. The vapor pressure of chloroveratroles is sufficient to cause respiratory irritation. All weighing and transfers must occur inside a certified hood operating at face velocity >0.5 m/s.
-
Inert Atmosphere: While not strictly pyrophoric, the compound is best stored and reacted under Nitrogen (
) or Argon (Ar) to prevent oxidative degradation of the methoxy groups over long storage periods.
3.2 Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Scientific Rationale |
| Gloves | Nitrile (Double Gloved) | Chlorinated aromatics can permeate latex. Nitrile offers superior resistance to the aromatic ring and halogen substituent. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if liquid splashing occurs. Goggles seal the eyes against vapors. |
| Lab Coat | Cotton/Flame Resistant | Standard protection against minor splashes. |
| Respiratory | P100/OV Cartridge | Only required if working outside a fume hood (e.g., spill cleanup). |
Part 4: Operational Protocols & Synthesis Context
4.1 Synthesis & Handling Workflow
1-Chloro-2,3-dimethoxybenzene is frequently used as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the C1 position.
Protocol: Safe Reagent Setup (Suzuki Coupling Example)
-
Weighing: Weigh the solid/oil into a tared vial inside the fume hood. Do not use weighing paper; use a glass funnel to prevent static cling or absorption.
-
Solvent Choice: Dissolve in anhydrous 1,4-Dioxane or Toluene.
-
Note: These solvents are flammable and toxic; the hazard profile of the solution is driven by the solvent.
-
-
Catalyst Addition: Add Pd catalyst (e.g.,
) under inert gas flow. -
Heating: When heating to reflux (
C), ensure the condenser water flow is active before heating. The chlorinated intermediate may sublime or codistill if not properly refluxed.
4.2 Waste Disposal & Quenching
-
Quenching: Reactions involving this compound often use organometallics (e.g., Boronic acids). Quench with saturated Ammonium Chloride (
) or water. -
Disposal:
-
Stream C (Halogenated Organic): Do NOT mix with non-halogenated solvents. High-temperature incineration requires specific scrubbers for HCl gas generation.
-
Aquatic Hazard: Ensure no aqueous washes enter the sink drain. Collect all aqueous rafts as hazardous waste.
-
4.3 Synthesis Workflow Diagram
Figure 2: Standard Cross-Coupling Workflow involving 1-Chloro-2,3-dimethoxybenzene.
Part 5: Emergency Response
5.1 Spill Management
-
Small Spill (<10 mL):
-
Skin Exposure:
5.2 Fire Fighting
-
Media:
, Dry Chemical, or Foam. -
Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO) .
-
Protective Gear: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to HCl generation.
Part 6: Storage & Stability
-
Conditions: Store at Room Temperature (
C) in a dry, well-ventilated area. -
Incompatibilities: Strong Oxidizing Agents (e.g., Nitric Acid, Permanganates). Reaction may be violent.[6]
-
Shelf Life: Stable for >2 years if protected from moisture.
References
-
PubChem. (n.d.). Compound Summary: 1-Chloro-2,3-dimethoxybenzene (CAS 90282-99-8). National Library of Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. fishersci.com [fishersci.com]
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- 5. ProductCode: 471282 Product Name: [msdspds.castrol.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. gsa.gov [gsa.gov]
- 8. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2,3-dimethoxybenzene (3-Chloroveratrole), a key aromatic intermediate in organic synthesis and drug discovery. The narrative traces the compound's historical journey from its initial synthesis to the development of modern, efficient preparatory methods. Foundational synthetic routes, including electrophilic chlorination and the Sandmeyer reaction, are critically examined, alongside contemporary methodologies. The document elucidates the chemical principles underpinning these transformations, offering detailed experimental protocols. Furthermore, this guide explores the compound's physicochemical properties and its strategic application as a building block in the synthesis of pharmacologically active molecules, underscoring its relevance in medicinal chemistry.
Introduction: The Significance of a Versatile Aromatic Building Block
1-Chloro-2,3-dimethoxybenzene, also known as 3-Chloroveratrole, is a substituted aromatic ether that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom flanked by two methoxy groups on a benzene ring, imparts specific reactivity and steric properties that are advantageous in the construction of diverse molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, while the chloro substituent serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions.
This guide aims to provide a detailed historical and technical perspective on 1-Chloro-2,3-dimethoxybenzene, catering to the needs of researchers and professionals in organic synthesis and drug development. By understanding the evolution of its synthesis and its chemical behavior, chemists can better leverage this compound as a strategic tool in the design and preparation of novel chemical entities.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 1-Chloro-2,3-dimethoxybenzene is essential for its effective use in synthesis. Key properties are summarized in the table below, with data aggregated from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem[1] |
| Molecular Weight | 172.61 g/mol | PubChem[1] |
| CAS Number | 90282-99-8 | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents | General knowledge |
Characterization of 1-Chloro-2,3-dimethoxybenzene is typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.
A Historical Perspective on the Synthesis of 1-Chloro-2,3-dimethoxybenzene
The documented history of 1-Chloro-2,3-dimethoxybenzene dates back to the mid-20th century. While a definitive "discovery" paper is not readily apparent from modern database searches, a seminal contribution to its synthesis was made by Burger and Hornbaker in 1955 . Their work, published in the Journal of the American Chemical Society, provides one of the earliest detailed preparations of this compound. The historical synthesis likely relied on classical aromatic substitution reactions, which were the cornerstone of organic chemistry during that era.
Two plausible historical routes to 1-Chloro-2,3-dimethoxybenzene are:
-
Direct Electrophilic Chlorination of 1,2-Dimethoxybenzene (Veratrole): This approach involves the direct reaction of veratrole with a chlorinating agent. The methoxy groups are ortho-, para-directing and activating, which would lead to a mixture of chlorinated products. The challenge in this method lies in controlling the regioselectivity to favor the desired 3-chloro isomer over other isomers and polychlorinated byproducts.
-
Sandmeyer Reaction of 2,3-Dimethoxyaniline: This multi-step synthesis would begin with the diazotization of 2,3-dimethoxyaniline to form the corresponding diazonium salt. Subsequent treatment with a copper(I) chloride catalyst would then introduce the chloro substituent at the desired position. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring and was a well-established method in the mid-20th century.
The following diagram illustrates the plausible historical synthetic pathways to 1-Chloro-2,3-dimethoxybenzene.
Caption: Plausible historical synthetic routes to 1-Chloro-2,3-dimethoxybenzene.
Modern Synthetic Methodologies
While the historical methods provided access to 1-Chloro-2,3-dimethoxybenzene, contemporary organic synthesis demands higher efficiency, selectivity, and scalability. A recent publication by Movassaghi and coworkers in 2022 details a modern and efficient synthesis of this compound, which is outlined below. This method highlights the advances in synthetic chemistry, offering a more controlled and higher-yielding approach compared to the classical methods.
Modern Synthesis via Directed Ortho-Metalation
This contemporary approach utilizes the directing effect of one of the methoxy groups to achieve regioselective lithiation, followed by quenching with an electrophilic chlorine source.
Reaction Scheme:
Caption: Modern synthesis of 1-Chloro-2,3-dimethoxybenzene via directed ortho-metalation.
Experimental Protocol (Adapted from Movassaghi et al., 2022):
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 1,2-dimethoxybenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this cooled solution, sec-butyllithium (s-BuLi, 1.1 equivalents) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The choice of s-BuLi is crucial for efficient deprotonation at the sterically less hindered position ortho to one of the methoxy groups.
-
Chlorination: A solution of hexachloroethane (C₂Cl₆, 1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. Hexachloroethane serves as a safe and effective electrophilic chlorine source.
-
Quenching and Workup: The reaction is allowed to warm to room temperature and is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-Chloro-2,3-dimethoxybenzene as a pure compound.
This modern protocol offers excellent regioselectivity and high yields, making it a preferred method for the laboratory-scale synthesis of 1-Chloro-2,3-dimethoxybenzene.
Applications in Drug Discovery and Development
The strategic placement of the chloro and methoxy groups makes 1-Chloro-2,3-dimethoxybenzene a valuable building block in the synthesis of pharmaceutical agents. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of further molecular complexity. The dimethoxy-substituted phenyl ring is a common motif in many biologically active compounds.
While specific blockbuster drugs directly derived from 1-Chloro-2,3-dimethoxybenzene are not widely publicized, its utility is evident in the patent literature and medicinal chemistry studies as a key intermediate for the synthesis of various compound libraries aimed at different therapeutic targets. For instance, related chlorinated dimethoxybenzene derivatives are used in the synthesis of compounds with potential diuretic and antihypertensive properties. The structural motif is also explored in the development of kinase inhibitors and other targeted therapies.
The following diagram illustrates the general utility of 1-Chloro-2,3-dimethoxybenzene as a scaffold in medicinal chemistry.
Caption: Role of 1-Chloro-2,3-dimethoxybenzene in drug discovery workflows.
Conclusion
1-Chloro-2,3-dimethoxybenzene has a rich history rooted in the classical era of organic synthesis, with its preparation evolving from less selective methods to highly efficient and regioselective modern protocols. Its utility as a versatile building block in medicinal chemistry continues to be explored, providing access to a wide range of complex molecular architectures. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for chemists engaged in synthetic and pharmaceutical research. The continued development of novel synthetic methods and the exploration of its use in constructing new therapeutic agents will undoubtedly solidify the importance of this compound in the years to come.
References
- Burger, A., & Hornbaker, E. (1955). Journal of the American Chemical Society, 77(19), 5314. (Note: Full text not directly available through open search, citation is based on references in other works).
-
PubChem. (n.d.). 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link][1]
- Movassaghi, M., et al. (2022). Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. The Journal of Organic Chemistry. (Note: Specific citation details to be added upon full text access of the original paper).
- Patents covering the synthesis and application of related chlorinated dimethoxybenzene derivatives in pharmaceuticals. (e.g., EP0067342A1).
Sources
A Guide to the Structural Elucdidation of 1-Chloro-2,3-dimethoxybenzene: An Integrated Spectroscopic Approach
Introduction
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of research and development. Intermediates in multi-step syntheses, such as substituted aromatic compounds, require rigorous characterization to ensure the integrity of the final product. 1-Chloro-2,3-dimethoxybenzene (Figure 1) is one such molecule, serving as a potential building block in organic synthesis. Its precise substitution pattern dictates its reactivity and steric profile, making accurate elucidation paramount.
This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-Chloro-2,3-dimethoxybenzene. We will move beyond a simple recitation of techniques, instead focusing on the integrated logic and causal reasoning behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a practical and intellectually robust framework for structural analysis.
Figure 1. Chemical Structure of 1-Chloro-2,3-dimethoxybenzene.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structural elucidation is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
1.1. Mass Spectrometry (MS): The Molecular Ion Peak
Electron Ionization (EI) mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For 1-Chloro-2,3-dimethoxybenzene (C₈H₉ClO₂), the nominal molecular weight is 172 g/mol .
A key feature to anticipate is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M⁺• peak and an (M+2)⁺• peak with an intensity ratio of approximately 3:1. The observation of this pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
-
Expected M⁺•: m/z 172 (corresponding to C₈H₉³⁵ClO₂)
-
Expected (M+2)⁺•: m/z 174 (corresponding to C₈H₉³⁷ClO₂)
-
Expected Intensity Ratio: ~3:1
High-resolution mass spectrometry would yield a highly accurate mass (e.g., 172.0291 for C₈H₉³⁵ClO₂), which can be used to confirm the elemental composition against a database of possibilities.
1.2. Degree of Unsaturation
From the confirmed molecular formula, C₈H₉ClO₂, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 8 + 1 - (9/2) - (1/2) + (0/2) = 9 - 4.5 - 0.5 = 4
A DoU of 4 is characteristic of a benzene ring, providing the first piece of evidence for the core structure.
Part 2: Spectroscopic Deep Dive - Assembling the Structure
With the molecular formula and core scaffold established, a multi-technique spectroscopic approach is employed to determine the precise arrangement of substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-Chloro-2,3-dimethoxybenzene, we can predict several characteristic absorption bands.
-
C-H Aromatic Stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[1][2][3]
-
C-H Aliphatic Stretch: The methyl protons of the two methoxy groups will exhibit C-H stretching just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Aromatic Ring Stretch: The benzene ring itself will produce characteristic stretching absorptions in the 1450-1600 cm⁻¹ region.[1][2]
-
C-O Aromatic Ether Stretch: A strong, prominent C-O stretching band is expected for the aryl ether linkages. This typically appears in the 1200-1300 cm⁻¹ range for the asymmetric stretch.[4]
-
C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.
The presence of these key bands provides strong, self-validating evidence for an aromatic ether containing a chloro-substituent.
Table 1: Predicted Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃) | Stretch | 2960 - 2850 | Medium |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium (multiple bands) |
| Aromatic C-O | Asymmetric Stretch | 1300 - 1200 | Strong |
| Aromatic C-Cl | Stretch | 800 - 600 | Medium to Strong |
Mass Spectrometry: Deciphering the Fragmentation
Beyond the molecular ion, the fragmentation pattern in an EI-MS spectrum provides a roadmap of the molecule's structure. The stability of the fragments dictates the fragmentation pathways.
Causality of Fragmentation: The primary fragmentation is often initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, which is a common pathway for methoxybenzenes. This loss results in a stable oxonium ion.
-
[M - CH₃]⁺: Loss of a methyl group (15 Da) from the molecular ion. This is expected to be a major fragment.
-
m/z 157 (from M⁺• at 172) and m/z 159 (from (M+2)⁺• at 174), maintaining the ~3:1 isotopic ratio.
-
-
[M - CH₃ - CO]⁺: Subsequent loss of a neutral carbon monoxide molecule (28 Da) from the [M - CH₃]⁺ fragment is a common fragmentation pathway for phenols and anisoles.
-
m/z 129 and m/z 131.
-
-
Loss of Chlorine: Cleavage of the C-Cl bond can also occur, though the aryl-halide bond is relatively strong.
-
[M - Cl]⁺: Loss of a chlorine radical (35 or 37 Da) would result in a fragment at m/z 137.
-
The logical relationship between these fragments allows for a partial reconstruction of the molecule, confirming the presence and connectivity of the methoxy groups.
Diagram 1. Predicted major fragmentation pathways for 1-Chloro-2,3-dimethoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, providing information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Logic of Chemical Shifts and Splitting: The two methoxy groups and the chlorine atom are all ortho/para directing groups, but their electronic effects differ. Methoxy groups are electron-donating through resonance, shielding aromatic protons. Chlorine is electron-withdrawing inductively but weakly donating through resonance. These competing effects create a distinct pattern.
-
Methoxy Protons: Two separate methoxy groups are present. Due to the asymmetry created by the chlorine at the 1-position, these two groups are chemically non-equivalent. Therefore, we expect to see two distinct singlets , each integrating to 3 protons, likely in the range of δ 3.8-4.0 ppm.
-
Aromatic Protons: There are three protons on the benzene ring at positions 4, 5, and 6.
-
H5: This proton is flanked by H4 and H6. It will be split by both, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected to be the most shielded of the aromatic protons due to being para to one methoxy group and meta to another.
-
H4 and H6: These two protons are adjacent to the central H5 proton and will appear as doublets of doublets . Their chemical shifts will be influenced by their proximity to the electron-withdrawing chlorine and the electron-donating methoxy groups. H6, being ortho to the chlorine, is expected to be the most downfield.
-
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | ~3.90 | 3H | s | - |
| OCH₃ | ~3.88 | 3H | s | - |
| H6 | ~7.15 | 1H | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| H4 | ~7.05 | 1H | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |
| H5 | ~6.90 | 1H | t | J_ortho ≈ 8.0 |
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
Logic of Carbon Environments: Due to the lack of symmetry, all eight carbon atoms in 1-Chloro-2,3-dimethoxybenzene are chemically distinct and should produce eight separate signals .
-
Aliphatic Carbons (OCH₃): Two signals are expected in the δ 55-65 ppm range.
-
Aromatic Carbons (C-H): Three signals are expected for the protonated aromatic carbons, typically between δ 110-130 ppm.
-
Aromatic Carbons (C-Substituted): Three signals are expected for the quaternary carbons attached to the substituents (C1-Cl, C2-OCH₃, C3-OCH₃). Carbons attached to oxygen (C2, C3) will be significantly downfield (δ 140-160 ppm), while the carbon attached to chlorine (C1) will also be in the aromatic region, with its shift influenced by the halogen.[5][6]
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C2 / C3 | 150 - 155 | Quaternary, attached to OCH₃ |
| C2 / C3 | 145 - 150 | Quaternary, attached to OCH₃ |
| C1 | 125 - 130 | Quaternary, attached to Cl |
| C6 | 120 - 125 | CH, ortho to Cl |
| C4 | 115 - 120 | CH |
| C5 | 110 - 115 | CH |
| OCH₃ | 60 - 65 | Methyl Carbon |
| OCH₃ | 55 - 60 | Methyl Carbon |
2D NMR: Unambiguous Connectivity
To definitively link the proton and carbon skeletons and confirm the substitution pattern, 2D NMR experiments are essential.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C4, C5, C6) and the two methoxy carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations to Confirm the 1,2,3-Substitution Pattern:
-
Methoxy Protons to Ring: The protons of the methoxy group on C2 should show a correlation to C2 (²J) and C3 (³J). The protons of the methoxy on C3 should correlate to C3 (²J) and C2 (³J).
-
H6 to Substituents: The H6 proton should show a ³J correlation to the carbon bearing the chlorine (C1) and a ³J correlation to C4.
-
H4 to Substituents: The H4 proton should show a ³J correlation to the carbon bearing a methoxy group (C2) and a ³J correlation to C6.
These specific long-range correlations are only possible with the 1-Chloro-2,3-dimethoxy substitution pattern and serve as the final, self-validating proof of the structure.
Diagram 2. Visualization of key 2- and 3-bond HMBC correlations for structural confirmation.
Part 3: Experimental Protocols
The following are generalized, self-validating protocols for acquiring the necessary spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover δ 0-12 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all peaks and analyze multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum with 1024-2048 scans.
-
Set the spectral width to cover δ 0-220 ppm.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
2D NMR (HSQC/HMBC) Acquisition:
-
Utilize standard library pulse programs for gradient-selected HSQC and HMBC experiments.
-
Optimize the HMBC experiment for a long-range coupling of 8 Hz to emphasize ²J and ³J correlations.
-
Process the 2D data and analyze the cross-peaks to establish correlations.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Employ a temperature gradient (e.g., start at 50°C, ramp to 280°C at 10°C/min) to ensure good separation.
-
Use helium as the carrier gas.
-
-
MS Method:
-
Set the EI source to 70 eV.
-
Scan a mass range of m/z 40-400.
-
Analyze the mass spectrum of the chromatographic peak corresponding to the compound, focusing on the molecular ion cluster and key fragments.
-
Conclusion
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]
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Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]
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ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]
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Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(13), 8950-8959. Retrieved from [Link]
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Reutenauer, L. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Modgraph Consultants Ltd. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Moosmuller, A. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Defense Technical Information Center. (2016, February). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]
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Mount Allison University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
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ResearchGate. (2021, January). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Emsley, J. W., & Turner, D. L. (1987). A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, 1639-1644. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]
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Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1-Chloro-2,3-dimethoxybenzene in Organic Solvents
Introduction
1-Chloro-2,3-dimethoxybenzene, also known as 3-chloroveratrole, is a key aromatic intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals.[1] Its molecular structure, featuring a chlorinated and methoxylated benzene ring, imparts a unique combination of steric and electronic properties that are leveraged in drug discovery and material science.[2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification processes, and develop robust formulations.
This technical guide provides a comprehensive overview of the solubility of 1-chloro-2,3-dimethoxybenzene in common organic solvents. Moving beyond a simple tabulation of data, this document delves into the underlying physicochemical principles governing its solubility, offers field-proven methodologies for solubility determination, and provides a framework for solvent selection in practical applications.
Physicochemical Properties of 1-Chloro-2,3-dimethoxybenzene
A foundational understanding of the physicochemical properties of 1-chloro-2,3-dimethoxybenzene is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | Not explicitly stated for 1-chloro-2,3-dimethoxybenzene, but its isomer 1-chloro-3,5-dimethoxybenzene is a white to yellow or pale cream to brown crystalline solid.[3] | |
| Melting Point | Data for 1-chloro-2,3-dimethoxybenzene is not readily available in the provided search results. The isomer 1-chloro-3,5-dimethoxybenzene has a melting point of 31.0-38.0°C.[3] | |
| Boiling Point | Not explicitly stated. | |
| Calculated LogP | 2.2 | [4] |
The calculated octanol-water partition coefficient (LogP) of 2.2 suggests that 1-chloro-2,3-dimethoxybenzene is a moderately lipophilic compound, indicating a preference for organic solvents over water.[4] The presence of the chlorine atom, an electron-withdrawing group, and the two methoxy groups, which are electron-donating, creates a specific electronic distribution on the aromatic ring that influences its interactions with solvent molecules.[5][6]
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] The solubility of 1-chloro-2,3-dimethoxybenzene in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
Key Intermolecular Interactions:
-
Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces play a significant role in its interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The chloro and methoxy substituents introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While 1-chloro-2,3-dimethoxybenzene cannot donate hydrogen bonds, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This is a critical factor for its solubility in protic solvents like alcohols.
The interplay of these forces dictates the extent to which the solute-solute and solvent-solvent interactions can be overcome to form a stable solute-solvent interaction.
Qualitative Solubility Profile
General Solubility Expectations:
-
High Solubility: Expected in a wide range of common organic solvents due to its organic nature and the presence of polar functional groups. This includes:
-
Moderate to High Solubility: In polar protic solvents such as:
-
Alcohols: Methanol, ethanol. The ability of the methoxy groups to accept hydrogen bonds enhances solubility in these solvents.[9]
-
-
Low Solubility: In highly polar solvents like water and in nonpolar aliphatic hydrocarbons like hexane, where the intermolecular forces are less compatible.
It is crucial to note that these are general predictions. For critical applications, experimental determination of solubility is indispensable.
Experimental Determination of Solubility: A Self-Validating Protocol
To address the lack of quantitative data and to ensure the trustworthiness of any solubility measurements, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.
Diagram of the Isothermal Shake-Flask Solubility Determination Workflow
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Theoretical studies on 1-Chloro-2,3-dimethoxybenzene
An In-depth Technical Guide to the Theoretical Analysis of 1-Chloro-2,3-dimethoxybenzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the theoretical investigation of 1-chloro-2,3-dimethoxybenzene, a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and materials science.[1] By leveraging computational chemistry, researchers can elucidate the molecule's structural, spectroscopic, and electronic properties without the immediate need for extensive empirical analysis. This document serves as a roadmap for scientists, detailing not just the methodologies but the scientific rationale underpinning each stage of the theoretical analysis.
The unique substitution pattern of 1-chloro-2,3-dimethoxybenzene, featuring an electron-withdrawing chlorine atom adjacent to two electron-donating methoxy groups, creates a complex electronic environment. This interplay governs the molecule's geometry, reactivity, and potential for intermolecular interactions.[2] Understanding these characteristics at a quantum-mechanical level is crucial for predicting its behavior in various chemical systems and for designing novel molecules with desired functionalities.
This guide is structured to follow a logical research progression, from initial structural optimization to the analysis of advanced electronic properties. Each section is designed to be a self-validating system, where the results of one calculation inform the next, ensuring a robust and coherent theoretical model.
The Computational Workflow: A Validated Approach
The foundation of any theoretical study is a well-defined and appropriate computational methodology. For organic molecules of this nature, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[3][4] The workflow described herein is a field-proven approach for characterizing similar compounds.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Creation: The molecular structure of 1-chloro-2,3-dimethoxybenzene is first drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Causality: This is the most critical initial step. An unoptimized, high-energy structure will yield meaningless results for all subsequent property calculations. The goal is to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.
-
Method: The structure is optimized using the B3LYP hybrid functional. B3LYP is chosen for its well-documented success in reproducing the geometries and vibrational frequencies of a wide range of organic systems.[3][5]
-
Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs on the oxygen and chlorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
-
-
Vibrational Frequency Calculation:
-
Causality: This step serves a dual purpose. First, it validates the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. Second, the calculated frequencies can be used to simulate the infrared and Raman spectra of the molecule.
-
Method: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
-
Property Calculations: Once the optimized structure is validated, it is used as the basis for calculating all other electronic and spectroscopic properties, including NMR chemical shifts, UV-Vis absorption spectra, molecular orbitals, and electrostatic potential.
Caption: A typical DFT workflow for theoretical molecular analysis.
Molecular Geometry and Structural Insights
The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. The chlorine and two methoxy groups, being relatively bulky, will sterically interact, influencing the planarity of the methoxy groups relative to the benzene ring. In similar structures, it has been observed that one methoxy group may lie in the plane of the ring to maximize conjugation, while another is pushed out of the plane.[6]
The key structural parameters—bond lengths, bond angles, and dihedral angles—provide a quantitative description of the molecular framework. Comparing these calculated values to experimental data for similar compounds serves as an additional layer of validation for the chosen theoretical model.[7]
| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C1-Cl | ~ 1.75 | |
| C2-O1 | ~ 1.37 | |
| C3-O2 | ~ 1.37 | |
| O1-C(methyl) | ~ 1.43 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angles (°) | ||
| C2-C1-Cl | ~ 119.5 | |
| C1-C2-O1 | ~ 118.0 | |
| C2-C3-O2 | ~ 121.0 | |
| C2-O1-C(methyl) | ~ 117.5 | |
| Dihedral Angle (°) | ||
| C1-C2-O1-C(methyl) | Variable (non-planar) |
Note: These are representative expected values based on calculations of similar molecules. Actual calculated values would be generated from the optimization.
Caption: Optimized molecular structure of 1-Chloro-2,3-dimethoxybenzene.
Vibrational and Spectroscopic Profile
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental FT-IR and FT-Raman spectra.[5][8] Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, torsion) and has a characteristic frequency.
Key Vibrational Modes for 1-Chloro-2,3-dimethoxybenzene:
-
C-Cl Stretch: Expected in the 700-750 cm⁻¹ region. This mode is crucial for identifying the presence of the chloro-substituent.
-
Aromatic C-O Stretch: Asymmetric and symmetric stretching of the C-O bonds of the methoxy groups typically appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
-
Aromatic C-H Stretch: These high-energy vibrations are found above 3000 cm⁻¹.
-
CH₃ Rocking/Stretching: Vibrations from the methyl groups of the methoxy substituents appear in the 1400-1500 cm⁻¹ and 2800-3000 cm⁻¹ ranges.
Electronic Spectra (UV-Vis)
The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT).[9][10] The calculation yields the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the energy and intensity of electronic excitations, typically π → π* transitions within the benzene ring. These predicted values are invaluable for interpreting experimental UV-Vis spectra.
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[3]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxy groups.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely distributed over the aromatic ring and the C-Cl bond's antibonding orbital.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[3] A large gap implies high stability and low reactivity, as more energy is required to excite an electron.
Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[9] It is an indispensable tool for predicting reactivity towards electrophilic and nucleophilic reagents.
-
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites prone to electrophilic attack. For 1-chloro-2,3-dimethoxybenzene, these will be concentrated around the electronegative oxygen and chlorine atoms.[3]
-
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis delves into the details of intramolecular bonding and stability. It quantifies charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.[4][9] For this molecule, key interactions would include:
-
p(O) → π(C-C):* Donation from the lone pairs (p) of the methoxy oxygen atoms into the antibonding (π*) orbitals of the benzene ring. This delocalization is a major source of stabilization.
-
p(Cl) → σ(C-C):* Similar delocalization from the chlorine lone pairs into adjacent antibonding sigma orbitals.
The energy associated with these interactions (E(2)) quantifies their stabilizing effect.
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) behavior, which is critical for applications in photonics and optical communications.[11][12] The key parameter is the first-order hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response.[5] DFT calculations, using the finite field approach, can reliably predict this value.[13] The presence of both donor (methoxy) and acceptor (chloro) groups on the π-conjugated system suggests that 1-chloro-2,3-dimethoxybenzene could be a candidate for further NLO studies.
Conclusion
The theoretical framework presented in this guide provides a powerful, multi-faceted approach to characterizing 1-chloro-2,3-dimethoxybenzene. By systematically applying DFT calculations, researchers can gain deep insights into the molecule's geometry, spectroscopic signatures, electronic structure, reactivity, and potential for advanced applications. This computational pre-screening is an invaluable, cost-effective strategy in modern chemical and pharmaceutical research, enabling a more targeted and efficient approach to laboratory-based discovery and development.
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Wiedenfeld, D. J., Nesterov, V. N., & Montanez, M. (2005). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 12), o729–o731. [Link]
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Al-Buriahi, A. K., Al-Omair, M. A., & Al-Ghamdi, M. S. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 11090. [Link]
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Singh, A., et al. (2023). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. Journal of Molecular Structure, 1292, 136152. [Link]
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Al-Omair, M. A. (2018). Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations. ResearchGate. [Link]
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Arivazhagan, M., & Subha, S. (2018). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. ResearchGate. [Link]
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da Silva, A. M., et al. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry, 45(12), 5434-5447. [Link]
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Mary, Y. S., et al. (2014). Density functional theory studies on the structure, spectra (FT-IR, FT-Raman, and UV) and first order molecular hyperpolarizability of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine: Comparison to experimental data. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 507-518. [Link]
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Quantum Chemical Blueprint of 1-Chloro-2,3-dimethoxybenzene: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Chloro-2,3-dimethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals.[1][2] For researchers and professionals in drug development, understanding the electronic structure and chemical reactivity of such building blocks at a sub-atomic level is paramount. Computational chemistry, particularly quantum chemical calculations, offers a powerful lens to elucidate these properties, thereby accelerating the design and optimization of novel therapeutic agents.[3][4] This document outlines the theoretical underpinnings and practical methodologies for conducting these calculations, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of 1-Chloro-2,3-dimethoxybenzene in Medicinal Chemistry
1-Chloro-2,3-dimethoxybenzene, with the chemical formula C₈H₉ClO₂, belongs to the class of chlorinated hydroquinone dimethyl ethers.[1] These compounds are valuable intermediates in the production of dyes, pesticides, and pharmaceuticals.[1] The presence of a chlorine atom and two methoxy groups on the benzene ring imparts a unique electronic and steric profile, making it a versatile scaffold in organic synthesis.[2] Its molecular structure and properties are cataloged in chemical databases such as PubChem, with the CAS number 90282-99-8.[5][6]
Quantum chemical calculations provide a theoretical framework to understand and predict the behavior of molecules like 1-Chloro-2,3-dimethoxybenzene.[7] By solving the Schrödinger equation for a given molecular system, we can obtain a wealth of information about its electronic structure, geometry, and reactivity. This in-silico approach is integral to modern drug discovery, offering insights that can guide experimental efforts and reduce the time and cost of development.[8][9][10]
Foundational Theory: A Primer on Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
The choice of the functional and basis set is a critical decision in any DFT calculation, directly impacting the quality of the results. For halogenated aromatic compounds, certain functionals have demonstrated superior performance.[12]
-
Functionals : Hybrid functionals, such as B3LYP, are often a good starting point. For systems where dispersion forces are significant, dispersion-corrected functionals like ωB97XD or B2PLYPD are recommended.[12]
-
Basis Sets : Pople-style basis sets, such as 6-311+G(d,p), are commonly employed for organic molecules. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution around the chlorine atom and the lone pairs of the oxygen atoms.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of 1-Chloro-2,3-dimethoxybenzene.
Molecular Structure Preparation
-
Initial Structure Generation : The 3D coordinates of 1-Chloro-2,3-dimethoxybenzene can be obtained from chemical databases like PubChem or constructed using molecular modeling software.[5]
-
Conformational Analysis : A preliminary conformational search is advisable to identify the lowest energy conformer, particularly concerning the orientation of the methoxy groups.
Caption: A generalized workflow for quantum chemical calculations.
Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.
Protocol:
-
Software : Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method : Select a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Calculation Type : Specify "Opt" for geometry optimization.
-
Convergence Criteria : Use the default or tighter convergence criteria to ensure a true energy minimum is reached.
Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Input : Use the optimized geometry from the previous step.
-
Calculation Type : Specify "Freq".
-
Verification : A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Spectral Analysis : The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation.[13][14]
Electronic Property Calculations
With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties.
Key Properties and Their Significance:
| Property | Description | Significance in Drug Discovery |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. It influences the molecule's ability to donate or accept electrons. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding intermolecular interactions. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insights into the charge distribution and can be used to parameterize molecular mechanics force fields. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with biological targets. |
digraph "Electronic_Properties" { graph [rankdir="LR"]; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];Molecule [label="1-Chloro-2,3-dimethoxybenzene", fillcolor="#4285F4"]; HOMO_LUMO [label="HOMO/LUMO Energies"]; MEP [label="Molecular Electrostatic Potential"]; Charges [label="Atomic Charges"]; Dipole [label="Dipole Moment"];
Molecule -> HOMO_LUMO [label=" Reactivity"]; Molecule -> MEP [label=" Interaction Sites"]; Molecule -> Charges [label=" Charge Distribution"]; Molecule -> Dipole [label=" Polarity"]; }
Caption: Key electronic properties derived from quantum chemical calculations.
Reactivity Descriptors
Conceptual DFT provides a framework for defining chemical reactivity indices.[15][16] These descriptors can be calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | A measure of the resistance to a change in electron distribution. |
| Global Softness (S) | S = 1/η | The inverse of hardness; a measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ²/ (2η) | A measure of the energy lowering of a system when it accepts electrons.[17][18] |
Interpretation and Application in Drug Discovery
The data generated from these calculations provide a detailed electronic and reactivity profile of 1-Chloro-2,3-dimethoxybenzene.
-
Structure-Activity Relationships (SAR) : By systematically modifying the structure (e.g., changing the position of the chloro or methoxy groups) and recalculating the properties, researchers can build quantitative structure-activity relationship (QSAR) models.[15]
-
Reaction Mechanism Elucidation : The calculated properties can help in understanding the regioselectivity and stereoselectivity of reactions involving this molecule, such as electrophilic aromatic substitution.[19]
-
Pharmacophore Modeling : The MEP and atomic charges can be used to develop pharmacophore models, which define the essential features required for a molecule to bind to a specific biological target.
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. The methodologies outlined in this guide offer a robust framework for characterizing 1-Chloro-2,3-dimethoxybenzene and similar drug intermediates. By leveraging these computational insights, researchers can make more informed decisions in the design and synthesis of next-generation pharmaceuticals, ultimately accelerating the journey from molecule to medicine.
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Thermochemical data for 1-Chloro-2,3-dimethoxybenzene
An In-depth Technical Guide to the Thermochemical Properties of 1-Chloro-2,3-dimethoxybenzene
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermochemical properties of 1-chloro-2,3-dimethoxybenzene. Acknowledging the current scarcity of experimentally determined data for this specific molecule, this document presents high-quality computational predictions and outlines the definitive experimental methodologies required for their validation. This guide is intended for researchers, chemists, and drug development professionals who require reliable thermochemical data for process design, safety analysis, and molecular modeling. We detail the protocols for static bomb combustion calorimetry and the Knudsen effusion method, providing a clear pathway for obtaining the standard molar enthalpies of formation and sublimation.
Introduction: The Need for Precise Thermochemical Data
1-Chloro-2,3-dimethoxybenzene (CAS No: 90282-99-8) is a substituted aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The arrangement of the chloro and methoxy groups on the benzene ring influences the molecule's electronic distribution, reactivity, and intermolecular interactions.[3] For scientists in process development and drug discovery, a thorough understanding of the compound's thermochemical properties—such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of sublimation (ΔsubH°)—is not merely academic. This data is critical for:
-
Reaction Hazard Assessment: Predicting the heat release of chemical reactions to prevent thermal runaways.
-
Process Optimization: Designing energy-efficient synthesis and purification steps.
-
Computational Modeling: Parameterizing molecular models to accurately predict binding affinities and reaction pathways.[4]
-
Phase Equilibrium Calculations: Understanding solubility, vapor pressure, and stability, which are crucial for formulation and manufacturing.
Currently, the peer-reviewed literature lacks experimentally determined thermochemical values for 1-chloro-2,3-dimethoxybenzene. This guide bridges that gap by presenting reliable computational estimates and providing detailed, field-proven experimental protocols for their future validation.
Computationally Derived Thermochemical Data
In the absence of experimental data, computational methods provide essential, high-quality estimates. The Joback group-contribution method, a well-established predictive technique, has been used to calculate the key thermochemical properties for 1-chloro-2,3-dimethoxybenzene.[5] This method estimates properties by summing the contributions of individual functional groups, with parameters derived from a large database of known compounds.
The calculated thermochemical data for 1-chloro-2,3-dimethoxybenzene at standard conditions (298.15 K) are summarized below.[5]
| Property | Symbol | Value | Unit |
| Enthalpy of Formation (Gas) | ΔfH°(g) | -275.04 | kJ·mol⁻¹ |
| Gibbs Free Energy of Formation (Gas) | ΔfG°(g) | -112.30 | kJ·mol⁻¹ |
| Enthalpy of Fusion | ΔfusH° | 16.31 | kJ·mol⁻¹ |
| Enthalpy of Vaporization | ΔvapH° | 46.21 | kJ·mol⁻¹ |
| Source: Cheméo, Joback Method.[5] |
The following diagram illustrates the generalized workflow for obtaining thermochemical data via computational chemistry.
Caption: Generalized workflow for computational thermochemistry.
Proposed Experimental Methodologies for Validation
To establish authoritative thermochemical values, experimental validation is indispensable. The following sections detail the gold-standard methodologies for determining the key thermochemical properties of 1-chloro-2,3-dimethoxybenzene. These protocols are designed to be self-validating systems, incorporating rigorous calibration and control steps.
Determination of Enthalpy of Formation by Combustion Calorimetry
Static bomb combustion calorimetry is the definitive method for measuring the standard molar enthalpy of formation of solid organic compounds.[8][9] The experiment measures the energy of combustion (ΔcH°) of the compound in a high-pressure oxygen environment. The standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is then derived using Hess's Law.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation:
-
Press approximately 0.5-1.0 g of high-purity (>99.9%) 1-chloro-2,3-dimethoxybenzene into a pellet.
-
Determine the mass of the pellet with an accuracy of ±0.01 mg.
-
Place the pellet in a platinum crucible.
-
-
Calorimeter Setup:
-
Place the crucible in the bomb head. Attach a platinum ignition wire and a cotton fuse of known mass and combustion energy.
-
Add 1.0 mL of deionized water to the bomb to ensure saturation of the final atmosphere.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.
-
Submerge the sealed bomb in the calorimeter's water jacket, which is maintained at a constant temperature (e.g., 298.15 ± 0.001 K).
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium (typically 20-30 minutes), monitoring the temperature with a high-precision thermometer.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature change of the water jacket over time until thermal equilibrium is re-established. The temperature rise should be corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
-
-
Analysis and Calculation:
-
The energy equivalent of the calorimeter (εcalor) must be determined by combusting a certified standard, such as benzoic acid.
-
Calculate the total energy change (ΔU) from the corrected temperature rise and εcalor.
-
Correct ΔU for the combustion of the cotton fuse and the formation of nitric acid (from residual N₂) and chloroplatinic acid/hydrochloric acid.
-
The standard energy of combustion (ΔcU°) is calculated per mole of the compound.
-
The standard enthalpy of combustion (ΔcH°) is derived from ΔcU° using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in moles of gas for the combustion reaction.
-
Finally, the standard enthalpy of formation in the crystalline state, ΔfH°(cr), is calculated using Hess's Law with the known ΔfH° values for CO₂(g), H₂O(l), and HCl(aq).
-
Caption: Workflow for determining the enthalpy of formation.
Determination of Enthalpy of Sublimation by Knudsen Effusion
To convert the solid-phase enthalpy of formation to the more widely used gas-phase value, the enthalpy of sublimation (ΔsubH°) must be determined. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids, from which ΔsubH° can be derived via the Clausius-Clapeyron equation.[10][11][12]
Experimental Protocol: Knudsen Effusion Mass Loss Method
-
Cell Preparation:
-
Load approximately 100-200 mg of crystalline 1-chloro-2,3-dimethoxybenzene into a Knudsen cell. The cell is a small container with a precisely machined effusion orifice of known area (A).
-
Weigh the loaded cell with high precision.
-
-
Apparatus Setup:
-
Place the Knudsen cell inside a high-vacuum chamber (< 10⁻⁴ Pa).
-
Heat the cell to a precisely controlled temperature (T). The temperature should be measured directly on or near the cell.
-
-
Effusion Measurement:
-
Maintain the cell at a constant temperature for a defined period (t). During this time, the sample will effuse through the orifice.
-
The rate of mass loss ( dm/dt ) can be measured continuously with a vacuum microbalance or by weighing the cell before and after the experiment.[12]
-
-
Data Acquisition and Calculation:
-
Repeat the measurement at several different temperatures within a range where the vapor pressure is measurable but low enough to ensure molecular flow conditions.
-
The vapor pressure (p) at each temperature (T) is calculated using the Knudsen-Hertz equation: p = ( dm/dt ) * (1/A) * √(2πRT/M) where M is the molar mass of the compound and R is the ideal gas constant.
-
The standard molar enthalpy of sublimation at the mean temperature of the experiment, ΔsubH°(), is determined from the slope of a plot of ln(p) versus 1/T, according to the integrated Clausius-Clapeyron equation: ln(p) = -ΔsubH°/R * (1/T) + C
-
The value is then adjusted to 298.15 K using heat capacity data, which can be estimated or determined by Differential Scanning Calorimetry (DSC).
-
Caption: Workflow for determining the enthalpy of sublimation.
Comparative Analysis and Future Outlook
Once experimental data is obtained, it can be used to validate and refine computational models. The gas-phase enthalpy of formation is derived from the experimental values using the following relationship:
ΔfH°(g) = ΔfH°(cr) + ΔsubH°(298.15 K)
The table below provides a framework for comparing the computationally predicted data with future experimental results.
| Thermochemical Property | Computational (Joback)[5] | Experimental (Proposed) |
| ΔfH°(cr) | Not directly calculated | From Bomb Calorimetry |
| ΔsubH° | Not directly calculated | From Knudsen Effusion |
| ΔfH°(g) | -275.04 kJ·mol⁻¹ | ΔfH°(cr) + ΔsubH° |
Discussion of Expected Concordance: Group-contribution methods like Joback are powerful for their speed but have inherent limitations. Discrepancies between the predicted and experimental values are expected, particularly for molecules with significant intramolecular interactions (e.g., steric or electronic effects between adjacent chloro and methoxy groups) that are not fully parameterized in the model. Experimental determination remains the definitive source for high-accuracy data required for rigorous thermodynamic analysis and safety-critical applications.
Conclusion
This technical guide has synthesized the current understanding of the thermochemical properties of 1-chloro-2,3-dimethoxybenzene. While direct experimental data is not yet available, this document provides robust computational estimates and, more importantly, detailed, actionable protocols for their experimental determination. By employing the described methods of combustion calorimetry and Knudsen effusion, researchers can obtain the high-fidelity thermochemical data necessary to advance the fields of chemical process design, pharmaceutical development, and materials science. The validation of this data will, in turn, enhance the accuracy of future computational models for this class of compounds.
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(No author given). (n.d.). Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. ResearchGate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-3-chloro-benzene (CAS 90282-99-8). Retrieved from [Link]
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LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloro-2,3-dimethoxybenzene. PubChem. Retrieved from [Link]
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- Verevkin, S. P., et al. (2002). Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert-Alkyl-Substituted Catechols from Thermochemical Measurements. The Journal of Physical Chemistry A, 106(46), 11210-11216.
- Zielenkiewicz, W., Perlovich, G. L., & Wszelaka-Rylik, M. (1999). The vapour pressure and the enthalpy of sublimation: Determination by inert gas flow method. Journal of Thermal Analysis and Calorimetry, 57(1), 225-234.
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Introduction: The Strategic Role of Chlorinated Dimethoxybenzene Scaffolds
An In-Depth Technical Guide to the Crystal Structure of 1-Chloro-2,3-dimethoxybenzene Derivatives for Researchers, Scientists, and Drug Development Professionals
The dimethoxybenzene framework is a cornerstone in the synthesis of a multitude of biologically active compounds and functional materials.[1] When halogenated, particularly with chlorine, the resulting derivatives exhibit modified electronic properties, metabolic stability, and binding affinities, making them highly valuable scaffolds in medicinal chemistry. The introduction of a chlorine atom can significantly influence a molecule's physicochemical properties, which is a critical consideration in drug design.[2] This guide focuses on the crystal structure of 1-chloro-2,3-dimethoxybenzene and its derivatives, offering a detailed exploration of their synthesis, three-dimensional architecture, intermolecular interactions, and the profound implications of these structural features for drug development. As a senior application scientist, the goal is to provide not just data, but a causal understanding of why these structures form and how this knowledge can be practically applied in the laboratory and in computational drug design.
Synthesis and Single Crystal Growth: From Precursor to Diffraction-Ready Crystal
The journey to understanding a crystal structure begins with the synthesis of the target compound and the meticulous process of growing high-quality single crystals. The substitution pattern on the benzene ring dictates the synthetic strategy.
Rationale for Synthetic Approach
The synthesis of chlorinated dimethoxybenzene derivatives often involves electrophilic aromatic substitution on a dimethoxybenzene precursor. The choice of chlorinating agent and reaction conditions is critical to control regioselectivity and minimize the formation of undesired isomers or polychlorinated byproducts.[3] For instance, using N-chlorosuccinimide (NCS) can offer milder conditions compared to elemental chlorine.[3][4] For specific isomers like 2-chloro-1,3-dimethoxybenzene, a lithiation-mediated approach provides excellent regiocontrol.[5]
Experimental Protocol: Synthesis of 2-Chloro-1,3-dimethoxybenzene[5]
This protocol is a self-validating system as the purity and identity of the product can be confirmed at each stage through standard analytical techniques (TLC, NMR, GC-MS) before proceeding to crystallization.
-
Lithiation: Dissolve 1,3-dimethoxybenzene (1.0 eq) in a dry, aprotic solvent such as 1,2-dimethoxyethane under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C.
-
Addition of Butyllithium: Add n-butyllithium (approx. 1.05 eq) dropwise, maintaining the temperature. The reaction is monitored for completion (typically 30-60 minutes) by thin-layer chromatography (TLC). This step selectively deprotonates the C2 position due to the directing effect of the two methoxy groups.
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.0 eq) portion-wise to the solution, ensuring the reaction temperature does not exceed 55°C. The use of NCS is a key choice for controlled, high-yield chlorination.[5]
-
Quenching and Extraction: After completion (approx. 45-60 minutes), the reaction is carefully quenched with water. The aqueous mixture is then extracted with a suitable organic solvent like diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
-
Crystallization: The purified product, often an oil or low-melting solid, is recrystallized. Slow evaporation of a solution in a solvent like hexane is a common and effective method for growing single crystals suitable for X-ray diffraction.[5] The choice of a non-polar solvent like hexane is deliberate; its slow evaporation allows for the ordered molecular packing required for a high-quality crystal lattice, minimizing the inclusion of solvent molecules which could lead to pseudo-polymorphism.[6]
Core Principles of Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a systematic process designed to yield a validated and accurate structural model.
Caption: Experimental and computational workflow for single-crystal X-ray diffraction.
Structural Analysis of 1-Chloro-dimethoxybenzene Derivatives
These isomers, despite having the same chemical formula (C₁₀H₁₃ClO₂), crystallize in different space groups, a direct consequence of their different substitution patterns influencing the overall molecular symmetry and packing efficiency.[7]
| Parameter | 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene | 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.123 (2) | 8.456 (2) |
| b (Å) | 8.789 (2) | 12.011 (2) |
| c (Å) | 12.167 (2) | 10.512 (2) |
| β (°) ** | 98.78 (3) | 96.87 (3) |
| V (ų) ** | 1068.8 (4) | 1060.1 (4) |
| Z | 4 | 4 |
| Source: Data synthesized from Wiedenfeld et al.[7] |
Key Structural Features:
A defining characteristic of these structures is the orientation of the methoxy groups relative to the benzene ring.[7] Steric hindrance plays a crucial role here.
-
Methoxy Group Conformation: In both isomers, one methoxy group is nearly coplanar with the aromatic ring, which allows for conjugation between the oxygen lone pair and the π-system. The second methoxy group, however, is forced to rotate almost perpendicular to the ring plane to avoid steric clash with adjacent substituents (the chloro and/or methyl groups).[7] This perpendicular orientation is a direct result of steric repulsion, a foundational principle in conformational analysis.
-
Bond Angles: The steric strain also manifests in the C-O-C bond angles of the methoxy groups. The angle is wider for the in-plane methoxy group (117.5-118.2°) compared to the out-of-plane group (113.6-114.7°).[7] This distortion from the ideal sp³ or sp² angles reflects the accommodation of steric pressure within the molecule.
Intermolecular Interactions and Computational Analysis
Beyond the intramolecular details, the way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. These interactions are critical for the stability of the crystal and are a key focus in drug development for understanding solubility and polymorphism.
Hydrogen Bonding and van der Waals Forces
In dimethoxybenzene derivatives, classical hydrogen bonds are often absent unless other functional groups are present. However, weak C-H···O and C-H···π interactions, along with halogen bonding (C-Cl···X), play a significant role in stabilizing the crystal packing.[1] Hirshfeld surface analysis is a powerful computational tool that complements experimental data by mapping intermolecular contacts and quantifying their relative contributions to crystal stability.[1]
Density Functional Theory (DFT) Insights
DFT calculations provide invaluable electronic information that is not directly obtainable from X-ray diffraction.[8]
-
Thermodynamic Stability: By calculating HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a large energy gap can be determined, which indicates high kinetic stability and low chemical reactivity.[1] This thermodynamic stability is a highly desirable trait for pharmaceutical compounds.[8]
-
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is fundamentally important for predicting how a molecule will interact with a biological target, such as a receptor or enzyme active site.[1][8]
Caption: Synergy between experimental XRD and computational analysis.
Implications for Drug Development
The precise knowledge of a molecule's three-dimensional structure and its intermolecular interactions is not merely an academic exercise; it is a critical component of modern drug discovery and development.
-
Structure-Activity Relationship (SAR): The orientation of the chloro and methoxy groups, as determined by crystallography, directly impacts how the molecule fits into a protein's binding pocket. A perpendicular methoxy group, for instance, will occupy a different spatial volume than a planar one, influencing binding affinity and selectivity.[7]
-
Physicochemical Properties: The addition of chlorine increases lipophilicity, which can enhance membrane permeability and oral absorption.[2] Understanding the crystal packing reveals the strength of the intermolecular forces that must be overcome for dissolution, directly impacting the drug's solubility and bioavailability.
-
Polymorphism: A single compound can crystallize in multiple forms (polymorphs) with different packing arrangements and stabilities.[6] This has significant regulatory and commercial implications, as different polymorphs can have different solubilities, dissolution rates, and bioavailability. A thorough crystallographic study is essential to identify and characterize the most stable polymorph for development.
-
Formulation Development: Knowledge of the crystal habit and stability is crucial for designing a stable and effective drug formulation. The thermodynamic stability predicted by DFT calculations can help forecast the shelf-life of an active pharmaceutical ingredient (API).[1][8]
Conclusion
The crystal structure of 1-chloro-2,3-dimethoxybenzene derivatives reveals a fascinating interplay of steric and electronic effects that dictate both intramolecular conformation and intermolecular packing. The perpendicular orientation of one methoxy group, a common motif in sterically crowded derivatives, has profound implications for molecular shape and potential biological interactions.[7] By integrating high-resolution experimental data from single-crystal X-ray diffraction with the predictive power of computational methods like DFT and Hirshfeld analysis, researchers can develop a comprehensive, multi-faceted understanding of these molecules.[1][8] For professionals in drug development, this detailed structural knowledge is not just beneficial but essential, providing the authoritative grounding needed to design more potent, selective, and stable therapeutic agents.
References
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Ghabbour, H. A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports. Available at: [Link]
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Ghabbour, H. A. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available at: [Link]
-
Wiedenfeld, D. J., Nesterov, V. N., & Tiekink, E. R. T. (2005). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3824-o3827. Available at: [Link]
- Ackerman, J. H. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. Google Patents. EP0067342A1.
-
Kadam, V. D. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]
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Chemsrc. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved January 28, 2026, from [Link]
- Lauth, W., & Fries, G. (2007). Process for the preparation of chloro-1,4-dimethoxybenzene. Google Patents. DE102006010923A1.
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2,3-dimethoxybenzene. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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Jasinski, J. P., Golen, J. A., & Wiedenfeld, D. (2007). 1,3,5-Trichloro-2-methoxybenzene. ResearchGate. Available at: [Link]
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Fisher Scientific. (n.d.). 1-Chloro-3,5-dimethoxybenzene, 98%. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloro-3,5-dimethoxybenzene. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloro-2,4-dimethoxybenzene. PubChem Compound Database. Retrieved January 28, 2026, from [Link]
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Dash, S. R., & Mohapatra, R. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35899–35914. Available at: [Link]
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Talib, S. A., et al. (2022). Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[5]arene and p-tert-butylhomooxacalix[n]arenes. Molecules, 27(21), 7247. Available at: [Link]
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Methodological & Application
Synthesis of 1-Chloro-2,3-dimethoxybenzene from Veratrole: An Application Note and Protocol
Introduction
1-Chloro-2,3-dimethoxybenzene is a valuable chlorinated aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a chlorinated phenyl ring with two adjacent methoxy groups, makes it a versatile building block for introducing the 2,3-dimethoxyphenyl moiety into more complex molecules. The synthesis of this compound from the readily available starting material, veratrole (1,2-dimethoxybenzene), is a topic of significant interest for researchers in organic synthesis and drug development.
This application note provides a comprehensive guide to the synthesis of 1-chloro-2,3-dimethoxybenzene from veratrole via electrophilic aromatic chlorination. The protocol detailed herein is designed for laboratory-scale synthesis and emphasizes safety, efficiency, and product purity. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and discuss the critical parameters that influence the reaction's outcome.
Chemical Overview and Strategy
The synthesis of 1-chloro-2,3-dimethoxybenzene from veratrole is achieved through an electrophilic aromatic substitution reaction. Veratrole is an electron-rich aromatic compound due to the presence of two activating methoxy groups, which donate electron density to the benzene ring, making it susceptible to attack by electrophiles.
The choice of chlorinating agent is critical for achieving high regioselectivity and yield. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective reagent for the chlorination of activated aromatic rings. The reaction proceeds through the in-situ generation of a chloronium ion (Cl⁺) or a related electrophilic chlorine species, which then attacks the veratrole ring. The methoxy groups direct the incoming electrophile to the ortho and para positions. In the case of veratrole, the primary products are 1-chloro-2,3-dimethoxybenzene and 4-chloro-1,2-dimethoxybenzene. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent.
Experimental Protocol
This protocol details the laboratory-scale synthesis of 1-chloro-2,3-dimethoxybenzene.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Veratrole | 91-16-7 | C₈H₁₀O₂ | 138.17 | Colorless liquid, pleasant odor |
| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | Colorless to yellow fuming liquid, pungent odor, corrosive |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless, volatile liquid |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | White crystalline solid, drying agent |
| 1-Chloro-2,3-dimethoxybenzene | 90282-99-8 | C₈H₉ClO₂ | 172.61 | Yellow, clear liquid |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Safety Precautions
-
Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][2][3][4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are corrosive and toxic. The reaction apparatus must be equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these acidic gases.
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1-chloro-2,3-dimethoxybenzene.
Step-by-Step Procedure
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve veratrole (e.g., 13.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Sulfuryl Chloride: In the dropping funnel, prepare a solution of sulfuryl chloride (e.g., 14.8 g, 0.11 mol, 1.1 equivalents) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred veratrole solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, or until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water (200 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and water (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain 1-chloro-2,3-dimethoxybenzene as a yellow, clear liquid.[5] The boiling point is approximately 98°C.[5]
Mechanism of Reaction
The chlorination of veratrole with sulfuryl chloride is a classic example of an electrophilic aromatic substitution.
Caption: General mechanism of electrophilic aromatic chlorination.
-
Generation of the Electrophile: Sulfuryl chloride can act as a source of an electrophilic chlorine species.
-
Electrophilic Attack: The electron-rich veratrole ring acts as a nucleophile and attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (which can be the chloride ion or another species in the reaction mixture) removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the final product, 1-chloro-2,3-dimethoxybenzene.
Discussion of Regioselectivity
The two methoxy groups in veratrole are ortho- and para-directing. The possible positions for chlorination are C3, C4, C5, and C6. Due to the steric hindrance from the adjacent methoxy group, substitution at C3 is generally favored over C6. The formation of the 4-chloro isomer is also a significant possibility. The precise ratio of 1-chloro-2,3-dimethoxybenzene to 4-chloro-1,2-dimethoxybenzene is dependent on the reaction conditions. Lower temperatures generally favor the formation of the thermodynamically more stable product.
Characterization of 1-Chloro-2,3-dimethoxybenzene
The identity and purity of the synthesized 1-chloro-2,3-dimethoxybenzene can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (172.61 g/mol ).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the chlorine atom and methoxy groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or slightly increase the amount of sulfuryl chloride. |
| Loss of product during work-up | Ensure complete extraction and careful handling during washing steps. | |
| Formation of multiple isomers | Non-optimal reaction temperature | Maintain a low temperature during the addition of sulfuryl chloride. |
| Dark-colored product | Presence of impurities | Purify by vacuum distillation. Ensure starting materials are pure. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of 1-chloro-2,3-dimethoxybenzene from veratrole using sulfuryl chloride. By following the outlined protocol and adhering to the safety precautions, researchers can effectively prepare this important chemical intermediate for a variety of applications in organic synthesis and drug discovery. The principles of electrophilic aromatic substitution and the directing effects of substituents are key to understanding and optimizing this transformation.
References
- Google Patents.
-
MDPI. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]
-
ResearchGate. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. [Link]
- Google Patents. Process for preparing M-chlorobenzene sulphonyl chloride.
- Google Patents.
- Google Patents. Chemical synthesis method of 3-chloro-1-propanol.
- Google Patents. Preparation method of 3-chloro-1,2-propanediol.
-
International Journal for Multidisciplinary Research. Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. [Link]
- Google Patents.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). [Link]
-
National Center for Biotechnology Information. 3-Chloropropiophenone. [Link]
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International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. [Link]
-
SciSpace. Article. [Link]
- Google Patents.
-
Sdfine. sulphuryl chloride. [Link]
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PubChem. 1-Chloro-2,4-dimethoxybenzene. [Link]
-
Wikipedia. 1,2-Dimethoxybenzene. [Link]
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- 2. fishersci.com [fishersci.com]
- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 5. 1-Chloro-2,3-dimethoxybenzene 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethoxybenzene
Executive Summary
This Application Note provides a definitive guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-Chloro-2,3-dimethoxybenzene as the electrophile. This substrate presents a "perfect storm" of synthetic challenges: it possesses a poor leaving group (chloride), strong electron-donating deactivation (two methoxy groups), and ortho-steric hindrance.
Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(OAc)₂/ligand mixtures often fail with this scaffold, resulting in recovered starting material or hydrodehalogenation. This guide details the use of Third- and Fourth-Generation Buchwald Precatalysts and NHC-Pd systems to facilitate the rate-limiting oxidative addition step, ensuring high yields and reproducibility in drug discovery and process chemistry workflows.
Substrate Analysis & Mechanistic Challenges
The Physicochemical Barrier
1-Chloro-2,3-dimethoxybenzene is significantly less reactive than its bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol). However, the specific substitution pattern exacerbates this inertness:
-
Electronic Deactivation: The methoxy groups at positions 2 and 3 are strong electron-donating groups (EDGs). Through resonance, they increase the electron density of the aromatic ring, rendering the C-Cl bond more double-bond-like and less electrophilic. This significantly raises the activation energy required for the Palladium(0) species to insert into the C-Cl bond.
-
The "Ortho Effect": The methoxy group at the 2-position (ortho to the chloride) creates steric clash. While not as bulky as a tert-butyl group, it is sufficient to hinder the approach of the bulky palladium-ligand complex required to break the C-Cl bond.
The Mechanistic Bottleneck
In the catalytic cycle, Oxidative Addition is the rate-determining step (RDS) for this substrate.
Figure 1: Catalytic cycle highlighting Oxidative Addition as the critical barrier for electron-rich aryl chlorides.[1]
Catalyst & Ligand Selection Strategy
To overcome the high barrier of oxidative addition, the catalyst system must be electron-rich (to push electron density into the oxidative addition) and bulky (to promote the final reductive elimination), yet flexible enough to accommodate the ortho-substituent.
Recommended Ligand Systems
We prioritize Dialkylbiaryl phosphines (Buchwald Ligands) for this application.
| Ligand | Characteristics | Recommendation Level | Rationale |
| SPhos | High electron density; structural flexibility. | Primary Choice | "Universal" ligand for hindered/electron-rich aryl chlorides. Excellent track record with ortho-substituted substrates. |
| XPhos | Extremely bulky; high turnover frequency. | Secondary Choice | Use if SPhos fails to drive conversion. The bulk promotes reductive elimination but may struggle with extreme ortho-sterics during oxidative addition. |
| RuPhos | Highly electron-rich. | Alternative | Excellent for very electron-rich substrates where electronic activation is the primary hurdle. |
| PPh₃ | Standard triphenylphosphine. | Not Recommended | Lacks the electron density to activate the C-Cl bond of this specific substrate. |
Precatalyst Architecture
Do not use in-situ generation (e.g., Pd(OAc)₂ + SPhos) if possible. In-situ mixing often leads to inactive palladium black precipitation before the active L-Pd(0) species forms.
-
Standard: SPhos Pd G3 or SPhos Pd G4 . These precatalysts contain the ligand pre-bound and activate rapidly upon base exposure, ensuring a 1:1 Pd:Ligand ratio and protecting the catalyst from early deactivation.
Experimental Protocols
Protocol A: High-Throughput Screening (Optimization)
Use this micro-scale protocol to screen different boronic acids or bases.
Reagents:
-
1-Chloro-2,3-dimethoxybenzene (1.0 equiv)
-
Boronic Acid (1.5 equiv)[2]
-
Catalyst: SPhos Pd G3 (2-4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Procedure:
-
In a glovebox or under active N₂ flow, charge a reaction vial with the aryl chloride, boronic acid, base, and precatalyst.
-
Add degassed solvent.
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80–100 °C for 2–12 hours.
-
Filter through a celite plug and analyze by HPLC/UPLC.
Protocol B: Preparative Scale Synthesis (Gram Scale)
The "Gold Standard" method for high yield.
Workflow Diagram
Figure 2: Step-by-step workflow for preparative scale coupling.
Detailed Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:
-
1-Chloro-2,3-dimethoxybenzene (1.72 g, 10.0 mmol)
-
Aryl Boronic Acid (12.0 - 15.0 mmol, 1.2-1.5 equiv)
-
Potassium Phosphate Tribasic (K₃PO₄) (6.36 g, 30.0 mmol, 3.0 equiv)
-
SPhos Pd G3 (150-300 mg, 2-4 mol%)
-
-
Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times.
-
Solvent: Syringe in degassed Toluene (40 mL) and degassed Water (4 mL). Note: The biphasic system helps dissolve the inorganic base.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C . Stir vigorously (800+ RPM) to ensure phase mixing.
-
Monitoring: Monitor by TLC or LCMS every 2 hours. The reaction typically completes in 4–8 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Combine organics, wash with Brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).
Troubleshooting & Optimization Matrix
If the standard protocol yields poor results, consult the matrix below.
| Observation | Diagnosis | Corrective Action |
| No Reaction (<5% Conv) | Catalyst death or Oxidative Addition failure. | 1. Switch to XPhos Pd G3 or Pd-PEPPSI-IPent .2. Increase temp to 110 °C (switch solvent to n-Butanol or Dioxane). |
| Dehalogenation (Ar-H) | Hydride source present; Temp too high. | 1. Ensure solvent is strictly anhydrous/degassed.2. Lower temperature to 80 °C.3. Switch solvent to THF/Water. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | 1. Degass solvents more thoroughly (O₂ promotes homocoupling).2. Add boronic acid slowly (syringe pump). |
| Protodeboronation | Boronic acid instability. | 1. Switch base to weaker K₂CO₃ or KF .2. Use Boronic Ester (Pinacol ester) instead of Acid. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006, 12(18), 4749–4755.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletin.
Sources
Application Note: Formation of 2,3-Dimethoxyphenylmagnesium Chloride
<
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent 2,3-dimethoxyphenylmagnesium chloride from 1-chloro-2,3-dimethoxybenzene. It delves into the mechanistic nuances of the reaction, offering a detailed, field-proven protocol for its successful execution. This application note is intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents in their synthetic workflows. Key considerations, including magnesium activation, solvent effects, and potential side reactions, are discussed to ensure a high-yielding and reproducible process.
Introduction
Grignard reagents, organomagnesium compounds with the general formula R-Mg-X, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds.[1][2] The specific reagent, 2,3-dimethoxyphenylmagnesium chloride, is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the two methoxy groups on the aromatic ring can influence the reactivity of the starting material and the stability of the resulting Grignard reagent.[3] This guide provides a robust protocol for the preparation of this important synthetic building block.
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4] A significant challenge in this process is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, which can inhibit the reaction.[5] Therefore, proper activation of the magnesium is crucial for the successful initiation and completion of the reaction.
Mechanistic Considerations
The formation of an aryl Grignard reagent from an aryl chloride is generally more challenging than from the corresponding bromide or iodide due to the stronger carbon-chlorine bond. The reaction is believed to proceed through a radical mechanism at the surface of the magnesium.[2] The process begins with the transfer of an electron from the magnesium metal to the aryl chloride, forming a radical anion. This intermediate then fragments to generate an aryl radical and a chloride ion. The aryl radical can then react with the magnesium surface to form the organomagnesium compound.
The two methoxy groups at the 2- and 3-positions of the benzene ring are electron-donating, which can influence the electronic properties of the aryl halide. However, their steric bulk may also play a role in the reaction kinetics. Careful control of reaction conditions is necessary to favor the desired Grignard formation and minimize side reactions such as Wurtz-type homocoupling of the starting material.[6]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1-Chloro-2,3-dimethoxybenzene | >98% purity |
| Magnesium turnings | High purity, suitable for Grignard reactions |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O |
| Iodine | Crystal, reagent grade |
| 1,2-Dibromoethane | Reagent grade |
| Three-neck round-bottom flask | Flame-dried |
| Reflux condenser | Flame-dried |
| Addition funnel | Flame-dried |
| Magnetic stirrer and stir bar | |
| Inert gas supply (Argon or Nitrogen) | |
| Syringes and needles | Oven-dried |
Procedure
1. Preparation of Glassware and Reagents:
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).[7]
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle.[6]
-
Ensure all other reagents are of high purity and handled under anhydrous conditions.
2. Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a single crystal of iodine to the flask.[5]
-
Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to etch the magnesium surface, removing the oxide layer.[7]
-
Allow the flask to cool to room temperature.
-
Alternatively, a small amount of 1,2-dibromoethane can be added to the magnesium in a small volume of THF. The observation of ethylene bubbles indicates activation.[5]
3. Grignard Reagent Formation:
-
Add anhydrous THF to the flask containing the activated magnesium to cover the turnings.
-
In a separate, dry addition funnel, prepare a solution of 1-chloro-2,3-dimethoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the 1-chloro-2,3-dimethoxybenzene solution to the magnesium suspension.
-
The reaction mixture may need to be gently warmed to initiate the reaction. A noticeable exotherm and the disappearance of the iodine color (if used for activation) are indicators of reaction initiation.
-
Once the reaction has started, add the remaining 1-chloro-2,3-dimethoxybenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will typically appear as a cloudy, grayish-brown suspension.[5]
4. Determination of Grignard Reagent Concentration (Titration):
-
It is highly recommended to determine the concentration of the freshly prepared Grignard reagent before use.
-
A common method involves titration against a known concentration of a protic acid, such as diphenylacetic acid, using a colorimetric indicator like 1,10-phenanthroline.[8] Alternatively, iodine can be used for titration in the presence of lithium chloride.[9][10]
Reaction Workflow Diagram
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. Mechanism of reaction between dimethoxy ketone and Grignard reagent | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Use of 1-Chloro-2,3-dimethoxybenzene in Pharmaceutical Intermediate Synthesis
Introduction: Understanding the Versatility of 1-Chloro-2,3-dimethoxybenzene
1-Chloro-2,3-dimethoxybenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—a chlorine atom flanked by two methoxy groups—provides a versatile platform for a variety of chemical transformations. The electron-donating methoxy groups activate the benzene ring, while the chlorine atom provides a reactive handle for nucleophilic substitution and, more importantly, for modern palladium-catalyzed cross-coupling reactions. This combination allows for the strategic and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of drug scaffolds.
This document provides an in-depth guide for researchers and drug development professionals on the practical application of 1-Chloro-2,3-dimethoxybenzene, focusing on key reaction classes and providing detailed, field-proven protocols.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem[1] |
| Molecular Weight | 172.61 g/mol | PubChem |
| CAS Number | 7051-16-3 | PubChem[2] |
| Appearance | Solid | - |
| Melting Point | 62-64 °C | US4579981A[3] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of 1-Chloro-2,3-dimethoxybenzene in pharmaceutical synthesis is realized through its participation in palladium-catalyzed cross-coupling reactions. Although aryl chlorides are known to be less reactive than their bromide or iodide counterparts, significant advances in ligand design have enabled their efficient use, offering a more cost-effective and readily available starting material.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, a common motif in pharmaceutical agents.[4] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[4] The choice of ligand and base is critical for achieving high yields, especially with a sterically hindered and electronically rich substrate like 1-Chloro-2,3-dimethoxybenzene.
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of 1-Chloro-2,3-dimethoxybenzene. This is often the rate-limiting step for aryl chlorides. The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is crucial as they stabilize the Pd(0) center and facilitate this difficult insertion.[5]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[4]
Caption: Suzuki-Miyaura catalytic cycle for aryl chlorides.
Protocol 1: Synthesis of 2,3-Dimethoxy-4'-methylbiphenyl
This protocol details a representative Suzuki-Miyaura coupling reaction.
Experimental Workflow Diagram:
Caption: General workflow for a cross-coupling reaction.
Reagents and Conditions:
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Role |
| 1-Chloro-2,3-dimethoxybenzene | 1.73 g | 10.0 | Aryl Halide |
| 4-Methylphenylboronic acid | 1.63 g | 12.0 | Coupling Partner |
| Pd₂(dba)₃ | 92 mg | 0.1 (1 mol%) | Catalyst Precursor |
| SPhos | 164 mg | 0.4 (4 mol%) | Ligand |
| K₃PO₄ (potassium phosphate) | 4.25 g | 20.0 | Base |
| Toluene/Water (10:1) | 50 mL | - | Solvent System |
| Temperature | 100 °C | - | Reaction Temp. |
| Time | 12-24 h | - | Reaction Time |
Step-by-Step Methodology:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol) and SPhos (164 mg, 0.4 mmol).
-
Reagent Addition: To the flask, add 1-Chloro-2,3-dimethoxybenzene (1.73 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and K₃PO₄ (4.25 g, 20.0 mmol).
-
Solvent Addition: Degas the toluene (45 mL) and water (5 mL) by sparging with argon for 20 minutes. Add the degassed solvent mixture to the flask via cannula.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition of the aryl chloride.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated 2,3-dimethoxy-4'-methylbiphenyl using ¹H NMR, ¹³C NMR, and MS analysis.
Application in Heterocyclic Synthesis
Aromatic building blocks like 1-Chloro-2,3-dimethoxybenzene are instrumental in synthesizing heterocyclic cores, which are prevalent in medicinal chemistry. For example, related compounds are starting materials for pharmacologically valuable 1,2-benzisoxazoloxy acetic acids, which have shown diuretic and antihypertensive properties.[3][6] The synthesis often involves an initial nucleophilic aromatic substitution or a metal-catalyzed coupling, followed by cyclization steps to form the heterocyclic ring system.
While a direct protocol starting from 1-Chloro-2,3-dimethoxybenzene for a specific marketed drug is proprietary, its utility can be demonstrated in the synthesis of precursors to drugs like Ivabradine. Ivabradine, used to treat stable angina, features a 7,8-dimethoxy-substituted benzazepinone core.[7][8] The 2,3-dimethoxyphenyl moiety is a logical synthon for this core structure, and 1-Chloro-2,3-dimethoxybenzene provides a reactive handle to build the rest of the molecule.
Safety and Handling
-
Hazards: 1-Chloro-3,5-dimethoxybenzene (a related isomer) is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is prudent to assume similar hazards for 1-Chloro-2,3-dimethoxybenzene.
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
- EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google P
- US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google P
- PubChem - 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060.
- PubChem - 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502.
- WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google P
- The Suzuki Reaction - Myers Group, Harvard University.
- Blaser, D. et al. (2010).
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- D. G. J. Young (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
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- 1. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 7. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of 1-Chloro-2,3-dimethoxybenzene in agrochemical synthesis
A Privileged Scaffold for Ortho-Dimethoxy Biaryl Motifs in Next-Gen Agrochemicals
Executive Summary
In the competitive landscape of agrochemical discovery, the ortho-dimethoxy (veratrole) motif has emerged as a critical structural determinant for metabolic stability and lipophilicity in modern fungicides. 1-Chloro-2,3-dimethoxybenzene (CAS: 90282-99-8) , also known as 3-chloroveratrole, represents a high-value "masked" scaffold. Unlike its symmetric isomer (2-chloro-1,3-dimethoxybenzene), this 1,2,3-trisubstituted arene offers unique regiochemical handles for Directed Ortho Metalation (DoM) and Transition-Metal Catalyzed Cross-Coupling , enabling the rapid synthesis of complex benzoylpyridine (e.g., Pyriofenone analogs) and biaryl-amide (SDHI-like) libraries.
This guide details the strategic application of 1-Chloro-2,3-dimethoxybenzene, focusing on regioselective functionalization protocols that bypass the limitations of traditional electrophilic aromatic substitution.
Strategic Utility & Reactivity Profile
The "Ortho-Dimethoxy" Advantage
The 2,3-dimethoxy substitution pattern is pharmacophorically significant in agrochemistry for two reasons:
-
Metabolic Blocking: The steric bulk of two adjacent methoxy groups, combined with the chlorine handle, effectively blocks metabolic oxidation at the electron-rich positions, extending the half-life of the active ingredient (AI) in planta.
-
Binding Affinity: In benzoylpyridine fungicides (e.g., Pyriofenone, Metrafenone classes), the polymethoxy-phenyl ring is crucial for locking the conformation required to inhibit actin/myosin function or microtubule assembly.
Regiochemical Control Map
The utility of 1-Chloro-2,3-dimethoxybenzene lies in its predictable reactivity under lithiation conditions.
-
C-1 (Chlorine): Site for Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
C-4 (Ortho to OMe): The primary site for Directed Ortho Metalation (DoM) . The C-3 methoxy group is a stronger director than the C-1 chlorine, and C-2 is blocked. This allows for the precise introduction of electrophiles (CHO, B(OH)2, I) at the 4-position.
Figure 1: Divergent synthetic pathways accessible from the 1-Chloro-2,3-dimethoxybenzene scaffold.
Application Protocols
Protocol A: Regioselective Synthesis of 4-Chloro-2,3-dimethoxybenzaldehyde
Target Application: Precursor for aryl-phenyl ketone fungicides.
Rationale: Standard Vilsmeier-Haack formylation on this electron-rich ring often yields mixtures of isomers. Lithium-halogen exchange is NOT the primary pathway here ; instead, the C-3 methoxy group directs deprotonation at C-4. However, care must be taken as n-BuLi can sometimes induce Lithium-Halogen Exchange (Li-Cl exchange) at C-1 depending on solvent/temperature. To ensure C-4 formylation while keeping the Cl intact, LDA (Lithium Diisopropylamide) is preferred over n-BuLi, as it acts as a base rather than a nucleophile/exchanger.
Materials:
-
1-Chloro-2,3-dimethoxybenzene (10.0 mmol)
-
LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (12.0 mmol)
-
DMF (N,N-Dimethylformamide), anhydrous (15.0 mmol)
-
THF (Tetrahydrofuran), anhydrous
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add anhydrous THF (40 mL).
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution (6.0 mL, 12.0 mmol) dropwise over 10 minutes.
-
Substrate Addition: Dissolve 1-Chloro-2,3-dimethoxybenzene (1.73 g, 10.0 mmol) in THF (5 mL) and add dropwise to the LDA solution.
-
Critical Checkpoint: Stir at -78 °C for 1 hour . The solution typically turns a pale yellow, indicating the formation of the aryllithium species at C-4 (stabilized by the adjacent OMe).
-
-
Electrophile Quench: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0 °C over 2 hours.
-
Workup: Quench with saturated NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 10% EtOAc in Hexane).
Expected Outcome: 4-Chloro-2,3-dimethoxybenzaldehyde (Yield: 75-85%).
Protocol B: Construction of Biaryl Cores via Suzuki-Miyaura Coupling
Target Application: Synthesis of Pyriofenone-like Benzoylpyridine Analogs.
Rationale: The C-1 chlorine is a challenging handle for oxidative addition compared to bromine or iodine. However, using modern phosphine ligands (e.g., SPhos or XPhos) allows for efficient coupling with electron-deficient heteroaryl boronic acids (e.g., pyridine derivatives).
Reaction Scheme:
1-Cl-2,3-(OMe)2-Ph + (Substituted-Pyridine)-B(OH)2 → [Pd(OAc)2/SPhos] → Biaryl Product
Materials:
-
1-Chloro-2,3-dimethoxybenzene (1.0 equiv)
-
2-Methoxy-4-methyl-3-pyridylboronic acid (1.2 equiv) [Mimicking the Pyriofenone heteroaryl moiety]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the chloroarene, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat the mixture to 100 °C for 12-16 hours.
-
Note: The reaction mixture should turn black (Pd black formation) only after completion. Early precipitation indicates catalyst decomposition.
-
-
Workup: Cool to RT, filter through a Celite pad, and dilute with EtOAc. Wash with water and brine.
-
Analysis: Monitor conversion via HPLC. The biaryl product will have a significantly higher retention time than the starting chloroarene.
Data Summary & Comparison
| Parameter | Protocol A (Lithiation) | Protocol B (Suzuki Coupling) |
| Primary Reagent | LDA / DMF | Pd(OAc)₂ / SPhos / Boronic Acid |
| Key Intermediate | 4-Lithio-1-chloro-2,3-dimethoxybenzene | Oxidative Addition Complex (Pd-Ar) |
| Regioselectivity | >95% at C-4 (Directed by OMe) | 100% at C-1 (Ipso-substitution) |
| Critical Factor | Temperature control (-78°C) is vital to prevent benzyne formation. | Ligand choice (SPhos/XPhos) is vital for activating the aryl chloride. |
| Typical Yield | 75 - 85% | 80 - 92% |
Case Study: Designing a Pyriofenone Analog
To demonstrate the utility of this scaffold, we propose a synthetic route for a "Des-methyl Pyriofenone" analog, utilizing 1-Chloro-2,3-dimethoxybenzene to introduce the core aromatic ring.
Caption: Proposed synthetic route for accessing benzoylpyridine fungicide libraries using 1-Chloro-2,3-dimethoxybenzene.
Note on Li-Cl Exchange: While Protocol A uses LDA to retain the chlorine, this Case Study uses n-BuLi to exchange the chlorine for Lithium, generating the boronic acid at the C-1 position. This highlights the versatility of the scaffold: LDA preserves the Cl (C-4 functionalization), while n-BuLi removes it (C-1 functionalization).
Safety & Handling
-
1-Chloro-2,3-dimethoxybenzene: Irritant. Avoid inhalation of dust/vapors.
-
n-Butyllithium / LDA: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen) using cannula techniques.
-
Palladium Catalysts: Heavy metal waste. Dispose of in dedicated heavy metal waste streams.
References
-
Regioselective Lithiation of Haloarenes: Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link[1]
-
Pyriofenone Chemistry: Ishihara Sangyo Kaisha, Ltd. (2010). Pyriofenone: Synthesis and Application. ChemicalBook. Link
-
Suzuki Coupling of Aryl Chlorides: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Agrochemical Scaffolds: Lamberth, C. (2013). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. Link
-
1-Chloro-2,3-dimethoxybenzene Data: PubChem Compound Summary for CID 56060. Link
Sources
Application Note: 1-Chloro-2,3-dimethoxybenzene as a Versatile Building Block for Advanced Functional Materials
Introduction: Unlocking Potential in Aromatic Synthesis
1-Chloro-2,3-dimethoxybenzene is an ortho-substituted aromatic compound whose unique structural arrangement offers significant synthetic advantages for the construction of complex functional materials. The presence of a reactive chlorine atom, activated by the adjacent electron-donating methoxy groups, makes it an ideal substrate for a variety of cross-coupling reactions. The steric and electronic influence of the vicinal methoxy groups can be strategically exploited to direct reaction pathways and impart specific conformational and electronic properties to the final material. This document provides an in-depth guide for researchers, outlining the core reactivity of this building block and providing detailed protocols for its application in the synthesis of conjugated polymers and pharmaceutical intermediates.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| CAS Number | 90282-99-8 | [2] |
Safety & Handling: 1-Chloro-2,3-dimethoxybenzene should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. While specific toxicity data for this isomer is limited, related compounds like 1-chloro-2,3-dimethylbenzene are known to cause skin and eye irritation.[3] Assume the compound is an irritant and avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from oxidizing agents.
Core Reactivity and Mechanistic Insights
The synthetic utility of 1-chloro-2,3-dimethoxybenzene is primarily centered on its participation in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the benzene ring, due to the two methoxy groups, facilitates the initial oxidative addition step, which is often the rate-limiting step in couplings involving aryl chlorides.
Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of biaryls and conjugated systems.[4][5]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of 1-chloro-2,3-dimethoxybenzene. This is followed by transmetalation with an activated boronic acid or ester (formed by reaction with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][6] The choice of ligand, base, and solvent is critical for achieving high yields, especially with a sterically hindered and electron-rich aryl chloride.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, crucial for synthesizing pharmaceutical compounds and organic electronic materials.
Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of a Pd(0) complex to the aryl chloride. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the active Pd(0) catalyst. The steric hindrance from the ortho-methoxy group can influence the choice of ligand, often requiring bulkier, more electron-rich phosphine ligands to promote efficient reductive elimination.
Application 1: Synthesis of Conjugated Microporous Polymers (CMPs)
Conjugated microporous polymers (CMPs) are a class of materials that merge permanent nanoporosity with π-conjugated frameworks, making them promising for applications in gas storage, catalysis, and sensing.[7] 1-Chloro-2,3-dimethoxybenzene can serve as a rigid, non-planar node to disrupt crystal packing and generate porosity.
Protocol 1: Suzuki-Miyaura Polycondensation for CMP Synthesis
This protocol details the synthesis of a CMP by coupling 1-chloro-2,3-dimethoxybenzene with a complementary diboronic acid ester, such as 1,4-benzenediboronic acid bis(pinacol) ester.
Materials:
-
1-Chloro-2,3-dimethoxybenzene (1.0 equiv.)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 equiv.)
-
Anhydrous, degassed solvent mixture: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup: To a 50 mL Schlenk flask, add 1-chloro-2,3-dimethoxybenzene (e.g., 172.6 mg, 1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (330 mg, 1.0 mmol), and anhydrous K₂CO₃ (552 mg, 4.0 mmol).
-
Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₄ (58 mg, 0.05 mmol) in a small amount of the dioxane. Add this solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and subject it to three cycles of vacuum backfilling with nitrogen or argon. Causality Note: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and unwanted side reactions.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (e.g., 20 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 48-72 hours. The formation of a solid precipitate is indicative of polymer growth.
-
Workup and Purification: a. Cool the reaction to room temperature. Pour the mixture into a beaker containing 200 mL of methanol. b. Filter the resulting solid using a Büchner funnel. c. To remove residual catalyst and unreacted monomers, perform a Soxhlet extraction. Sequentially wash the solid with methanol, acetone, and finally chloroform or tetrahydrofuran (THF). Self-Validation: The sequential washing with solvents of varying polarity ensures a thorough purification. The final wash with a good solvent for the polymer (like chloroform) helps remove lower molecular weight oligomers. d. The purified polymer is then dried in a vacuum oven at 60 °C overnight.
Expected Characterization:
-
FT-IR: Disappearance of the C-Cl stretch and B-O stretches, and the appearance of characteristic aromatic C-C stretching vibrations.
-
Solid-State ¹³C NMR: Broad signals corresponding to the aromatic carbons of both monomer units.
-
Porosity Analysis (BET): Nitrogen adsorption/desorption isotherms to determine surface area and pore size distribution.
Caption: Workflow for the synthesis and purification of a Conjugated Microporous Polymer.
Application 2: Synthesis of a Key Pharmaceutical Intermediate
The 2,3-dimethoxyaniline scaffold is present in numerous bioactive molecules. A Buchwald-Hartwig amination provides a direct route to this important intermediate.
Protocol 2: Buchwald-Hartwig Amination with Benzophenone Imine
This protocol uses benzophenone imine as an ammonia surrogate, which can be easily deprotected under mild acidic conditions to reveal the primary aniline.
Materials:
-
1-Chloro-2,3-dimethoxybenzene (1.0 equiv.)
-
Benzophenone imine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), Xantphos (27.7 mg, 0.048 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk flask. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. It is highly hygroscopic and must be handled under inert conditions.
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL). Then, add 1-chloro-2,3-dimethoxybenzene (172.6 mg, 1.0 mmol) followed by benzophenone imine (217.5 mg, 1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat in an oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: a. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection: a. Dissolve the crude imine product in THF (10 mL). b. Add 2 M hydrochloric acid (5 mL) and stir at room temperature for 2 hours. c. Basify the mixture with 2 M sodium hydroxide until pH > 10. d. Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude 2,3-dimethoxyaniline by flash column chromatography on silica gel.
Self-Validating System:
-
TLC/GC-MS: Monitor the disappearance of the starting aryl chloride to confirm reaction completion.
-
¹H & ¹³C NMR: The spectra of the final product should match the known data for 2,3-dimethoxyaniline, confirming the successful amination and deprotection. The disappearance of the benzophenone signals after hydrolysis is a key validation point.
-
Mass Spectrometry: ESI-MS should show the correct molecular ion peak for the target aniline.
Conclusion
1-Chloro-2,3-dimethoxybenzene is a highly valuable and versatile building block for constructing advanced functional materials. Its activated C-Cl bond, coupled with the electronic and steric influence of the vicinal methoxy groups, provides chemists with a powerful tool for molecular design. The protocols outlined in this note demonstrate its utility in creating both porous polymeric networks and key pharmaceutical intermediates through robust and well-established palladium-catalyzed cross-coupling reactions. By understanding the underlying reactivity and following these detailed methodologies, researchers can effectively harness the potential of this unique aromatic precursor.
References
-
PubChem Compound Summary for CID 56060, 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information.[Link]
-
PubChem Compound Summary for CID 32884, 1-Chloro-2,3-dimethylbenzene. National Center for Biotechnology Information.[Link]
-
Gu, C., et al. (2013). Conjugated microporous polymers: design, synthesis and application. Chemical Society Reviews, 42(19), 8050-8068.[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.[Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University Chemistry Department.[Link]
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- 3. 1-Chloro-2,3-dimethylbenzene | C8H9Cl | CID 32884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Conjugated microporous polymers: design, synthesis and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of 1-Chloro-2,3-dimethoxybenzene
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-Chloro-2,3-dimethoxybenzene
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] These transformations are indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures.[1][2]
Within the vast arsenal of building blocks available to chemists, 1-Chloro-2,3-dimethoxybenzene stands out as a particularly valuable substrate. As an electron-rich and sterically hindered aryl chloride, it presents unique challenges and opportunities. Its successful functionalization provides access to a diverse range of substituted 2,3-dimethoxybenzene motifs, which are key structural units in numerous biologically active compounds and advanced materials.[3][4] This guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling strategies for this substrate, blending theoretical principles with field-proven, detailed protocols for researchers, scientists, and drug development professionals.
Core Concepts: Unraveling the Palladium Catalytic Cycle
The remarkable success of palladium-catalyzed cross-coupling reactions stems from a well-defined and predictable catalytic cycle.[5][6] Understanding this mechanism is paramount for troubleshooting, optimization, and rational design of new synthetic routes. The cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 1-chloro-2,3-dimethoxybenzene. This step forms a Pd(II) intermediate. The activation of the relatively inert C-Cl bond is often the rate-limiting step and requires a carefully selected catalytic system.[6][7]
-
Transmetalation (or Nucleophilic Attack): A nucleophilic coupling partner, such as an organoboron compound (in Suzuki coupling) or an organotin compound (in Stille coupling), transfers its organic group to the Pd(II) center.[1] In reactions like the Buchwald-Hartwig amination, this step involves the coordination of an amine followed by deprotonation to form a palladium-amido complex.[7]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center form a new bond and are expelled from the coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, base, and solvent, which work in concert to modulate the reactivity and stability of the palladium species at each stage.[8][9]
The Critical Role of Ligands
Ligands are not mere spectators; they are integral to the catalyst's function. They stabilize the palladium center, prevent its aggregation into inactive palladium black, and tune its electronic and steric properties. For challenging substrates like aryl chlorides, bulky and electron-rich ligands (e.g., phosphines, N-heterocyclic carbenes) are crucial.[10][11][12] An electron-rich ligand accelerates the initial oxidative addition, while steric bulk promotes the final reductive elimination step, thereby increasing the overall reaction rate and efficiency.[13]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-2,3-dimethoxybenzene
Abstract
This technical guide provides a comprehensive overview of methodologies for performing nucleophilic substitution on 1-chloro-2,3-dimethoxybenzene. Recognizing the electronic properties of this substrate, which render it inactive towards classical nucleophilic aromatic substitution (SNAr), this document focuses on robust and field-proven transition-metal-catalyzed cross-coupling strategies. Detailed protocols for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings are presented, tailored for researchers, medicinal chemists, and process development professionals. The causality behind experimental design, choice of catalyst, ligand, and base is thoroughly explained to empower users to adapt and troubleshoot these powerful transformations.
Strategic Overview: The Challenge of an Electron-Rich Aryl Chloride
1-Chloro-2,3-dimethoxybenzene is a valuable aromatic building block in medicinal chemistry and materials science. Effecting the substitution of the chloro group with various nucleophiles (amines, alcohols, thiols, etc.) is a common and critical transformation. However, the substrate's inherent electronic nature presents a significant hurdle for classical SNAr pathways.
Mechanistic Causality: Why Classical SNAr Fails
The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The formation and stabilization of this intermediate are the rate-determining steps and are critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group.[3] These EWGs delocalize the negative charge, lowering the activation energy of the reaction.
In 1-chloro-2,3-dimethoxybenzene, the opposite is true. The two methoxy (-OCH3) groups are powerful electron-donating groups (EDGs) through resonance, although they exhibit a weaker electron-withdrawing inductive effect.[4] The net effect is an increase in electron density on the aromatic ring, which repels the incoming nucleophile and destabilizes the potential carbanionic intermediate. Consequently, traditional SNAr reactions on this substrate either fail completely or require impractically harsh conditions of high temperature and pressure.[5]
The Modern Solution: Transition-Metal Catalysis
To overcome the high activation barrier of nucleophilic substitution on electron-rich aryl chlorides, modern synthetic chemistry relies on transition-metal catalysis. Palladium- and Copper-based systems provide alternative mechanistic pathways that do not require the formation of a Meisenheimer complex and are highly effective for this class of substrate. These methods have revolutionized the synthesis of arylamines, ethers, and thioethers, offering mild conditions, broad substrate scope, and excellent functional group tolerance.[6][7]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds from aryl halides.[8] It utilizes a palladium catalyst in conjunction with a specialized bulky, electron-rich phosphine ligand and a base to couple aryl chlorides with a wide array of primary and secondary amines.[9][10]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle that masterfully orchestrates the bond-forming process. The ligand's role is critical; it stabilizes the palladium center, promotes the oxidative addition step, and facilitates the final reductive elimination.[6]
Protocol: General Procedure for Amination of 1-Chloro-2,3-dimethoxybenzene
This protocol is designed as a robust starting point. Optimization of ligand, base, and temperature may be required for specific amines.
Materials & Reagents:
-
Substrate: 1-Chloro-2,3-dimethoxybenzene
-
Nucleophile: Amine (primary or secondary)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladacycle pre-catalyst.
-
Ligand: A biarylphosphine ligand such as XPhos, RuPhos, or SPhos. For electron-rich aryl chlorides, XPhos is often a reliable choice.[10]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines.
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath, inert atmosphere supply (Nitrogen or Argon).
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a steady stream of inert gas, add 1-chloro-2,3-dimethoxybenzene (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base and Amine: Add the base (NaOtBu, 1.4 mmol, 1.4 equiv). If the amine is a solid, add it at this stage (1.2 mmol, 1.2 equiv).
-
Solvent and Liquid Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL). If the amine is a liquid, add it via syringe (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the flask or vial and place it in a preheated heating block or oil bath set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Disappearance of the starting material indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate or dichloromethane (20 mL).
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl product.
Copper-Catalyzed Ullmann-Type Couplings
The Ullmann condensation is a classical method for C-N and C-O bond formation that uses a copper catalyst.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols allow for significantly milder conditions and broader applicability, including with aryl chlorides.[7][13]
Mechanistic Considerations
The mechanism of the modern Ullmann-type reaction is complex but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[14] The key steps involve oxidative addition of the aryl halide to a Cu(I) complex, coordination and deprotonation of the nucleophile, and subsequent reductive elimination to form the product.
Protocol: General Procedure for C-O Coupling with Phenols
This protocol provides a template for the synthesis of diaryl ethers from 1-chloro-2,3-dimethoxybenzene.
Materials & Reagents:
-
Substrate: 1-Chloro-2,3-dimethoxybenzene
-
Nucleophile: A phenol derivative
-
Copper Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Equipment: Reaction tube or flask, magnetic stirrer, heating block/oil bath.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction tube, add copper(I) iodide (0.1 mmol, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Addition of Reactants: Add 1-chloro-2,3-dimethoxybenzene (1.0 mmol, 1.0 equiv) and the phenol (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the solvent (e.g., DMF, 3-5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through celite to remove insoluble materials.
-
Wash the filtrate with aqueous ammonia (5%) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude diaryl ether by flash column chromatography.
Comparative Overview of Substitution Methods
The choice of method depends on the desired nucleophile and the required reaction scale. Palladium catalysis is often more versatile for a wider range of amines, while copper catalysis can be a cost-effective alternative, particularly for C-O couplings.
| Transformation | Nucleophile (Nu-H) | Typical Method | Catalyst System (Example) | Base | Solvent | Temp (°C) | Key Considerations |
| Amination | Primary/Secondary Amines | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Excellent scope, sensitive to air/moisture.[6] |
| Amination | Anilines, N-Heterocycles | Ullmann-Type | CuI / Phenanthroline | K₂CO₃ | DMF | 120-140 | Cost-effective, may require higher temperatures.[13] |
| Etherification | Phenols, Alcohols | Ullmann-Type | CuI / DMEDA | Cs₂CO₃ | Dioxane | 110-130 | Preferred method for C-O bond formation. |
| Cyanation | Cyanide Source | Pd-Catalyzed Cyanation | Pd(OAc)₂ / SPhos | Zn(CN)₂ | DMF/H₂O | 40-80 | Uses less toxic Zn(CN)₂; mild conditions.[15][16] |
| Thiolation | Thiols | Pd or Cu Catalysis | Pd(OAc)₂ or CuI | K₃PO₄ | DMF | 80-120 | Can be prone to disulfide formation. |
Experimental Workflow & Troubleshooting
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient inertness.
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: The base may be reacting with the aryl halide, or moisture is present.
-
Solution: Ensure strictly anhydrous conditions. Screen alternative bases (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu).
-
-
Difficulty in Purification:
-
Cause: Residual catalyst or ligand.
-
Solution: A thorough aqueous workup is key. Washing with aqueous ammonia can help remove copper salts. Filtering through a plug of silica gel before full chromatography can remove baseline impurities.
-
References
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling_2_31.html]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene. Retrieved from BenchChem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-1-chloro-2-2-methylpropoxy-benzene]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
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- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Archives. [URL: https://www.beilstein-journals.org/bjoc/content/14/1/105]
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- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/14/1/105]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/281144203_Ortho-selectivity_in_the_nucleophilic_aromatic_substitution_SNAr_reactions_of_3-substituted_26-dichloropyridines_with_alkali_metal_alkoxides]
- Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Gao, F., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules - MDPI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631835/]
- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0/03%3A_Conformations_and_Stereochemistry/3.
- Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369755/]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12026986/]
- Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b02538]
- Allen Institute. (n.d.). Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. Retrieved from Allen Institute. [URL: https://allen.ac.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol5032359]
- ResearchGate. (2025). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/319207851_New_ligands_for_copper-catalyzed_C-N_coupling_reactions_with_aryl_halides]
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- ResearchGate. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/232490795_Aromatic_nucleophilic_substitutions_Reactions_of_chloro-_and_nitro-substituted_benzenes]
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- Wiley Online Library. (2024). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Retrieved from Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202403986]
- YouTube. (2016). Nucelophilic Aromatic Substitution Reactions. Retrieved from YouTube. [URL: https://www.youtube.
- Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from Organic Chemistry Portal. [URL: https://www.synthesis-reagent.
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Application Note: Strategic Derivatization of 1-Chloro-2,3-dimethoxybenzene for the Generation of Diverse Chemical Libraries for Biological Screening
Abstract
The 2,3-dimethoxybenzene, or veratrole, scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] 1-Chloro-2,3-dimethoxybenzene serves as an ideal starting material for library synthesis due to the versatile reactivity of its chloro-substituent, which acts as a handle for modern cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this building block. We present detailed, field-proven protocols for two cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The causality behind experimental choices, such as catalyst, ligand, and base selection, is thoroughly explained to empower users to adapt and troubleshoot these methodologies. Furthermore, we outline a general workflow for library generation and a protocol for a primary biological screen, providing a complete roadmap from chemical synthesis to initial biological evaluation.
The Strategic Importance of the 2,3-Dimethoxyphenyl Scaffold
The veratrole core is a key component in a wide range of biologically active molecules, from insecticides to anti-spasmodic drugs like papaverine.[3] Its prevalence is due to several key factors:
-
Bioisosteric Relevance: The dimethoxy arrangement often mimics the catechol moiety found in many endogenous ligands, but with improved metabolic stability due to the methylation of the hydroxyl groups.
-
Pharmacokinetic Modulation: The methoxy groups influence the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Versatility: The electron-rich nature of the ring, a result of the two electron-donating methoxy groups, influences its reactivity in predictable ways.[3] The chloro-substituent on 1-chloro-2,3-dimethoxybenzene provides a robust and reliable site for derivatization.
By systematically modifying this core structure through derivatization, researchers can generate vast libraries of novel compounds. This approach, known as diversity-oriented synthesis, is a cornerstone of modern drug discovery, enabling the exploration of chemical space to identify new leads with desired biological activities, such as anticancer or anti-inflammatory properties.[4][5]
Core Derivatization Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized medicinal chemistry by enabling the efficient and selective formation of C-C and C-N bonds under mild conditions.[6] For an electron-rich aryl chloride like 1-chloro-2,3-dimethoxybenzene, which is generally less reactive than its bromide or iodide counterparts, the choice of a highly active catalyst system is paramount.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming biaryl structures.[7] It involves the reaction of an organohalide with an organoboron species, typically a boronic acid or ester.
Principle & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-chlorine bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] For challenging substrates like aryl chlorides, the rate-limiting step is often the initial oxidative addition. This challenge is overcome by using bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-chloro-2,3-dimethoxybenzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a nitrogen/argon atmosphere, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). The vial should be sealed with a PTFE-lined cap.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the specified temperature (typically 80-110 °C) for the designated time (4-24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | Excellent for electron-rich and -neutral boronic acids. |
| Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ | Dioxane | 110 | Robust system for sterically hindered boronic acids. |
| Pd-PEPPSI-IPr (2-3%) | (Internal) | K₂CO₃ | MeOH or t-BuOH | 80 | Good for heteroaryl boronic acids; often faster.[8] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[9]
Principle & Mechanistic Insight: Similar to the Suzuki reaction, the catalytic cycle involves oxidative addition of Pd(0) to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond.[10][11] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to facilitate the deprotonation of the amine coordinated to the palladium center. The ligands used are typically very bulky and electron-rich to promote both the oxidative addition and the final reductive elimination steps.[12]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.) to an oven-dried reaction vial. Add 1-chloro-2,3-dimethoxybenzene (1.0 eq.) and the amine (1.2 eq.).
-
Catalyst Addition: Add the pre-catalyst (e.g., a G3 or G4 palladacycle) or the palladium source and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the vial.
-
Reaction: Remove the vial from the glovebox and heat with vigorous stirring at the specified temperature (typically 80-110 °C) for 4-24 h.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | Broad scope for primary and secondary alkyl/aryl amines. |
| XPhos Pd G3 (1-2 mol%) | K₃PO₄ | t-BuOH | 110 | Milder base, suitable for substrates with base-sensitive groups. |
| BrettPhos Pd G4 (1-2 mol%) | LHMDS | Dioxane | 80-100 | Highly active system, often effective at lower temperatures. |
Workflow for Library Generation and Biological Screening
The successful synthesis of derivatives is the first step. A systematic workflow is essential to progress from a collection of compounds to meaningful biological data.
Protocol: General Primary Cytotoxicity Screen (MTT Assay)
Given that many dimethoxy- and trimethoxyphenyl-containing compounds exhibit anticancer properties, a primary screen to assess general cytotoxicity is a logical starting point.[13][14]
-
Cell Culture: Plate cancer cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 h to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to the final screening concentration (e.g., 10 µM) in cell culture medium. Add the compound solutions to the wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 h at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 h. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits".
Conclusion
1-Chloro-2,3-dimethoxybenzene is a powerful and cost-effective starting material for generating structurally diverse compound libraries for biological screening. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access novel chemical entities. The protocols and strategic insights provided in this note serve as a validated foundation for drug discovery programs, enabling the seamless progression from rational chemical synthesis to the identification of promising biologically active lead compounds.
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Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems - The Royal Society of Chemistry. (URL: [Link]).
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (URL: [Link]).
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Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (URL: [Link]).
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A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes - SciSpace. (URL: [Link]).
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link]).
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New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. (URL: [Link]).
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. (URL: [Link]).
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link]).
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Veratrole in Focus: Applications in Flavor, Fragrance, and Beyond. (URL: [Link]).
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2C-B - Wikipedia. (URL: [Link]).
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed. (URL: [Link]).
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1,2-Dimethoxybenzene (veratrole) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (URL: [Link]).
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link]).
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link]).
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Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex - ResearchGate. (URL: [Link]).
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link]).
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link]).
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- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethoxybenzene with Arylboronic Acids for the Synthesis of Substituted Biaryls
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a comprehensive guide and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Chloro-2,3-dimethoxybenzene with a variety of arylboronic acids. The synthesis of 2,3-dimethoxybiphenyl scaffolds is of significant interest in medicinal chemistry and materials science.[1][2] This document delves into the mechanistic nuances of coupling an electron-rich, and thus less reactive, aryl chloride. It provides a field-proven, step-by-step protocol, a rationale for the selection of critical reaction components, and visual aids to ensure procedural clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Challenge and Opportunity of Aryl Chlorides
The palladium-catalyzed Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples organoboron compounds with organic halides or triflates.[3][4] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][3] While aryl iodides and bromides are common substrates, the use of more cost-effective and abundant aryl chlorides presents a greater synthetic challenge.[3][5]
The primary hurdle in using aryl chlorides is the initial, rate-limiting oxidative addition step to the palladium(0) catalyst.[5][6] The strong carbon-chlorine bond of an electron-rich substrate like 1-Chloro-2,3-dimethoxybenzene makes this step particularly sluggish. Overcoming this challenge requires a carefully optimized catalytic system, typically involving bulky, electron-rich phosphine ligands that enhance the reactivity of the palladium center.[7][8] This guide provides a validated protocol to successfully address this challenge.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][9][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) species into the carbon-chlorine bond of 1-Chloro-2,3-dimethoxybenzene. This is the most challenging step for this substrate and forms a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be flame- or oven-dried prior to use.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (17.3 mg, 0.04 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).
-
Addition of Reactants: To the same flask, add 1-Chloro-2,3-dimethoxybenzene (172.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5.0 mL of degassed 1,4-dioxane to the flask via a syringe. The solvent should be purged with argon for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2,3-dimethoxybiphenyl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientific Rationale: Justification of Experimental Choices
The success of coupling an unactivated aryl chloride hinges on the judicious selection of each reaction component.
-
Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Its reliability and commercial availability make it a preferred choice for setting up robust reactions. [9]* Ligand (SPhos): The choice of ligand is paramount. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective Buchwald ligand. [7]Its bulky dicyclohexylphosphino group and electron-donating biphenyl backbone create a highly reactive, coordinatively unsaturated Pd(0) center. This electronic and steric profile is crucial for facilitating the difficult oxidative addition of the electron-rich 1-Chloro-2,3-dimethoxybenzene. [7]* Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is effective in promoting the formation of the reactive boronate species required for transmetalation without causing hydrolysis of sensitive functional groups. [7][12]Its solubility in the small amount of water often present or added to Suzuki reactions can be beneficial, though this protocol is presented as anhydrous. Other bases like K₂CO₃ or Cs₂CO₃ can also be effective, but K₃PO₄ often provides a good balance of reactivity and compatibility. [12]* Solvent (1,4-Dioxane): Solvents play a critical role in solubility, reaction rate, and catalyst stability. [13][14][15]1,4-Dioxane is a polar aprotic solvent that effectively dissolves the reactants and the palladium complex. [16]It has a sufficiently high boiling point for the required reaction temperature and is a common and reliable choice for Suzuki-Miyaura couplings. [9][16]Other solvents like toluene or THF can also be used, but may require optimization of reaction time and temperature. [9]
Conclusion
This application note provides a validated and detailed protocol for the Suzuki-Miyaura coupling of 1-Chloro-2,3-dimethoxybenzene with arylboronic acids. By understanding the mechanistic rationale behind the choice of a highly active palladium/SPhos catalytic system, researchers can reliably synthesize valuable dimethoxybiphenyl derivatives. The provided step-by-step procedure and workflow diagrams serve as a practical guide for laboratory execution, enabling professionals in drug discovery and materials science to access these important molecular scaffolds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Academia.edu. Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄ as catalyst. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1566 (2008). Available from: [Link]
-
Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available from: [Link]
-
MDPI. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211 (2002). Available from: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]
-
ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 5(24), 4653-4655 (2003). Available from: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(38), 9722-9723 (1998). Available from: [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(1), 534-541 (2020). Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Available from: [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]
-
University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(2), 928-941 (2022). Available from: [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13243-13253 (2017). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 8(1), 22 (2018). Available from: [Link]
-
NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(16), 6424-6428 (2021). Available from: [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(10), 2823-2843 (2019). Available from: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1978 (2021). Available from: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
Application Notes and Protocols for the Heck Reaction of 1-Chloro-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Navigating the Challenges of Electron-Rich Aryl Chlorides in Heck Reactions
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[3] While the reaction is well-established for aryl iodides and bromides, the use of more readily available and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond. This inertness makes the initial oxidative addition of the aryl chloride to the palladium(0) catalyst the rate-limiting step of the catalytic cycle.[1]
The substrate in focus, 1-Chloro-2,3-dimethoxybenzene, exemplifies this challenge. The presence of two electron-donating methoxy groups further deactivates the aryl chloride towards oxidative addition, compounding the inherent difficulty of C-Cl bond activation. This guide provides a comprehensive overview of the critical parameters and offers a detailed protocol for successfully conducting the Heck reaction with this challenging substrate.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The Catalytic Cycle of the Heck Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond. This is the most challenging step for 1-Chloro-2,3-dimethoxybenzene.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing HCl from the palladium-hydride complex, allowing the cycle to continue.
Critical Parameters for a Successful Heck Reaction with 1-Chloro-2,3-dimethoxybenzene
Due to the unreactive nature of 1-Chloro-2,3-dimethoxybenzene, careful selection of the catalyst system, base, solvent, and temperature is paramount for a successful reaction.
The Catalyst System: Overcoming the Oxidative Addition Barrier
The choice of palladium source and, more importantly, the ligand is the most critical factor. Standard phosphine ligands like triphenylphosphine are often ineffective for electron-rich aryl chlorides. Advanced, sterically hindered, and electron-rich ligands are required to promote the challenging oxidative addition step.
| Catalyst System Component | Examples | Key Considerations & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources that are often generated in situ. |
| Ligands | Bulky, Electron-Rich Phosphines: P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | These ligands possess large cone angles and strong electron-donating properties, which increase the electron density on the palladium center, thereby promoting the oxidative addition of the C-Cl bond. |
| N-Heterocyclic Carbenes (NHCs): IPr, SIMes | NHCs are strong σ-donors and have been shown to be highly effective in activating aryl chlorides for various cross-coupling reactions, including the Heck reaction. | |
| Palladacycles: Herrmann's Catalyst | These pre-formed, stable catalysts can be highly active for the coupling of aryl chlorides. |
The Role of the Base
The base plays a crucial role in the Heck reaction by regenerating the Pd(0) catalyst in the final step of the catalytic cycle. For challenging substrates, the choice of base can significantly impact the reaction rate and yield.
| Base | Examples | Key Considerations & Rationale |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates and phosphates are commonly used. Cesium carbonate is often a superior choice for difficult couplings due to its higher solubility in organic solvents. |
| Organic Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Amine bases are also effective, though they can sometimes lead to side reactions. |
Solvent Selection
The solvent must be capable of dissolving the reactants and catalyst system at the required reaction temperature. High-boiling polar aprotic solvents are generally preferred.
| Solvent | Examples | Key Considerations & Rationale |
| Polar Aprotic Solvents | DMF, DMAc, NMP, Dioxane | These solvents have high boiling points, allowing for the necessary high reaction temperatures, and they effectively solvate the polar intermediates in the catalytic cycle. |
| Ionic Liquids | e.g., [BMIM]PF₆ | Can serve as both solvent and catalyst stabilizer, sometimes enhancing reaction rates and catalyst recyclability. |
Reaction Temperature
Due to the high activation barrier for the oxidative addition of aryl chlorides, elevated temperatures are typically required.
| Temperature Range | Rationale |
| 100-150 °C | This temperature range is generally necessary to overcome the energy barrier of the C-Cl bond cleavage. Microwave heating can also be employed to rapidly reach and maintain these temperatures, often leading to shorter reaction times. |
Recommended Protocol for the Heck Reaction of 1-Chloro-2,3-dimethoxybenzene with an Alkene (e.g., n-Butyl Acrylate)
This protocol is based on established methods for the Heck reaction of challenging electron-rich aryl chlorides and should be optimized for specific applications.
Figure 2: Experimental Workflow for the Heck Reaction.
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., Tri-tert-butylphosphinephosphonium tetrafluoroborate, P(t-Bu)₃HBF₄) or a suitable Buchwald ligand.
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Addition of Reactants: Add the anhydrous, degassed solvent (e.g., Dioxane). To this mixture, add 1-Chloro-2,3-dimethoxybenzene (1.0 equivalent) and the alkene (e.g., n-butyl acrylate, 1.2-1.5 equivalents) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. If using a microwave reactor, set the temperature and time according to the instrument's guidelines.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired substituted alkene.
Conclusion
The Heck reaction of 1-Chloro-2,3-dimethoxybenzene, while challenging, is an achievable transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is essential to overcome the high activation barrier of the C-Cl bond. This guide provides a robust starting point for researchers to develop and optimize this important C-C bond-forming reaction for applications in drug discovery and materials science.
References
-
Mizoroki, T., et al. (1971). A novel method for the synthesis of stilbene derivatives. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Datta, G. K. (2008). Heck Reactions with Aryl Chlorides: Studies of Regio- and Stereoselectivity. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy 76. [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Chloro-2,3-dimethoxybenzene
Introduction: The Enduring Significance of Biaryl Scaffolds
Biaryl motifs are fundamental structural units prevalent in a vast array of biologically active molecules, natural products, and advanced materials. Their unique conformational properties, arising from restricted rotation around the aryl-aryl bond, allow them to serve as privileged scaffolds in drug discovery, influencing target affinity and pharmacokinetic properties. The 2,3-dimethoxyphenyl-substituted biaryl unit, in particular, is a recurring feature in compounds with a range of therapeutic applications, including anti-inflammatory and anticancer agents. This guide provides detailed protocols and technical insights for the synthesis of biaryl compounds utilizing 1-chloro-2,3-dimethoxybenzene as a readily accessible and versatile starting material.
Strategic Overview: Navigating Cross-Coupling with an Electron-Rich Aryl Chloride
1-Chloro-2,3-dimethoxybenzene presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of two electron-donating methoxy groups on the aromatic ring increases electron density, which can render the carbon-chlorine bond less susceptible to oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions. Consequently, the selection of an appropriate catalyst system, particularly the choice of ligand, is paramount to achieving efficient and high-yielding transformations. This application note will focus on three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination, providing detailed, field-proven protocols tailored for the successful use of 1-chloro-2,3-dimethoxybenzene.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, involving the cross-coupling of an organoboron compound with an organic halide.[1] Its advantages include the commercial availability and low toxicity of boronic acids, as well as the generally mild reaction conditions.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of a palladium(0) precatalyst and a suitable ligand is critical for the challenging oxidative addition of the electron-rich 1-chloro-2,3-dimethoxybenzene. Bulky, electron-rich phosphine ligands are often employed to facilitate this step. The base plays a crucial role in the transmetalation step, activating the organoboron species.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Synthesis of 2,3-Dimethoxybiphenyl
This protocol describes the synthesis of 2,3-dimethoxybiphenyl via the Suzuki-Miyaura coupling of 1-chloro-2,3-dimethoxybenzene with phenylboronic acid.
Materials:
| Reagent/Solvent | Formula | MW | Amount | Moles (mmol) |
| 1-Chloro-2,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 1.0 g | 5.79 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 848 mg | 6.95 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 26 mg | 0.116 (2 mol%) |
| SPhos | C₂₇H₃₁O₂P | 410.5 | 95 mg | 0.232 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.46 g | 11.58 |
| Toluene | C₇H₈ | - | 20 mL | - |
| Water | H₂O | - | 2 mL | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,3-dimethoxybenzene (1.0 g, 5.79 mmol), phenylboronic acid (848 mg, 6.95 mmol), palladium(II) acetate (26 mg, 0.116 mmol), SPhos (95 mg, 0.232 mmol), and potassium phosphate (2.46 g, 11.58 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene (20 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-dimethoxybiphenyl.
Section 2: Stille Coupling
The Stille coupling offers a powerful alternative for the formation of C-C bonds, utilizing organotin reagents.[2] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups.[2] However, the toxicity of organotin compounds necessitates careful handling and purification procedures.
Mechanistic Rationale
The catalytic cycle of the Stille reaction mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[2] The transmetalation step is often the rate-determining step and can be influenced by the nature of the ligands on both the palladium catalyst and the organotin reagent. For less reactive aryl chlorides like 1-chloro-2,3-dimethoxybenzene, the use of more reactive organostannanes or the addition of additives such as copper(I) salts can be beneficial.
Figure 2: Catalytic Cycle of the Stille Coupling.
Detailed Experimental Protocol: Synthesis of 2,3-Dimethoxy-4'-methylbiphenyl
This protocol details the synthesis of 2,3-dimethoxy-4'-methylbiphenyl from 1-chloro-2,3-dimethoxybenzene and tributyl(4-methylphenyl)tin.
Materials:
| Reagent/Solvent | Formula | MW | Amount | Moles (mmol) |
| 1-Chloro-2,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 500 mg | 2.90 |
| Tributyl(4-methylphenyl)tin | C₁₉H₃₄Sn | 381.18 | 1.22 g | 3.19 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 26.5 mg | 0.029 (1 mol% Pd) |
| Tri(2-furyl)phosphine (TFP) | C₁₂H₉O₃P | 232.17 | 27 mg | 0.116 (4 mol%) |
| Lithium Chloride (LiCl) | LiCl | 42.39 | 368 mg | 8.70 |
| 1,4-Dioxane | C₄H₈O₂ | - | 15 mL | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (26.5 mg, 0.029 mmol), tri(2-furyl)phosphine (27 mg, 0.116 mmol), and lithium chloride (368 mg, 8.70 mmol).
-
Add a magnetic stir bar, then add 1-chloro-2,3-dimethoxybenzene (500 mg, 2.90 mmol) and anhydrous, degassed 1,4-dioxane (15 mL).
-
Add tributyl(4-methylphenyl)tin (1.22 g, 3.19 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (30 mL).
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL) to remove the tin byproducts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired biaryl product.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has broad applicability in the synthesis of aryl amines, which are important intermediates in the pharmaceutical and materials science industries.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for the successful amination of unreactive aryl chlorides.
Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Synthesis of N-(2,3-dimethoxyphenyl)aniline
This protocol outlines the synthesis of N-(2,3-dimethoxyphenyl)aniline from 1-chloro-2,3-dimethoxybenzene and aniline.
Materials:
| Reagent/Solvent | Formula | MW | Amount | Moles (mmol) |
| 1-Chloro-2,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 600 mg | 3.48 |
| Aniline | C₆H₇N | 93.13 | 388 mg (0.38 mL) | 4.17 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 15.6 mg | 0.069 (2 mol%) |
| XPhos | C₃₃H₄₇P | 478.7 | 66 mg | 0.139 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 468 mg | 4.87 |
| Toluene | C₇H₈ | - | 15 mL | - |
Procedure:
-
In a glovebox, combine 1-chloro-2,3-dimethoxybenzene (600 mg, 3.48 mmol), palladium(II) acetate (15.6 mg, 0.069 mmol), XPhos (66 mg, 0.139 mmol), and sodium tert-butoxide (468 mg, 4.87 mmol) in a dry Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add degassed toluene (15 mL) followed by aniline (0.38 mL, 4.17 mmol) via syringe under a positive pressure of argon or nitrogen.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure N-(2,3-dimethoxyphenyl)aniline.
Data Summary and Characterization
Successful synthesis of the target biaryl compounds should be confirmed by standard analytical techniques.
| Product | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2,3-Dimethoxybiphenyl | 75-85% | 7.55-7.30 (m, 5H), 7.15 (t, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 1.5 Hz, 1H), 6.85 (dd, J=8.0, 1.5 Hz, 1H), 3.90 (s, 3H), 3.75 (s, 3H) | 153.2, 147.1, 141.2, 134.0, 129.5, 128.3, 127.1, 124.5, 119.2, 111.8, 61.0, 55.9 | [M]⁺ calcd for C₁₄H₁₄O₂: 214.10, found 214.1 |
| 2,3-Dimethoxy-4'-methylbiphenyl | 70-80% | 7.35 (d, J=8.0 Hz, 2H), 7.20 (d, J=8.0 Hz, 2H), 7.10 (t, J=8.0 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 3.88 (s, 3H), 3.73 (s, 3H), 2.40 (s, 3H) | 153.1, 147.0, 138.1, 136.5, 133.9, 129.2, 129.1, 124.3, 119.0, 111.7, 60.9, 55.8, 21.2 | [M]⁺ calcd for C₁₅H₁₆O₂: 228.12, found 228.1 |
| N-(2,3-dimethoxyphenyl)aniline | 80-90% | 7.30-7.20 (m, 2H), 7.00-6.80 (m, 4H), 6.70 (d, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 5.80 (br s, 1H), 3.85 (s, 3H), 3.80 (s, 3H) | 152.8, 145.5, 143.2, 136.5, 129.3, 121.2, 119.8, 117.8, 112.5, 108.1, 60.8, 55.9 | [M]⁺ calcd for C₁₄H₁₅NO₂: 229.11, found 229.1 |
Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.
Purification and Troubleshooting
Purification: Flash column chromatography on silica gel is the most common method for purifying the biaryl products from these reactions.[4] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
Troubleshooting:
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the palladium catalyst.
-
Verify the quality of the catalyst and ligands.
-
For aryl chlorides, consider using a more electron-rich and bulky ligand or increasing the reaction temperature and time.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid or organostannane can occur. This can sometimes be minimized by using a slight excess of the aryl chloride.
-
Protodeborylation or protodestannylation can be an issue. Ensure the reaction is run under strictly anhydrous conditions.
-
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31(12), 805-818. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37(15), 2046-2067. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005 , 127(13), 4685-4696. [Link]
-
Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 2008 , 47(26), 4933-4936. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 1978 , 43(14), 2923-2925. [Link]
Sources
Application Notes & Protocols: The Strategic Role of 1-Chloro-2,3-dimethoxybenzene in the Synthesis of Bioactive Heterocyclic Compounds
Abstract
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, agrochemicals, and functional materials, owing to their unique structural and electronic properties.[1] This guide provides an in-depth technical overview of the strategic applications of 1-chloro-2,3-dimethoxybenzene as a pivotal precursor in the synthesis of medicinally important heterocyclic scaffolds. We will explore its utility in classical and modern coupling reactions to construct complex molecular architectures, focusing on the synthesis of acridones, xanthones, and other related systems. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but a foundational understanding of the chemical principles that govern these transformations.
Introduction: Why 1-Chloro-2,3-dimethoxybenzene?
1-Chloro-2,3-dimethoxybenzene is a highly valuable, yet underappreciated, building block in synthetic organic chemistry. Its utility stems from a strategic combination of functional groups that allow for selective and predictable reactivity.
-
The Chloro Group: As an aryl chloride, it serves as a competent leaving group in various cross-coupling reactions. While less reactive than the corresponding bromides or iodides, its lower cost and the development of highly active modern catalysts have made it an attractive coupling partner, particularly in large-scale synthesis.[2]
-
The 2,3-Dimethoxy Substituents: These electron-donating groups play a crucial role. They activate the aromatic ring, influencing the regioselectivity of subsequent cyclization reactions. Furthermore, their presence in the final heterocyclic product can significantly impact biological activity, often enhancing properties like solubility, membrane permeability, and target binding affinity.
This guide will focus on two primary synthetic strategies leveraging this precursor: copper-catalyzed Ullmann condensations and palladium-catalyzed cross-coupling reactions.
Synthesis of Acridone Scaffolds via Ullmann Condensation
Acridones are a class of naturally occurring compounds that exhibit a wide range of biological activities, including antitumor, antiviral, and antiparasitic properties.[3][4] A classical and reliable method for their synthesis is the Ullmann condensation, followed by an acid-catalyzed cyclization.[3][5]
Mechanistic Rationale: The Goldberg Reaction
The synthesis of the acridone core begins with a copper-catalyzed C-N bond formation between 1-chloro-2,3-dimethoxybenzene and an anthranilic acid derivative. This specific type of Ullmann condensation is often referred to as the Goldberg reaction.[6] The reaction typically requires high temperatures and a polar aprotic solvent. The copper(I) catalyst is believed to undergo oxidative addition to the aryl chloride, followed by reaction with the deprotonated amine of the anthranilic acid and subsequent reductive elimination to form the N-phenyl anthranilic acid intermediate.
This intermediate is then subjected to dehydrative cyclization under strong acid conditions (e.g., polyphosphoric acid or sulfuric acid) to yield the planar, tricyclic acridone scaffold. The electron-donating methoxy groups facilitate this electrophilic aromatic substitution, ensuring efficient ring closure.
Experimental Protocol: Synthesis of 1,2-Dimethoxyacridone
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Anthranilic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
Protocol for Step 1: N-(2,3-dimethoxyphenyl)anthranilic acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anthranilic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Add 1-chloro-2,3-dimethoxybenzene (1.1 eq) and anhydrous DMF.
-
Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the crude N-phenyl anthranilic acid intermediate. Further purification can be achieved by recrystallization from ethanol/water.
Protocol for Step 2: 1,2-Dimethoxyacridone
-
Place the dried N-(2,3-dimethoxyphenyl)anthranilic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).
-
Heat the mixture to 120 °C with stirring for 2-4 hours. The solution will become deeply colored and viscous.
-
Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is the crude acridone product. Filter the solid, wash extensively with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from glacial acetic acid or ethanol to obtain the purified 1,2-dimethoxyacridone.
Synthesis of Xanthone Scaffolds via Diaryl Ether Formation
Xanthones (dibenzo-γ-pyrones) are another class of heterocyclic compounds with significant biological relevance, known for their anti-inflammatory, antibacterial, and anticancer activities.[7][8] The synthesis of xanthones often proceeds through a diaryl ether intermediate, which can be formed via an Ullmann ether synthesis, followed by an intramolecular Friedel-Crafts acylation.[3][7]
Mechanistic Rationale: C-O Coupling and Cycloacylation
This strategy involves the copper-catalyzed C-O coupling of 1-chloro-2,3-dimethoxybenzene with a hydroxybenzoic acid derivative, typically salicylic acid or one of its substituted analogs. The mechanism is analogous to the C-N coupling described earlier, resulting in a 2-aryloxybenzoic acid.[6]
The subsequent and critical step is the intramolecular cycloacylation. This is an electrophilic aromatic substitution reaction where the carboxylic acid, activated by a strong acid/dehydrating agent (like Eaton's reagent, PPA, or concentrated H₂SO₄), acylates the electron-rich dimethoxy-substituted ring to form the tricyclic xanthone core. The position of the methoxy groups is key to activating the ring and directing the cyclization to the desired position.
Experimental Protocol: Synthesis of 1,2-Dimethoxyxanthone
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Salicylic acid
-
Copper powder (activated)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
Protocol for Step 1: 2-(2,3-Dimethoxyphenoxy)benzoic acid
-
In a flask fitted with a reflux condenser, combine salicylic acid (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and activated copper powder (0.2 eq).
-
Add 1-chloro-2,3-dimethoxybenzene (1.1 eq) and pyridine as the solvent.
-
Heat the mixture to reflux (approx. 115 °C) for 24 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with water and filter to remove the copper catalyst.
-
Acidify the filtrate with concentrated HCl to precipitate the diaryl ether product.
-
Filter the solid, wash with cold water, and dry. Recrystallization from aqueous ethanol can be performed for purification.
Protocol for Step 2: 1,2-Dimethoxyxanthone
-
Add the dried 2-(2,3-dimethoxyphenoxy)benzoic acid (1.0 eq) to Eaton's reagent in a flask.
-
Heat the mixture to 80-90 °C and stir for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.
-
Pour the reaction mixture onto crushed ice, which will cause the xanthone product to precipitate.
-
Filter the precipitate, wash thoroughly with water, then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Dry the crude product under vacuum. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like methanol.
Modern Approaches: Palladium-Catalyzed Cross-Coupling
While robust, Ullmann couplings often require harsh conditions. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer milder conditions, broader functional group tolerance, and often higher yields.[2][9]
Mechanistic Rationale: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[10] 1-Chloro-2,3-dimethoxybenzene serves as the organohalide partner. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloro-2,3-dimethoxybenzene to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: A base activates the organoboron reagent, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand on the palladium catalyst is critical, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step.[11][12]
General Protocol: Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethoxybenzene
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Aryl or Heteroarylboronic acid (e.g., 4-pyridylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂
-
A suitable ligand (e.g., SPhos, XPhos)
-
A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Protocol:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.5 eq relative to Pd).
-
Add the boronic acid (1.2-1.5 eq) and the base (2.0-3.0 eq).
-
Add the anhydrous solvent, followed by 1-chloro-2,3-dimethoxybenzene (1.0 eq).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours.[9] Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl or heteroaryl compound.
Data Presentation: Typical Suzuki Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | Dioxane | 110 | 85-95 |
| Thiophene-2-boronic acid | PEPPSI-IPr (3) | - | K₂CO₃ | Dioxane | 90 | >90 |
| Indole-5-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 80-90 |
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions.
Conclusion
1-Chloro-2,3-dimethoxybenzene is a potent and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic placement of chloro and dimethoxy functionalities allows access to important pharmaceutical scaffolds like acridones and xanthones through classical Ullmann condensations. Furthermore, its utility is extended by modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provide a milder and more efficient route to novel biaryl and heteroaryl structures. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to leverage this key precursor in the design and execution of innovative synthetic strategies for drug discovery and development.
References
-
Deng, H., et al. (2007). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Available at: [Link]
-
Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry. Available at: [Link]
-
Negrin, A., et al. (2021). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central. Available at: [Link]
-
Nadaraj, V., et al. (2017). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Li, Y., et al. (2022). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. MDPI. Available at: [Link]
-
Lynch, V., et al. (2013). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. PubMed. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
MDPI. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of thioxanthones.
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acridone synthesis. Available at: [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]
-
Kumar, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PubMed Central. Available at: [Link]
-
Lee, C.-H., & Wang, S.-L. (2010). Palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides. PubMed. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 2,3-heterofused chromones, hetero analogues of xanthone. Available at: [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available at: [Link]
-
ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Structures related to thioxanthone and thioxanthone derivatives. Available at: [Link]
-
Reddit. (2021). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
- Google Patents. (n.d.). Process for the production of substituted thioxanthones.
-
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). New acridone derivatives to target telomerase and oncogenes – an anticancer approach. Available at: [Link]
-
National Institutes of Health. (n.d.). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Available at: [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]
-
ResearchGate. (2023). Editorial: Emerging heterocycles as bioactive compounds. Available at: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
HETEROCYCLES. (2013). A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. Available at: [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
-
Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Available at: [Link]
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- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Regioselective Synthesis of 1-Chloro-2,3-dimethoxybenzene
Welcome to our dedicated technical support guide for navigating the complexities of synthesizing 1-Chloro-2,3-dimethoxybenzene. This molecule, a valuable building block in pharmaceutical and materials science, presents unique regioselectivity challenges that can often lead to complex product mixtures and purification difficulties. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying scientific rationale to empower your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental hurdles associated with the synthesis of 1-Chloro-2,3-dimethoxybenzene.
Q1: Why is achieving high regioselectivity in the direct chlorination of 1,2-dimethoxybenzene (veratrole) so challenging?
A: The primary challenge lies in the electronic nature of the starting material, 1,2-dimethoxybenzene. Both methoxy (-OCH₃) groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution (EAS).[1] This means they donate electron density to the aromatic ring, making it highly reactive, and direct incoming electrophiles (like Cl⁺) to the positions ortho and para to themselves.
In 1,2-dimethoxybenzene, this creates a conflict:
-
The C1-methoxy group directs to positions 2 (blocked), 6, and 4.
-
The C2-methoxy group directs to positions 1 (blocked), 3, and 5.
The positions are electronically activated to varying degrees, leading to a mixture of products. The main isomers formed are typically 4-chloro-1,2-dimethoxybenzene and 3-chloro-1,2-dimethoxybenzene, with the desired 1-chloro-2,3-dimethoxybenzene (which is equivalent to 3-chloro-1,2-dimethoxybenzene) often being a minor component depending on the conditions. The reaction is difficult to control, and forcing conditions can lead to di-substitution.[2]
Q2: What are the main isomeric byproducts I should expect, and why is their separation from the target molecule difficult?
A: During direct electrophilic chlorination of 1,2-dimethoxybenzene, you should anticipate the formation of two primary monochlorinated isomers alongside your target:
-
Target: 1-Chloro-2,3-dimethoxybenzene (also known as 3-Chloroveratrole)[3]
-
Isomer 1: 4-Chloro-1,2-dimethoxybenzene (4-Chloroveratrole)
-
Isomer 2: Dichlorinated products, such as 4,5-dichloro-1,2-dimethoxybenzene.
Separation is challenging because these isomers have very similar molecular weights and polarities, resulting in close boiling points and similar retention factors in chromatography. This makes purification by standard distillation or silica gel column chromatography inefficient, often requiring specialized techniques or repeated chromatographic runs, which can significantly lower the overall isolated yield.
Section 2: Troubleshooting Guide - Method-Specific Issues & Solutions
This section provides practical, actionable advice for overcoming common experimental failures.
Method 1: Electrophilic Aromatic Substitution (EAS)
A: While achieving perfect regioselectivity with EAS is difficult, you can influence the product distribution by carefully selecting your reagents and conditions.
-
Chlorinating Agent: Milder chlorinating agents can sometimes offer better selectivity. While elemental chlorine (Cl₂) is highly reactive and often unselective, reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can provide different isomer ratios. NCS, often activated by an acid, is a common choice for controlled chlorinations.[4]
-
Solvent: The solvent can influence the reactivity of the electrophile. Less polar solvents may slightly favor one isomer over another.
-
Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product. However, this may also significantly slow down the reaction rate.
-
Lewis Acids: Traditional Lewis acids (e.g., AlCl₃, FeCl₃) are often too harsh for highly activated systems like veratrole and can promote polysubstitution and decomposition.[4] Using milder acids or performing the reaction without a strong Lewis acid is advisable.
A: Dichlorination occurs because the mono-chlorinated product is still an activated aromatic ring, susceptible to a second electrophilic attack. To minimize this:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount or a maximum of 1.0 to 1.1 equivalents of the chlorinating agent. A small molar excess of 5 to 10% is sometimes used to drive the reaction to completion, but this increases the risk of di-substitution.[5]
-
Slow Addition: Add the chlorinating agent dropwise to the solution of veratrole at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring the mono-chlorination of the more abundant starting material over the di-chlorination of the product.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Stop the reaction as soon as the veratrole is consumed to prevent further reaction.
Method 2: Directed ortho-Metalation (DoM)
For high regioselectivity, a Directed ortho-Metalation (DoM) strategy is far superior to EAS. This method uses a Directed Metalation Group (DMG) to guide a strong base to deprotonate a specific ortho position, which is then quenched with an electrophilic chlorine source.[6]
A: Certainly. In 1,2-dimethoxybenzene, the two methoxy groups can cooperatively direct the lithiation to the C3 position. The general principle involves forming an aryllithium intermediate which then reacts with a chlorine source.[6] A robust protocol, adapted from procedures for similar methoxy-substituted aromatics, is provided in Section 3.[7]
The key steps are:
-
Lithiation: Reaction of 1,2-dimethoxybenzene with a strong organolithium base (typically n-butyllithium or s-butyllithium) in an anhydrous ether solvent at low temperature.
-
Electrophilic Quench: Addition of an electrophilic chlorine source to the newly formed aryllithium species. N-chlorosuccinimide (NCS) is a highly effective and commonly used reagent for this step.[5][7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 3. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
Technical Support Center: Byproducts in the Chlorination of 2,3-Dimethoxybenzene
Welcome to the technical support center for the electrophilic chlorination of 2,3-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this seemingly straightforward, yet nuanced, aromatic substitution. As an activated aromatic system, 2,3-dimethoxybenzene presents unique challenges in controlling regioselectivity and preventing the formation of undesired byproducts. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired synthetic outcomes with higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Question 1: My reaction is complete, but the crude NMR shows a mixture of products. How do I identify the major components and what are they likely to be?
Answer: This is the most common challenge encountered. The two methoxy groups in 2,3-dimethoxybenzene are powerful activating, ortho, para-directing groups. This leads to a predictable but often difficult-to-separate mixture of products.
-
Expected Desired Product: The primary product is typically 4-chloro-2,3-dimethoxybenzene . The chlorine atom adds to the position para to the methoxy group at C-2, which is the most electronically activated and sterically accessible site.
-
Primary Byproducts:
-
Isomeric Monochloro Product: A smaller amount of 1-chloro-2,3-dimethoxybenzene may form. This arises from substitution ortho to the C-3 methoxy group. Its formation is generally disfavored due to steric hindrance from the adjacent methoxy group.
-
Dichlorinated Product: The most common over-reaction product is 1,4-dichloro-2,3-dimethoxybenzene . Because the initial monochlorination product is still highly activated, a second chlorination can readily occur at the other para-position.[1]
-
Unreacted Starting Material: Incomplete conversion will leave residual 2,3-dimethoxybenzene.
-
The reaction pathway leading to these products is illustrated below.
Caption: Reaction pathways in the chlorination of 2,3-dimethoxybenzene.
To identify these in your crude mixture, refer to the Data Interpretation section below for a table of expected ¹H NMR shifts.
Question 2: My reaction yields are low, with a significant amount of dichlorinated byproduct. How can I improve the selectivity for the monochlorinated product?
Answer: This is a classic problem of over-reaction due to the high reactivity of the dimethoxybenzene ring. The key is to control the reaction kinetics carefully.
-
Causality: The first chlorine atom added to the ring is also an ortho, para-director, and while it is weakly deactivating inductively, the powerful activating effect of the two methoxy groups still makes the monochlorinated product highly susceptible to a second chlorination. A forum discussion on the similar chlorination of 1,4-dimethoxybenzene highlights that stopping the reaction with significant starting material remaining is often necessary to minimize the dichloro byproduct.[2]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). This ensures the starting material is the limiting reagent in practice, reducing the chance of the product reacting further.
-
Lower the Temperature: Perform the reaction at 0°C or even lower. Lower temperatures decrease the reaction rate, allowing for better control and favoring the initial, faster monochlorination over the subsequent dichlorination.
-
Slow Addition: Add the chlorinating agent (e.g., a solution of sulfuryl chloride or NCS) dropwise over a prolonged period. This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction.
-
Monitor Diligently: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction as soon as the optimal ratio of product to starting material is reached, accepting that some starting material will remain. Aiming for full conversion of the starting material will invariably lead to significant dichlorination.
-
Question 3: After workup and purification, my final product has a persistent yellow or brown color, especially after distillation. What is causing this?
Answer: This coloration is often due to trace impurities that are thermally unstable.
-
Probable Cause 1: Ipso-Substitution Byproducts: As noted in field discussions on the chlorination of similar substrates, electrophilic attack can occur at a carbon already bearing a methoxy group (ipso-attack).[2] This can lead to the formation of unstable dienone intermediates, which are prone to decomposition, especially upon heating during distillation, forming colored quinone-type structures. These byproducts are often difficult to separate by distillation due to similar boiling points.
-
Probable Cause 2: Ether Cleavage: Under strongly acidic conditions (either from the reagent itself, like SO₂Cl₂, or from HCl byproduct), one of the methoxy groups can be cleaved to a hydroxyl group.[1] The resulting chlorophenol is more susceptible to oxidation, leading to colored impurities.
-
Solution:
-
Mild Base Wash: During the aqueous workup, include a wash with a cold, dilute solution of sodium bicarbonate or sodium hydroxide. This will remove acidic byproducts and hydrolyze/remove many of the unstable ipso-substitution intermediates.[2]
-
Use Milder Reagents: Consider using N-Chlorosuccinimide (NCS) instead of sulfuryl chloride or chlorine gas. NCS is generally considered a milder chlorinating agent, and the succinimide byproduct is less aggressive than the HCl or H₂SO₄ generated from other reagents.[3][4]
-
Purification Method: If distillation causes decomposition, switch to column chromatography on silica gel for purification.
-
Below is a troubleshooting workflow to guide your response to common experimental outcomes.
Caption: Troubleshooting workflow for the chlorination of 2,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
-
Q: Which chlorinating agent is best: Cl₂, SO₂Cl₂, or NCS?
-
A: There is a trade-off. Cl₂ and SO₂Cl₂ are aggressive and inexpensive but tend to produce more byproducts and acidic waste.[5] NCS is milder, often leading to cleaner reactions with less over-chlorination, but may require longer reaction times or an acid catalyst for less activated substrates.[3][6] For a highly activated substrate like 2,3-dimethoxybenzene, NCS is an excellent starting point to maximize selectivity.
-
-
Q: Do I need a Lewis acid catalyst like FeCl₃ or AlCl₃?
-
A: No. The 2,3-dimethoxybenzene ring is highly activated towards electrophilic substitution. A catalyst is unnecessary and will likely lead to a rapid, uncontrolled reaction, yielding predominantly polychlorinated products and potentially promoting ether cleavage.[1]
-
-
Q: How can I effectively separate the desired 4-chloro isomer from the starting material and the 1,4-dichloro byproduct?
-
A: Separation can be challenging due to similar polarities.
-
Fractional Vacuum Distillation: This can be effective if the boiling points are sufficiently different and the products are thermally stable. However, as noted, thermal decomposition can be an issue.[2]
-
Column Chromatography: This is the most reliable method. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, will typically allow for good separation. The dichlorinated product will elute first, followed by the desired monochloro product, and finally the more polar starting material.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., hexane or methanol/water) can be a highly effective final purification step.
-
-
Data Interpretation: Product & Byproduct Identification
Identifying the components in your crude reaction mixture is crucial for troubleshooting. ¹H NMR spectroscopy is the most powerful tool for this.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Key Differentiating Features |
| 2,3-Dimethoxybenzene (Starting Material) | ~7.05 (t, 1H), ~6.90 (d, 2H) | ~3.88 (s, 6H) | Complex multiplet for 3 aromatic protons. Single peak for 6 methoxy protons. |
| 4-Chloro-2,3-dimethoxybenzene (Desired Product) | ~7.00 (d, 1H), ~6.85 (d, 1H) | ~3.90 (s, 3H), ~3.85 (s, 3H) | Two doublets in the aromatic region. Two distinct singlets for the methoxy groups. |
| 1,4-Dichloro-2,3-dimethoxybenzene (Byproduct) | ~6.95 (s, 2H) | ~3.87 (s, 6H) | A single peak (singlet) for the two equivalent aromatic protons. |
Note: These are estimated chemical shifts based on standard substituent effects. Actual values may vary slightly. The clear difference in the aromatic region—from a complex pattern to two doublets to a single singlet—is the most reliable way to distinguish between the starting material, the desired product, and the major byproduct.
Experimental Protocols
Protocol 1: Controlled Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is optimized for selectivity towards the monochlorinated product.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dimethoxybenzene (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (0.95-1.0 eq) in the same anhydrous solvent.
-
Slow Addition: Transfer the NCS solution to the dropping funnel and add it to the stirred solution of 2,3-dimethoxybenzene dropwise over 1-2 hours. Maintain the internal temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes by TLC or GC. The goal is to maximize the formation of the monochloro-product while minimizing the dichloro-product, even if some starting material remains.
-
Quenching: Once the optimal point is reached (or after 3-4 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite to consume any remaining NCS.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract with dichloromethane (3x). Combine the organic layers and wash with a cold, dilute NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography (e.g., 95:5 hexane:ethyl acetate) to separate the components.
References
- Hiers, G. S. (1929). Veratrole. Organic Syntheses, 9, 90. DOI: 10.15227/orgsyn.009.0090
- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides as Efficient Halogenating Agents for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
- Minisci, F., et al. (1986). Selective Aromatic Chlorination and Bromination with N-Halogeno Amines in Acidic Solution. Journal of the Chemical Society, Perkin Transactions 2, 1015-1020.
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1982).
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1986). U.S.
-
Suru Chemical. (2025). N-Chlorosuccinimide for Efficient and Clean Aromatic Chlorination. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Halogenation. Retrieved January 28, 2026, from [Link]
- Chavan, S. P., et al. (2026). Microwave Promoted Halogenation of Quinones, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research, 8(1).
- Verfahren zur Herstellung von Chlor-1,4-dimethoxybenzol. (2006).
-
1,4-Dichloro-2,5-dimethoxybenzene. (n.d.). Automated Topology Builder (ATB). Retrieved January 28, 2026, from [Link]
-
Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2010). ResearchGate. [Link]
-
N-Halosuccinimide Solvents Workaround?? (2007). Sciencemadness Discussion Board. [Link]
Sources
Technical Support Center: Purification of 1-Chloro-2,3-dimethoxybenzene
Welcome to the technical support center for the purification of 1-chloro-2,3-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in high purity. The synthesis of 1-chloro-2,3-dimethoxybenzene, typically via electrophilic chlorination of 1,2-dimethoxybenzene (veratrole), often yields a mixture of constitutional isomers and other byproducts that can be challenging to separate.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to address these specific purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing 1-chloro-2,3-dimethoxybenzene?
A1: The methoxy groups in the starting material, 1,2-dimethoxybenzene, are ortho- and para-directing for electrophilic substitution. Therefore, in addition to the desired 1-chloro-2,3-dimethoxybenzene, you should anticipate the formation of other isomers. The most common of these is 4-chloro-1,2-dimethoxybenzene. Depending on the reaction conditions, you may also encounter dichlorinated products and unreacted starting material.
Q2: What are the primary methods for purifying crude 1-chloro-2,3-dimethoxybenzene?
A2: The most effective and commonly employed methods for purifying 1-chloro-2,3-dimethoxybenzene from its isomers are fractional distillation under reduced pressure, recrystallization, and flash column chromatography. The choice of method depends on the scale of your synthesis, the specific impurity profile, and the required final purity.
Q3: How can I reliably assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for assessing the purity of your compound and identifying any remaining impurities.[2][3] For routine checks during purification, Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring reaction progress and fraction collection during column chromatography.
Purification Workflow Overview
The general workflow for the purification and analysis of 1-chloro-2,3-dimethoxybenzene is outlined below. This process ensures a systematic approach to achieving high purity and validating the final product.
Caption: General workflow for the purification and analysis of 1-chloro-2,3-dimethoxybenzene.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: My recrystallization yields are very low, or the product "oils out" instead of crystallizing.
Probable Cause: This is a classic sign of an inappropriate recrystallization solvent or the presence of significant impurities that are depressing the melting point and interfering with lattice formation. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.[4]
Solution:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities on a small scale. Good starting points for chlorinated aromatic compounds include hexane, heptane, ethanol, methanol, and isopropanol, or mixtures thereof.[5]
-
Using a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a minimum amount of a hot solvent in which it is very soluble. Then, slowly add a "non-solvent" (one in which your product is poorly soluble) dropwise until the solution becomes cloudy. Add a drop or two of the first solvent to redissolve the solid and then allow the solution to cool slowly.[6]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Managing "Oiling Out": If the compound "oils out," it means the solution has become supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.
Problem 2: I am getting poor separation of isomers during flash column chromatography; my TLC spots are too close together.
Probable Cause: The polarity of the mobile phase (eluent) is not optimized for the separation of your specific isomers. Isomers of chlorodimethoxybenzene have very similar structures, leading to subtle differences in their interaction with the stationary phase (silica gel).
Solution:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound on the TLC plate. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[7]
-
Systematic TLC Analysis: Run multiple TLC plates with varying solvent ratios to find the optimal system. A difference in Rf values of at least 0.1 between your desired product and the closest impurity is generally sufficient for good separation on a column.
-
Consider a Less Polar System: If your compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent in your mobile phase. This will increase the interaction time with the silica gel and improve separation.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf of 1-Chloro-2,3-dimethoxybenzene | Separation Quality |
| 95:5 | ~0.4 | May be too high for good separation. |
| 98:2 | ~0.25 | Often a good starting point for optimization. |
| 99:1 | ~0.15 | May provide excellent separation but with longer elution times. |
Troubleshooting Poor Column Chromatography Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard procedure for purifying grams of crude 1-chloro-2,3-dimethoxybenzene.
-
Preparation of the Column: Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your optimized mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Apply gentle positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC, spotting every few fractions on a TLC plate.
-
Combining and Evaporation: Once the desired product has completely eluted (as determined by TLC), combine the pure fractions. Remove the solvent using a rotary evaporator to yield the purified 1-chloro-2,3-dimethoxybenzene.
Protocol 2: Purification by Recrystallization
This protocol is suitable for final purification after column chromatography or if the crude product is relatively pure.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., hexane or ethanol) and heat the mixture to boiling with stirring to dissolve the solid completely.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by GC-MS
This protocol provides a general guideline for verifying the purity of your final product.
-
Sample Preparation: Prepare a dilute solution of your purified product (e.g., ~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumental Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.
-
Oven Program: A temperature ramp, for example, from 70°C to 280°C at 15°C/min, is a good starting point.[2]
-
Injector and Detector: Use a split injection mode and set the mass spectrometer to scan a suitable mass range (e.g., 50-300 m/z).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be expressed as the area percentage of the main peak. The mass spectrum of the main peak should be compared to a reference spectrum for 1-chloro-2,3-dimethoxybenzene to confirm its identity.[8]
References
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Chanel, R., De, B., & Leroi, J. C. (1974). U.S. Patent No. 3,847,755. U.S. Patent and Trademark Office.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
- Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. (n.d.).
- Luy, B., & Spur, B. (2006). German Patent No. DE102006010923A1. German Patent and Trade Mark Office.
- Yardley, J. P. (1982). European Patent No. EP0067342A1. European Patent Office.
- PubChem. (n.d.). 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information.
- Yardley, J. P. (1986). U.S. Patent No. 4,579,981. U.S. Patent and Trademark Office.
- ResearchGate. (n.d.). Constitutional isomers of chlorodimethoxybenzene as candidate structures for X.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 4. mt.com [mt.com]
- 5. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 8. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of Suzuki coupling with 1-Chloro-2,3-dimethoxybenzene to maximize yield
Technical Support Center: Suzuki Coupling Optimization
Introduction: Navigating the Challenges of a Deactivated Substrate
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-Chloro-2,3-dimethoxybenzene. This particular aryl chloride presents a common yet significant challenge in synthetic chemistry. Its electron-rich nature, a result of the two methoxy groups, and the inherent stability of the C-Cl bond make the initial oxidative addition step—the rate-limiting step of the catalytic cycle—energetically demanding.[1][2] This guide is structured to provide you not only with protocols but with the underlying chemical logic to empower you to troubleshoot and optimize this transformation effectively.
We will move from frequently asked questions to a deep-dive troubleshooting section, complete with detailed protocols and visual guides to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Chloro-2,3-dimethoxybenzene considered a "challenging" substrate for Suzuki coupling?
A1: The primary difficulty lies in its electronic properties. The two methoxy groups are strong electron-donating groups, which increase the electron density on the aromatic ring.[2] This enriched electron density strengthens the carbon-chlorine bond and makes the aryl chloride less electrophilic. Consequently, the crucial first step of the Suzuki catalytic cycle, the oxidative addition of the aryl chloride to the Pd(0) catalyst, is significantly hindered.[2][3] Overcoming this high activation barrier is the key to a successful reaction.
Q2: What is the most critical parameter to control for this reaction?
A2: The choice of ligand for the palladium catalyst is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-rich aryl chlorides.[4] You require a ligand that can enhance the reactivity of the palladium center. This is achieved by using bulky, electron-rich ligands such as sterically hindered alkylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5][6][7] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[5]
Q3: Which palladium source (precatalyst) should I start with?
A3: While many Pd sources can work, Pd(OAc)₂ and Pd₂(dba)₃ are excellent and common starting points because they are readily reduced in situ to the active Pd(0) catalyst. When paired with an appropriate ligand, they form a highly active catalytic system. For improved air stability and reproducibility, consider using pre-formed palladium precatalysts like PEPPSI-type catalysts or Buchwald palladacycle precatalysts, which are designed for challenging couplings.
Q4: How do I choose the right base and solvent?
A4: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] For a challenging substrate like this, a moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[8][9] The solvent must solubilize the reagents and facilitate the reaction at an appropriate temperature. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., a 4:1 or 5:1 ratio), are standard.[10][11] The water helps to dissolve the base and facilitates the transmetalation step.
Troubleshooting Guide: From Low Yields to Optimized Results
This section is designed to help you diagnose and solve common issues encountered during the coupling of 1-Chloro-2,3-dimethoxybenzene.
Visualizing the Process: The Suzuki Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below outlines the fundamental steps. Problems typically arise from a sluggish "Oxidative Addition" or competing side reactions.
Caption: Decision tree for troubleshooting low yield.
Problem 2: Significant Side Product Formation
Even when the reaction proceeds, side products can drastically reduce the yield of your desired compound.
| Side Product | Probable Cause(s) | Proposed Solution(s) |
| 2,3-Dimethoxybenzene (Dehalogenation Product) | 1. Presence of hydride sources in the reaction mixture.<[10]br>2. Certain bases or solvents (e.g., alcohols) can sometimes act as hydride donors at high temperatures. | 1. Ensure all reagents and solvents are pure and anhydrous.2. Use aprotic solvents (e.g., Dioxane, Toluene, THF).3. If using an alcohol-based solvent is unavoidable, try lowering the reaction temperature. |
| Biaryl Homocoupling (from Boronic Acid) | 1. Presence of oxygen in the reaction mixture, which can promote oxidative homocoupling.<[12]br>2. Catalyst-driven homocoupling at high temperatures. | 1. Crucial: Implement rigorous deoxygenation of your reaction setup and solvents (e.g., freeze-pump-thaw cycles).2. Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess.3. Consider running the reaction at the lowest effective temperature. |
| Protodeborylation (Boronic acid decomposes to arene) | 1. The C-B bond is susceptible to cleavage (protodeborylation), especially in the presence of water and at elevated temperatures over long reaction times. [10] | 1. Use a more stable boronic acid derivative, such as a pinacol ester (R-Bpin) .<[10]br>2. Avoid unnecessarily long reaction times; monitor the reaction by TLC or LC-MS.3. Ensure the base is fully dissolved to avoid localized high pH that can accelerate decomposition. |
Optimized Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of 1-Chloro-2,3-dimethoxybenzene. It incorporates solutions to the common challenges discussed above.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Reagent List & Step-by-Step Procedure
Reagents & Conditions:
| Component | Suggested Reagent | Stoichiometry | Purpose |
| Aryl Halide | 1-Chloro-2,3-dimethoxybenzene | 1.0 eq | Substrate |
| Boron Reagent | Arylboronic Pinacol Ester | 1.2 eq | Coupling Partner |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 eq (2 mol%) | Catalyst Precursor |
| Ligand | SPhos | 0.04 eq (4 mol%) | Accelerate Oxidative Addition |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 eq | Boronate Activation |
| Solvent | 1,4-Dioxane / Water | 5:1 ratio (0.1 M) | Reaction Medium |
| Temperature | 100 °C | - | Provide Activation Energy |
| Atmosphere | Argon | - | Prevent Catalyst Oxidation |
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Chloro-2,3-dimethoxybenzene (1.0 eq), the arylboronic pinacol ester (1.2 eq), and finely ground potassium phosphate (2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare the 1,4-dioxane/water (5:1) solvent mixture and degas it thoroughly by sparging with argon for 30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a final concentration of ~0.1 M with respect to the aryl chloride.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: After 2 hours, take a small aliquot (under argon if possible) and analyze by TLC or LC-MS to check for the consumption of the starting material. Continue heating until the reaction is complete (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the final biaryl product.
References
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]
-
Carin, C. et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
The Organic Chemist (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Yoneda, J. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Li, Z. et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]
-
Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Dandapat, A. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Sultan, D. et al. (2017). Suzuki coupling Reaction's yield is very low.... ResearchGate. [Link]
-
Smith, R. C. et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (2016). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of 1-Chloro-2,3-dimethoxybenzene in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with the low reactivity of 1-chloro-2,3-dimethoxybenzene in palladium-catalyzed cross-coupling reactions. As an electron-rich and sterically hindered aryl chloride, this substrate presents unique hurdles that require careful consideration of catalyst systems and reaction conditions. This document provides practical, field-proven insights to help you achieve successful and reproducible outcomes in your synthetic endeavors.
Understanding the Challenge: The "Reluctant" Coupling Partner
1-Chloro-2,3-dimethoxybenzene is a notoriously difficult substrate for cross-coupling reactions due to a combination of electronic and steric factors. The two electron-donating methoxy groups increase the electron density on the aromatic ring, making the crucial oxidative addition step of the catalytic cycle kinetically less favorable.[1] Furthermore, the ortho-methoxy group provides significant steric hindrance around the carbon-chlorine bond, further impeding the approach of the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 1-chloro-2,3-dimethoxybenzene failing or giving low yields?
A1: This is a common issue. The primary reason is often an insufficiently active catalyst system to overcome the high activation barrier of the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.
Troubleshooting Steps:
-
Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands."[2] Ligands such as XPhos, SPhos, and BrettPhos have demonstrated success in coupling challenging aryl chlorides.[2] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is essential for the oxidative addition to the electron-rich aryl chloride.
-
Choice of Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, consider using a pre-formed palladium-ligand complex (precatalyst). These are often more stable and can lead to more reproducible results.
-
Base and Solvent Optimization: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). The choice of solvent is also crucial; ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene, are commonly used.
-
Temperature: Higher reaction temperatures are generally necessary to drive the reaction to completion. Monitor for potential decomposition of starting materials or products at elevated temperatures.
Q2: I'm observing significant amounts of starting material in my Buchwald-Hartwig amination of 1-chloro-2,3-dimethoxybenzene. What should I try?
A2: Similar to the Suzuki-Miyaura coupling, the C-N bond formation with 1-chloro-2,3-dimethoxybenzene is challenging. The choice of catalyst and base is paramount for success.
Troubleshooting Steps:
-
Leverage Modern Ligands: This reaction class greatly benefits from the use of specialized biarylphosphine ligands. For sterically hindered and electron-rich aryl chlorides, ligands like BrettPhos and RuPhos are often excellent choices.
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Amine Substrate Considerations: If you are using a less nucleophilic amine, you may need to increase the catalyst loading or reaction temperature.
Q3: My Sonogashira coupling with 1-chloro-2,3-dimethoxybenzene is not proceeding. What are the key parameters to adjust?
A3: The Sonogashira coupling of aryl chlorides is inherently more difficult than that of aryl bromides or iodides. For a substrate like 1-chloro-2,3-dimethoxybenzene, careful optimization is required.
Troubleshooting Steps:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the traditional approach.[3] However, for this challenging substrate, consider using a more active palladium catalyst system with a bulky, electron-rich phosphine ligand.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can be advantageous, especially if you are observing significant alkyne homocoupling (Glaser coupling). These conditions often require a stronger base and a more sophisticated palladium/ligand system.
-
Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in excess or as the solvent.[3] In some cases, a stronger inorganic base like cesium carbonate may be beneficial. Aprotic polar solvents like DMF or dioxane can also be effective.[4]
-
Temperature: Elevated temperatures are almost always necessary for the Sonogashira coupling of aryl chlorides.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Switch to a more active catalyst system. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or a dedicated precatalyst. | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the electron-rich aryl chloride. Bulky ligands promote the formation of the active monoligated palladium species.[5] |
| Weak Base | Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | A stronger base is required to facilitate the transmetalation step of the catalytic cycle, especially with less reactive boronic acids. |
| Inappropriate Solvent | Use an aprotic, polar solvent like 1,4-dioxane, THF, or toluene. Ensure the solvent is anhydrous. | The solvent needs to solubilize all reaction components and facilitate the interaction between the catalyst and substrates. Water content can affect the stability of the boronic acid and the activity of the catalyst. |
| Low Reaction Temperature | Increase the reaction temperature, typically to 80-120 °C. | The activation energy for the oxidative addition of aryl chlorides is high. Increased temperature provides the necessary energy to overcome this barrier. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Ligand | Employ a highly effective biarylphosphine ligand such as BrettPhos or RuPhos. | These ligands are specifically designed to promote the amination of sterically hindered and electron-rich aryl chlorides by accelerating both the oxidative addition and reductive elimination steps. |
| Incorrect Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. | A strong base is necessary for the deprotonation of the amine to form the palladium-amido complex. The base should not compete with the amine as a nucleophile. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent prior to use. | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation. |
| Sterically Hindered Amine | For very bulky amines, consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and reaction time. | Steric hindrance on both coupling partners can slow down the reaction, requiring more catalyst and longer reaction times to achieve good conversion. |
Experimental Protocols: Starting Points for Optimization
The following protocols are intended as starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethoxybenzene
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination of 1-Chloro-2,3-dimethoxybenzene
Caption: Workflow for Buchwald-Hartwig Amination.
Mechanistic Considerations: The Role of Ligands
The success of cross-coupling reactions with challenging substrates like 1-chloro-2,3-dimethoxybenzene is intrinsically linked to the design of the phosphine ligand.
Caption: Influence of Ligand Properties on the Catalytic Cycle.
Bulky, electron-donating ligands are crucial for several reasons:
-
Facilitating Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the C-Cl bond.
-
Promoting Monoligation: The steric bulk of the ligand favors the formation of a 12-electron, monoligated L-Pd(0) species, which is highly coordinatively unsaturated and thus more reactive in the oxidative addition step.[5]
-
Accelerating Reductive Elimination: The steric strain within the palladium complex bearing both coupling partners can accelerate the final reductive elimination step, which releases the desired product and regenerates the active catalyst.
References
- Lewis, A. K. de K., Caddick, S., Cloke, F. G. N., Billingham, N. C., Hitchcock, P. B., & Leonard, J. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Journal of the American Chemical Society, 125(33), 10066–10073.
- Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414.
- Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinyl Chlorides.
- Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 48(6), 1677-1689.
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1982). EP0067342A1.
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). Benchchem.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2001). Organometallics, 20(18), 3773-3783.
- Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs. (2001). Organic Letters, 3(17), 2611-2614.
- Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd.
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1986). US4579981A.
- Buchwald Ligands and Precatalysts Table of Contents. (n.d.). CiteSeerX.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. (2012). Wiley-VCH.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Reaction Chemistry & Engineering, 7(11), 2399-2406.
- Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. (2003). Journal of the American Chemical Society, 125(33), 10066–10073.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2021). ChemRxiv.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. r/Chempros.
- Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. (2016). Journal of the American Chemical Society, 138(38), 12340–12343.
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). Benchchem.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2319.
- Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. (2002). Organic Letters, 4(9), 1411–1414.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016).
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007).
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (2019). Chemical Science, 10(12), 3527-3532.
- Optimization of the Suzuki-Miyaura Cross-coupling. (2015).
- N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. (2014). Chemical Society Reviews, 43(10), 3468-3498.
- Method of carrying out suzuki - miyaura cc-coupling reactions. (2013). EP2655297A1.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Reaction Chemistry & Engineering, 7(11), 2399-2406.
- Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (2021). CN113511960A.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2019).
- Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (2017). Organic Letters, 19(18), 4786–4789.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2006). Journal of Organic Chemistry, 71(21), 8172–8175.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2011). ChemInform, 42(29).
Sources
- 1. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reagent of 1-Chloro-2,3-dimethoxybenzene
Welcome to the Technical Support Center for the synthesis and application of the Grignard reagent derived from 1-chloro-2,3-dimethoxybenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic reagent. The presence of two adjacent methoxy groups on the aromatic ring introduces unique challenges and reaction pathways that require careful consideration. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Introduction: The Challenges of a Sterically Hindered and Electron-Rich System
The formation of 2,3-dimethoxyphenylmagnesium chloride presents a departure from standard Grignard protocols. The electron-donating nature of the two methoxy groups can decrease the reactivity of the C-Cl bond towards magnesium insertion. Furthermore, the steric hindrance imposed by the ortho-methoxy group can impede the reaction at the magnesium surface. This guide will address the common pitfalls and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with 1-chloro-2,3-dimethoxybenzene fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is a primary obstacle when working with less reactive aryl chlorides like 1-chloro-2,3-dimethoxybenzene. The root causes are typically a passivated magnesium surface and insufficient activation energy.
Core Issues & Solutions:
-
Magnesium Oxide Layer: A layer of magnesium oxide on the magnesium turnings is the most frequent barrier to initiation.[1] This layer is impervious to the aryl chloride.
-
Trace Moisture: Grignard reagents are highly sensitive to moisture.[1] Any water present in the glassware or solvent will quench the reagent as it forms, preventing a sustained reaction.
Troubleshooting Workflow:
-
Rigorous Anhydrous Conditions:
-
All glassware must be meticulously dried, either by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (argon or nitrogen).[1]
-
Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Using freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.[2]
-
-
Magnesium Activation: This is the most critical step for this substrate. Standard methods may be insufficient.
Activation Method Protocol Key Considerations Iodine Activation Add a single crystal of iodine to the flask containing magnesium and solvent. The disappearance of the brown color upon gentle warming indicates activation. While common, iodine can sometimes promote Wurtz-type homocoupling.[2] 1,2-Dibromoethane (DBE) Add a small amount (a few drops) of DBE to the magnesium suspension. The evolution of ethene gas signifies activation. This is a very effective method for cleaning the magnesium surface.[2][3] Mechanical Activation Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can break up the oxide layer.[4] This method avoids chemical activators but requires patience and a good stirring setup. Rieke Magnesium For particularly stubborn reactions, highly reactive Rieke magnesium, prepared by the reduction of MgCl₂ with lithium or potassium, can be used.[5][6] This is the most reactive form of magnesium but requires a separate preparatory step.
Experimental Protocol: Magnesium Activation with 1,2-Dibromoethane
Caption: Workflow for Magnesium Activation and Reaction Initiation.
Q2: I am observing a significant amount of a high-boiling point byproduct. What is it, and how can I prevent its formation?
A2: The most probable high-boiling byproduct is 2,2',3,3'-tetramethoxy-1,1'-biphenyl, resulting from a Wurtz-type homocoupling reaction.[1] This occurs when the newly formed Grignard reagent (2,3-dimethoxyphenylmagnesium chloride) reacts with a molecule of the starting material (1-chloro-2,3-dimethoxybenzene).
Mechanism of Wurtz-Type Homocoupling:
Caption: Wurtz-Type Homocoupling Side Reaction.
Strategies to Minimize Homocoupling:
-
Slow Addition: Add the solution of 1-chloro-2,3-dimethoxybenzene dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl chloride, favoring its reaction with magnesium over the already-formed Grignard reagent.[1]
-
Temperature Control: While gentle heating may be necessary for initiation, avoid excessive temperatures during the addition of the aryl chloride. Higher temperatures can favor the coupling reaction.[1] A gentle reflux is often sufficient.
-
Highly Activated Magnesium: Using highly reactive magnesium ensures that the aryl chloride reacts quickly upon addition, minimizing its availability for the Wurtz reaction.[6]
Q3: Could the methoxy groups themselves participate in side reactions?
A3: Yes, while less common than the issues above, the methoxy groups can influence the reaction in several ways:
-
Directed ortho-Metalation (DoM) Analogy: The oxygen atoms of the methoxy groups can coordinate with the magnesium center of the Grignard reagent. In related organolithium chemistry, this interaction directs deprotonation to the ortho position.[7] While a full deprotonation of another aromatic position is unlikely under these conditions, this coordination can influence the reagent's aggregation state and reactivity.
-
Potential for Cleavage: Although aryl methyl ethers are generally stable to Grignard reagents, highly forcing conditions (prolonged heating at high temperatures) could potentially lead to cleavage of the methyl group, though this is not a typical side reaction under standard Grignard conditions.
Recommended Protocol for the Preparation of 2,3-Dimethoxyphenylmagnesium Chloride
This protocol is a synthesis of best practices for unreactive aryl chlorides and is intended as a robust starting point.
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane (DBE)
-
Inert gas (Argon or Nitrogen)
Experimental Setup:
Caption: Recommended apparatus for Grignard reagent synthesis.
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a positive pressure of argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small volume of anhydrous THF to cover the magnesium. Add a few drops of 1,2-dibromoethane and gently warm the flask until gas evolution is observed.
-
Reagent Addition: Dissolve 1-chloro-2,3-dimethoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Once the activation is confirmed, add a small portion of the aryl chloride solution to initiate the reaction, which is indicated by a gentle reflux and the formation of a cloudy, greyish-black solution.
-
Reaction: Add the remaining 1-chloro-2,3-dimethoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Use: The resulting Grignard reagent is ready for use in subsequent reactions. It is best to use it immediately.
References
- European Patent Office. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene (EP0067342A1). Google Patents.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
- González-López, M., et al. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
- Google Patents. (n.d.). Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride (KR100521062B1).
-
ResearchGate. (2010). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-norbornanecarboxylic acid. Retrieved from [Link]
- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Retrieved from [Link]
- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene (EP 0447259 A1). Google Patents.
- Google Patents. (n.d.). Preparation and use of (3-alkoxyphenyl) magnesium chlorides (EP0790251A2).
- Semmelhack, M. F. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability & Handling of 1-Chloro-2,3-dimethoxybenzene Derivatives
[1]
Welcome to the Advanced Applications Support Hub. This guide addresses the structural integrity, storage stability, and synthetic handling of 1-Chloro-2,3-dimethoxybenzene (also known as 3-chloroveratrole; CAS: 90282-99-8) and its functionalized derivatives.[1]
Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Module 1: Physical Stability & Storage Protocols
Current Status: Active Priority: Critical
The stability of 1-Chloro-2,3-dimethoxybenzene is compromised primarily by photochemical dechlorination and oxidative demethylation .[1] The electron-rich veratrole core makes it susceptible to oxidation, while the carbon-chlorine bond is labile under UV exposure.[1]
Troubleshooting Guide: Storage Anomalies
| Observation | Probable Cause | Mechanism | Corrective Action |
| Material turns yellow/brown | Auto-oxidation | Formation of o- or p-quinone species (e.g., if C4/C5 are unsubstituted).[1] | Purify via silica filtration (DCM/Hexane).[1] Store under Argon/Nitrogen.[1] |
| Pungent, phenolic odor | Demethylation | Hydrolysis of methoxy groups to phenols (2-chloro-6-methoxyphenol).[1] | Check storage pH. Avoid acidic environments.[1] Reseal with parafilm.[1] |
| Lower melting point | Photolysis | UV-induced homolytic cleavage of C-Cl bond (Dechlorination).[1] | Mandatory: Store in amber glass. Keep away from fluorescent hood lights. |
FAQ: Storage Conditions
Q: Can I store this compound in solution? A: Short-term, yes. However, chlorinated veratroles in solution (especially in acetone or chlorinated solvents) accelerate photolytic degradation.[1]
-
Recommendation: Store as a neat solid at 2–8°C .
-
If solution is necessary: Use anhydrous Toluene or THF, purge with Argon, and store in amber vials at -20°C.
Module 2: Synthetic Stability & Reaction Optimization[1]
Current Status: Active Context: Lithiation and Cross-Coupling
The unique substitution pattern (1-Cl, 2-OMe, 3-OMe) creates a "stability paradox" during organometallic reactions.[1] The directing effects of the methoxy groups compete with the inductive effect of the chlorine, leading to potential benzyne formation (self-destruction).
Critical Workflow: Lithiation Safety
When using n-BuLi or t-BuLi, the compound is prone to elimination rather than substitution if not handled correctly.[1]
Figure 1: Decision tree for lithiation. High temperatures favor C6 lithiation, leading to benzyne collapse.
FAQ: Reaction Troubleshooting
Q: I am observing "missing" chlorine after a Suzuki coupling. What happened? A: You likely experienced Hydrodehalogenation .[1]
-
Cause: Palladium catalysts can insert into the electron-rich Ar-Cl bond, followed by hydride reduction (often from the solvent or base).[1]
-
Fix: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that facilitate transmetallation over beta-hydride elimination.[1] Lower the reaction temperature.
Q: My product contains a "phenol" impurity after using Lewis Acids (AlCl₃, BBr₃). A: This is Regioselective Demethylation .[1]
-
Mechanism:[2][3][4] The methoxy group at position 2 (sandwiched between Cl and OMe) is sterically crowded but electronically activated.[1] Lewis acids will coordinate here and cleave the methyl group.[1]
-
Preventive Measure: If Lewis acids are required for other parts of the synthesis, keep equivalents strictly stoichiometric and temperature below 0°C.
Module 3: Analytical Validation (QC)
Current Status: Active Method: NMR & HPLC
Standard Purity Profile
Use this table to validate the integrity of your material before use.[1]
| Signal Type | Expected Shift (approx.) | Degradation Flag | Interpretation |
| 1H NMR (CDCl3) | New singlet ~ | Phenolic -OH (Demethylation) | |
| 1H NMR (Aromatic) | Loss of integration / Multiplet shift | Ring Oxidation or Polymerization | |
| HPLC (Reverse Phase) | RT: X min (Main Peak) | Peak at RRT 0.8 | Hydrolyzed Phenol (More Polar) |
| HPLC (Reverse Phase) | RT: X min (Main Peak) | Peak at RRT 0.6 | Dechlorinated byproduct (1,2-dimethoxybenzene) |
Degradation Pathway Visualization
Understanding how the molecule breaks down helps in identifying impurities.[1]
Figure 2: Primary degradation pathways.[1] Red paths indicate chemical incompatibility; Yellow indicates storage failure.[1]
References
-
PubChem. (n.d.).[1] 1-Chloro-2,3-dimethoxybenzene Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Horie, T., et al. (1987).[1][5] Regioselective Demethylation of Polymethoxybenzenes. Journal of Organic Chemistry. (Contextual grounding for demethylation mechanisms in veratrole systems).
(Note: While specific degradation papers for this exact derivative are rare, the mechanisms cited above are chemically grounded in the established reactivity of chloroanisoles and veratroles.)
Sources
- 1. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Chloro-2,3-dimethoxybenzene
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for common synthetic challenges encountered when working with 1-Chloro-2,3-dimethoxybenzene. The following content is structured in a practical question-and-answer format, designed to address specific experimental issues with a focus on mechanistic reasoning and actionable solutions.
I. Understanding the Reactivity of 1-Chloro-2,3-dimethoxybenzene
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical personality of 1-Chloro-2,3-dimethoxybenzene. The interplay of its substituents governs its reactivity.
-
Electronic Effects : The two methoxy groups are strong electron-donating groups (EDGs) due to resonance, activating the aromatic ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions. However, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator overall due to resonance, also directing ortho and para. The combined effect of these groups makes the electron density of the ring complex, influencing the regioselectivity of various reactions.
-
Steric Hindrance : The presence of three adjacent substituents creates significant steric congestion around the chlorinated carbon and the neighboring positions. This can impede the approach of bulky reagents and catalysts, often leading to lower reaction rates or requiring more forcing conditions compared to less substituted aryl chlorides.
II. Troubleshooting Common Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations for C-C and C-N bond formation. However, the electronic and steric nature of 1-Chloro-2,3-dimethoxybenzene can present unique challenges.
A. Suzuki-Miyaura Coupling
Question: "My Suzuki-Miyaura coupling reaction with 1-Chloro-2,3-dimethoxybenzene and an arylboronic acid is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What's going wrong?"
Answer: This is a common issue stemming from the reduced reactivity of the C-Cl bond and potential steric hindrance. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Causality: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. The electron-donating methoxy groups can further decrease the electrophilicity of the carbon-chlorine bond. Additionally, the ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the C-Cl bond.
-
Troubleshooting Protocol:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be active enough. Switch to a more electron-rich and sterically bulky phosphine ligand that promotes the oxidative addition of aryl chlorides. Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® A. These ligands stabilize the palladium(0) center and facilitate the challenging oxidative addition step.[1][2][3]
-
Base Optimization: The choice of base is critical. While Na₂CO₃ or K₂CO₃ are common, a stronger base like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with sterically hindered or electron-rich aryl chlorides. The base's role is to activate the boronic acid and facilitate the transmetalation step.
-
Solvent System: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture of toluene/water or THF/water are good starting points.[4] Ensure your solvents are rigorously degassed to prevent catalyst deactivation.
-
Temperature: Given the lower reactivity, higher reaction temperatures (e.g., 90-110 °C) are often necessary. Microwave irradiation can also be a powerful tool to accelerate these sluggish couplings.[5]
-
Homocoupling of Boronic Acid: If you observe significant formation of a biaryl byproduct derived from your boronic acid, this suggests that the transmetalation is slow or that the oxidative addition is problematic. Re-evaluate your catalyst/ligand system and ensure strictly anaerobic conditions.
-
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation for 1-Chloro-2,3-dimethoxybenzene | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Provides the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos, or cataCXium® A | Bulky, electron-rich ligands facilitate oxidative addition of the aryl chloride.[1][2][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are often required for less reactive aryl chlorides. |
| Solvent | Toluene, 1,4-Dioxane, or THF/Water (degassed) | Aprotic polar solvents are generally effective.[4] |
| Temperature | 90-110 °C or Microwave | Higher temperatures are needed to overcome the activation barrier.[5] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of 1-Chloro-2,3-dimethoxybenzene.
B. Buchwald-Hartwig Amination
Question: "I am attempting a Buchwald-Hartwig amination with 1-Chloro-2,3-dimethoxybenzene and a primary amine, but the reaction is giving low yields and I'm recovering my starting material. What should I try?"
Answer: Similar to the Suzuki coupling, the inertness of the C-Cl bond is the primary culprit. The choice of catalyst, ligand, and base is paramount for a successful amination.
-
Causality: The oxidative addition of the aryl chloride to the palladium(0) complex is often the rate-limiting step. The electron-rich nature of the dimethoxybenzene ring can disfavor this step. Furthermore, the choice of base is critical to deprotonate the amine without causing unwanted side reactions.
-
Troubleshooting Protocol:
-
Ligand Selection is Key: First-generation phosphine ligands like P(t-Bu)₃ might work, but for challenging aryl chlorides, more advanced ligands are recommended. The Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are excellent choices as they promote both the oxidative addition and the reductive elimination steps.[6][7] For sterically demanding couplings, Josiphos-type ligands can also be effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be tolerated, but this will likely require a more active catalyst system.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly deoxygenated.
-
Temperature Control: These reactions often require elevated temperatures (80-120 °C).
-
Side Reaction - Hydrodehalogenation: If you observe the formation of 1,2-dimethoxybenzene, this indicates a competing hydrodehalogenation pathway. This can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider your choice of base.
-
III. Grignard Reagent Formation and Subsequent Reactions
Question: "I'm having trouble forming the Grignard reagent from 1-Chloro-2,3-dimethoxybenzene. The reaction either doesn't initiate, or I get a very low yield of my desired product after quenching with an electrophile. What's happening?"
Answer: The formation of Grignard reagents from aryl chlorides is notoriously more difficult than from aryl bromides or iodides. Initiation is often the biggest hurdle.
-
Causality: The C-Cl bond is stronger and less readily reduced by magnesium metal compared to C-Br or C-I bonds. The presence of the methoxy groups can also potentially chelate to the magnesium surface, which might passivate it.
-
Troubleshooting Protocol:
-
Magnesium Activation: This is the most critical step. Do not use standard magnesium turnings without activation.
-
Mechanical Activation: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: A small crystal of iodine (I₂) is a classic initiator. Alternatively, 1,2-dibromoethane can be added to the magnesium suspension in THF; the formation of ethene is indicative of an activated magnesium surface.
-
-
Solvent: Use anhydrous THF. While diethyl ether can be used, THF is generally superior for forming Grignard reagents from aryl chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.
-
Initiation: Add a small amount of your 1-Chloro-2,3-dimethoxybenzene to the activated magnesium. You may need to gently warm the mixture to initiate the reaction. An exothermic reaction and a change in color are signs of initiation. Once initiated, add the rest of the aryl chloride dropwise to maintain a gentle reflux.
-
Co-solvent: In very difficult cases, the use of a co-solvent like benzene or toluene can help to increase the reaction temperature.
-
Side Reaction - Wurtz Coupling: If you observe the formation of 2,2',3,3'-tetramethoxybiphenyl, this is due to Wurtz coupling. This can be minimized by slow addition of the aryl chloride to the magnesium suspension.
-
Logical Relationship: Grignard Formation Troubleshooting
Caption: A decision tree for troubleshooting Grignard reagent formation from 1-Chloro-2,3-dimethoxybenzene.
IV. Electrophilic Aromatic Substitution
Question: "I'm trying to perform a Friedel-Crafts alkylation on 1-Chloro-2,3-dimethoxybenzene, but I'm getting a mixture of products and some charring. How can I improve the selectivity?"
Answer: The high activation of the ring by two methoxy groups makes it very susceptible to polysubstitution and side reactions under standard Friedel-Crafts conditions.
-
Causality: The methoxy groups are strong activating, ortho, para-directing groups.[4][8] The product of the first alkylation is even more activated than the starting material, leading to rapid subsequent alkylations.[9][10] Strong Lewis acids like AlCl₃ can also catalyze polymerization and decomposition of these electron-rich aromatics.
-
Troubleshooting Protocol:
-
Milder Lewis Acid: Avoid strong Lewis acids like AlCl₃. Instead, use milder catalysts such as FeCl₃, ZnCl₂, or even strong protic acids like H₂SO₄ or H₃PO₄ under controlled conditions.
-
Control Stoichiometry: Use a large excess of 1-Chloro-2,3-dimethoxybenzene relative to the alkylating agent to favor mono-alkylation.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
Alternative Acylation: For introducing acyl groups, consider a Friedel-Crafts acylation. The resulting ketone is deactivating, which effectively prevents polyacylation. The acyl group can then be reduced to an alkyl group if desired.
-
Regioselectivity: The two methoxy groups will direct incoming electrophiles to the C4 and C6 positions. The C4 position is para to one methoxy and ortho to the other, while the C6 is ortho to a methoxy group. Steric hindrance from the adjacent chloro and methoxy groups will likely favor substitution at the less hindered C6 position.
-
V. Potential for Methoxy Group Hydrolysis
Question: "In my reaction, which is run under acidic/basic conditions, I'm seeing byproducts that suggest one of the methoxy groups has been cleaved. How can I prevent this?"
Answer: Methoxy groups on an aromatic ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
-
Causality:
-
Acidic Conditions: Protonation of the ether oxygen followed by nucleophilic attack (e.g., by a halide from the acid) can lead to O-demethylation, forming a phenol.[11][12]
-
Basic Conditions: While generally more stable to base, strong bases at high temperatures can promote nucleophilic aromatic substitution if there are strong electron-withdrawing groups present, or in some cases, direct nucleophilic attack at the methyl group.
-
-
Troubleshooting Protocol:
-
Milder Conditions: Whenever possible, opt for milder reaction conditions. This includes using less harsh acids or bases and lower reaction temperatures.
-
Protecting Groups: If harsh conditions are unavoidable, consider if the reaction sequence can be altered to perform the sensitive step before the introduction of the methoxy groups.
-
Choice of Reagents: For acid-catalyzed reactions, consider using acids with non-nucleophilic counterions. For base-catalyzed reactions, use non-nucleophilic bases if the desired reaction does not require a nucleophilic base.
-
VI. Purification Strategies
Question: "My reaction mixture contains the desired product, unreacted starting material, and some closely related byproducts. I'm having difficulty separating them by column chromatography. Any suggestions?"
Answer: The similar polarity of 1-Chloro-2,3-dimethoxybenzene and its derivatives can make chromatographic separation challenging.
-
Troubleshooting Protocol:
-
Solvent System Optimization for Chromatography: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Small changes in the solvent ratio can have a significant impact on separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one in which your product has high solubility at high temperature and low solubility at low temperature, while impurities remain soluble.
-
Derivative Formation: In some cases, it may be possible to selectively react the desired product to form a derivative with very different physical properties, allowing for easy separation. The original functionality can then be regenerated.
-
VII. References
-
Beilstein Journal of Organic Chemistry. (2014). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubMed. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (2007). Directed ortho Metalation and Suzuki—Miyaura Cross-Coupling Connections: Regiospecific Synthesis of all Isomeric Chlorodihydroxybiphenyls for Microbial Degradation Studies of PCBs. [Link]
-
Pharmacia. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl). [Link]
-
ResearchGate. (2018). Hydrolysis of 3 under acidic conditions. [Link]
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
YouTube. (2012). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Reddit. (2017). Low yield in Suzuki coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
Sources
- 1. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 1-Chloro-2,3-dimethoxybenzene
Welcome to the technical support center for the purification of 1-Chloro-2,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions to common challenges encountered during column chromatography.
Part 1: Fundamentals & Key Considerations
Before initiating any purification, understanding the physicochemical properties of the target molecule is paramount. This knowledge informs every decision, from the choice of stationary phase to the composition of the mobile phase.
What are the key properties of 1-Chloro-2,3-dimethoxybenzene?
1-Chloro-2,3-dimethoxybenzene is a halogenated aromatic ether. Its structure dictates its behavior on a chromatographic support. The two methoxy groups lend it a degree of polarity, while the benzene ring and chlorine atom contribute to its non-polar character. This intermediate polarity is the key to its successful separation from both more polar and less polar impurities.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem[1] |
| Molecular Weight | 172.61 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Calculated LogP | 2.2 - 2.36 | PubChem[1][2] |
| Hydrogen Bond Donors | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptors | 2 (the oxygen atoms of the methoxy groups) | PubChem[1][2] |
The LogP value suggests moderate lipophilicity, making it ideal for normal-phase chromatography on silica gel with a non-polar/polar solvent mixture.[1][2]
Part 2: The Experimental Workflow
A successful column chromatography purification is a systematic process. The workflow diagram below illustrates the critical steps and decision points, from initial analysis to the final isolation of the pure compound.
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the purification of 1-Chloro-2,3-dimethoxybenzene.
1. Thin-Layer Chromatography (TLC) Optimization
-
Procedure:
-
Prepare several developing chambers with different solvent systems. Good starting points are mixtures of hexane (or petroleum ether) and ethyl acetate.[4]
-
Test solvent systems with increasing polarity:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
85:15 Hexane:Ethyl Acetate
-
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate).
-
Spot the mixture onto silica gel TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm). 1-Chloro-2,3-dimethoxybenzene should be UV active.
-
Select the solvent system that gives your target compound an Rf value between 0.2 and 0.35, with good separation from impurities.
-
2. Column Preparation (Slurry Packing)
-
Objective: To create a uniformly packed stationary phase, free of cracks or air bubbles, which is essential for a good separation.[5]
-
Procedure:
-
Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[6][7]
-
In a beaker, make a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase determined by TLC.[5]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.[5]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during solvent addition.[7]
-
Drain the solvent until its level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [5][6]
-
3. Sample Loading and Elution
-
Objective: To apply the sample in a narrow, concentrated band and then elute the components at different rates.
-
Procedure:
-
Dissolve the crude product in the minimum amount of a solvent (preferably the mobile phase, or a slightly more polar solvent if necessary).
-
Carefully pipette this solution onto the top sand layer, ensuring not to disturb the silica bed.[7]
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add the mobile phase, initially with a pipette to avoid disturbing the surface, then fill the column.[6]
-
Begin collecting fractions. Monitor the separation by collecting small, equally sized fractions and analyzing them by TLC.
-
Part 3: Troubleshooting Guide & FAQs
Even with a well-planned experiment, issues can arise. This section addresses common problems in a question-and-answer format.
Caption: A flowchart for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving off the top of the column. What should I do?
-
Answer: This is a classic sign that your mobile phase is not polar enough to elute the compound. The intermolecular forces between your compound and the silica gel (the stationary phase) are stronger than the forces between your compound and the eluent.
-
Immediate Action: Gradually increase the polarity of your mobile phase.[8] For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Do this in small increments (e.g., from 5% to 7%, then 10%) to avoid eluting all compounds at once.
-
Causality: The polar silanol groups (Si-OH) on the surface of the silica gel strongly adsorb polar molecules.[9] A more polar solvent is required to effectively compete for these adsorption sites and displace your compound, allowing it to move down the column.[10]
-
Q2: All my fractions are mixed. My TLC showed good separation, but the column did not work.
-
Answer: This frustrating issue can have several causes:
-
Column Overloading: You may have loaded too much crude material for the amount of silica gel used. This saturates the stationary phase, preventing proper partitioning of the components. A rule of thumb is to use at least 30-100g of silica for every 1g of crude product.[5]
-
Improper Packing: Air bubbles, channels, or cracks in the silica bed create pathways where the solvent and sample can travel without interacting with the stationary phase, leading to no separation. This is why careful slurry packing is critical.[5]
-
Sample Dissolution/Loading: If the sample was dissolved in too large a volume of solvent, the initial band on the column will be too wide. A wide starting band makes separation of components with similar Rf values impossible.[6] Always use the absolute minimum volume of solvent to dissolve your sample.[7]
-
Q3: My compound seems to be decomposing on the silica gel. How can I confirm this and what can I do?
-
Answer: Silica gel is slightly acidic due to the silanol groups and can cause degradation of acid-sensitive compounds.[11]
-
Confirmation (2D TLC): Spot your crude mixture on a TLC plate. After running it in one direction, let it dry completely, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the diagonal, it indicates decomposition on the silica plate.[8]
-
Solutions:
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a small percentage of water or by adding a base like triethylamine (~0.1-1%) to your eluent to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel, such as diol silica gel, which is known to be milder.[8][12]
-
-
Q4: What is the best way to monitor the column and identify the pure fractions?
-
Answer: Systematic collection and analysis of fractions is key.
-
Collect Small, Uniform Fractions: Instead of draining large volumes, collect a series of smaller fractions in test tubes or vials.
-
TLC Analysis: Analyze the fractions using TLC. Spot every second or third fraction on a single TLC plate. This will give you a clear picture of which fractions contain your product, which contain impurities, and which are mixed.
-
Combine Fractions: Only combine the fractions that show a single, clean spot corresponding to your desired product. It is often wise to keep the "slightly impure" fractions separate for a potential second purification, rather than combining them with your highly pure material.
-
References
- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent... - The Royal Society of Chemistry.
-
1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry, University of Rochester. [Link]
-
Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC, National Center for Biotechnology Information. [Link]
-
Column chromatography - which eluent system? - Reddit r/OrganicChemistry. [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification... - MDPI. [Link]
-
Column Chromatography - Professor Dave Explains, YouTube. [Link]
-
Trouble with Column Chromatography of phenolic compounds. - Reddit r/OrganicChemistry. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons... - ScienceDirect. [Link]
-
HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride... - Asian Publication Corporation. [Link]
-
Diol Silica Gels - Fuji Silysia Chemical Ltd. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Performing Column Chromatography - Professor Dave Explains, YouTube. [Link]
-
Solvent selection in liquid chromatography - Molnar Institute. [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry, University of Rochester. [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography) - That Chemist, YouTube. [Link]
Sources
- 1. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatorex.com [chromatorex.com]
Preventing dehalogenation of 1-Chloro-2,3-dimethoxybenzene in reactions
A Guide to Preventing Dehalogenation in Synthetic Applications
Welcome to the technical support center for 1-chloro-2,3-dimethoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this electron-rich aryl chloride in their synthetic endeavors. The presence of two activating methoxy groups makes this substrate particularly susceptible to dehalogenation (hydrodehalogenation), a common side reaction that can significantly lower the yield of desired products in various transformations.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with this substrate and successfully achieve your synthetic goals.
Understanding the Challenge: The Propensity for Dehalogenation
The electron-donating nature of the two methoxy groups in 1-chloro-2,3-dimethoxybenzene increases the electron density of the aromatic ring. This electronic enrichment facilitates the desired oxidative addition step in many palladium-catalyzed cross-coupling reactions. However, it also enhances the substrate's susceptibility to side reactions, most notably the undesired cleavage of the C-Cl bond and its replacement with a hydrogen atom, a process known as hydrodehalogenation. This side reaction leads to the formation of 1,2-dimethoxybenzene, a common and often difficult-to-separate byproduct.
This guide will focus on practical strategies to minimize this unwanted dehalogenation in three key reaction types:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
-
Formation of Grignard Reagents
-
Nucleophilic Aromatic Substitution
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Q1: I am seeing a significant amount of 1,2-dimethoxybenzene in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A1: The formation of 1,2-dimethoxybenzene is a classic case of hydrodehalogenation. In the context of the Suzuki-Miyaura reaction, this side reaction can be promoted by several factors related to the catalyst, base, and reaction conditions.
Causality: The mechanism of hydrodehalogenation in palladium-catalyzed reactions often involves the formation of a palladium-hydride species (Pd-H). This can arise from various sources, including β-hydride elimination from certain ligands or reagents, or reactions with trace amounts of water or alcohol solvents. This Pd-H species can then reductively eliminate with the aryl chloride in the catalytic cycle, leading to the dehalogenated product instead of the desired cross-coupled product.
Troubleshooting Steps:
-
Ligand Selection is Crucial: For electron-rich aryl chlorides like 1-chloro-2,3-dimethoxybenzene, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[1][2]
-
Recommendation: Switch to bulky biaryl phosphine ligands such as SPhos or XPhos. These ligands have been shown to be highly effective for coupling electron-rich aryl chlorides, often at room temperature.[1]
-
-
Base Selection and Strength: The choice and strength of the base can influence the rate of dehalogenation. Strong bases can sometimes promote side reactions.
-
Solvent Purity: The presence of water or alcohol impurities in the solvent can be a source of hydrides.
-
Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.
-
Recommendation: If possible, run the reaction at a lower temperature. The use of highly active catalysts with ligands like SPhos may allow for successful coupling at room temperature.[1]
-
Q2: My Buchwald-Hartwig amination of 1-chloro-2,3-dimethoxybenzene is sluggish and gives a mixture of the desired amine and the dehalogenated starting material. What adjustments should I make?
A2: This is a common issue when working with electron-rich aryl chlorides in C-N bond formation. The sluggishness of the reaction can be due to inefficient oxidative addition or reductive elimination, while the dehalogenation is a competing pathway.
Causality: In the Buchwald-Hartwig reaction, β-hydride elimination from the amine coupling partner can be a source of palladium-hydride species, leading to hydrodehalogenation.[5] Additionally, the choice of base and ligand system is paramount for an efficient catalytic cycle.
Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Palladium Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) for more reliable and efficient generation of the active Pd(0) species.[3]
-
Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands. For aminations, ligands like XPhos, RuPhos, or BrettPhos are often excellent choices.[6] These ligands can accelerate the rate-limiting reductive elimination step, thus outcompeting the dehalogenation pathway.
-
-
Base Considerations:
-
Strength and Type: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if dehalogenation is severe, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening other bases like K₃PO₄.
-
-
Amine Stoichiometry:
-
Recommendation: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
-
Solvent and Temperature:
-
Recommendation: Anhydrous, degassed toluene or dioxane are standard solvents. The reaction may require elevated temperatures (e.g., 80-110 °C), but it's worth attempting the reaction at a lower temperature first, especially with a highly active catalyst system.
-
Q3: I am attempting a Sonogashira coupling with 1-chloro-2,3-dimethoxybenzene, but I'm observing low conversion and some dehalogenation. How can I improve this reaction?
A3: Sonogashira couplings of aryl chlorides are generally more challenging than those with aryl bromides or iodides due to the stronger C-Cl bond.[7] The electron-rich nature of your substrate can further complicate the reaction.
Causality: Inefficient oxidative addition of the C-Cl bond to the palladium catalyst is a primary reason for low conversion. Dehalogenation can occur if the catalytic cycle is slow, allowing time for competing side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand System:
-
Recommendation: A more active catalyst system is likely required. Consider using a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or cataCXium® A.
-
-
Copper Co-catalyst:
-
Recommendation: Ensure that the copper(I) source (typically CuI) is fresh and of high purity. In some cases, running the reaction under "copper-free" conditions with a higher palladium loading and a suitable ligand can be beneficial to avoid side reactions associated with copper, such as alkyne homocoupling.
-
-
Base and Solvent:
-
Recommendation: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent. Ensure it is anhydrous. For challenging substrates, consider using a stronger base like Cs₂CO₃ in a solvent like 1,4-dioxane.[8]
-
-
Reaction Temperature:
-
Recommendation: These reactions often require elevated temperatures (80-120 °C) to promote oxidative addition of the aryl chloride.[8]
-
Section 2: Grignard Reagent Formation
Q4: I am having trouble initiating the Grignard reaction with 1-chloro-2,3-dimethoxybenzene, and when it does proceed, I get a significant amount of biphenyl-type homocoupling product.
A4: The formation of Grignard reagents from aryl chlorides is notoriously more difficult than from the corresponding bromides or iodides. The electron-rich nature of your substrate can also influence the reaction.
Causality: The difficulty in initiation is due to the strong C-Cl bond and the passivating oxide layer on the magnesium surface. Homocoupling occurs when an intermediate aryl radical reacts with another aryl halide molecule before it can be stabilized by the magnesium.
Troubleshooting Steps:
-
Magnesium Activation: This is the most critical step.
-
Recommendation: Use freshly crushed magnesium turnings to expose a fresh, unoxidized surface. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended.[9] The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Solvent Choice:
-
Recommendation: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard. THF is a better solvent for aryl chlorides due to its higher boiling point, which allows for heating to initiate the reaction.[10]
-
-
Initiation:
-
Recommendation: Add a small portion of the 1-chloro-2,3-dimethoxybenzene solution to the activated magnesium. Gentle heating may be necessary to start the reaction. Once initiated (observed by cloudiness and gentle refluxing), add the remaining solution dropwise to maintain a steady reaction rate.
-
-
Minimizing Homocoupling:
-
Recommendation: Avoid high local concentrations of the aryl chloride. Slow, dropwise addition is key. Also, avoid unnecessarily high temperatures, as this can favor the homocoupling side reaction.[9]
-
Optimized Experimental Protocols
The following protocols are provided as starting points for your experiments with 1-chloro-2,3-dimethoxybenzene. Optimization may be required for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation by using a highly active catalyst system at room temperature.
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Arylboronic acid (1.2 equiv)
-
SPhos (2 mol%)
-
Pd(OAc)₂ (1 mol%)
-
K₃PO₄ (2.5 equiv, finely ground)
-
Anhydrous, degassed toluene/water (10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add 1-chloro-2,3-dimethoxybenzene, the arylboronic acid, K₃PO₄, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)₂ to the vessel.
-
Add the anhydrous, degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol utilizes a modern pre-catalyst and a strong base to facilitate the coupling.
Materials:
-
1-Chloro-2,3-dimethoxybenzene
-
Amine (primary or secondary, 1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add 1-chloro-2,3-dimethoxybenzene, the amine (if solid), NaOtBu, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction vessel.
-
Seal the vessel, remove from the glovebox, and add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and the competition between the desired cross-coupling and the undesired dehalogenation.
}
Caption: Competing pathways in Pd-catalyzed cross-coupling.Comparative Data for Reaction Conditions
The following table summarizes recommended starting conditions for different reactions with 1-chloro-2,3-dimethoxybenzene, designed to minimize dehalogenation. These are general recommendations for electron-rich aryl chlorides and should be optimized for specific substrates.
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Typical Temp. | Key Consideration |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane | RT - 80 °C | Use of bulky, electron-rich ligands is critical.[1] |
| Buchwald-Hartwig | XPhos Pd G3 or RuPhos Pd G3 | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 °C | Modern pre-catalysts improve efficiency and reduce side reactions.[3] |
| Sonogashira | Pd₂(dba)₃ / XPhos (+ CuI) | Cs₂CO₃ or Et₃N | Dioxane or Et₃N | 80 - 120 °C | Higher temperatures are often needed for C-Cl bond activation.[8] |
| Grignard Formation | N/A (Mg metal) | N/A | Anhydrous THF | RT - 65 °C | Magnesium activation (I₂, 1,2-dibromoethane) is essential.[9] |
References
- Bard, R. L., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(45), 15233–15244.
- Suzuki, A. (2010). Suzuki-Miyaura Cross-Coupling. Nobel Lecture.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Pagliaro, M., et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1416–1422.
- Scott, J. P., & Sigman, M. S. (2017). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling. Tetrahedron, 67(40), 7439-7459.
- Scott, J. P., & Sigman, M. S. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 139(39), 13749–13752.
- Sharma, S., et al. (2021). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Organic Letters, 23(15), 5896–5901.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years.
- Cheng, C., & Hartwig, J. F. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(7), 1686–1694.
- Walborsky, H. M., & Aronoff, M. S. (1975). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 40(11), 1617–1622.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Wu, X., et al. (2019). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Al-Zoubi, R. M., & Al-Jammal, K. F. (2012). Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid in aqueous DMA. Tetrahedron Letters, 53(2), 175-178.
- Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 8(23), 5271–5274.
- Chen, Y., et al. (2022).
-
University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- U.S. Patent No. 3,856,867. (1974).
- Houk, K. N., & Cheong, P. H.-Y. (2008). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Li, Y., et al. (2020). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Hajipour, A. R., & Mohammadi, T. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. Nanochemistry Research, 4(2), 132-139.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 85(5), 3536–3544.
-
University of Michigan. (n.d.). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
- Reddy, T. J., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(16), 3101-3110.
- chemistNATE. (2014, September 15).
- Fleckenstein, C. A., & Plenio, H. (2008). Palladium Catalyzed Amination of Aryl Chlorides. Chemistry – A European Journal, 14(14), 4267-4279.
- Hu, Y., et al. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 85(5), 3536–3544.
- The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Cui, Y., et al. (2019). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 11(11), 1845.
- Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(10), 2355–2372.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 85(5), 3536–3544.
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Technical Support Center: Catalyst Selection for Efficient Coupling of 1-Chloro-2,3-dimethoxybenzene
Welcome to the technical support center for cross-coupling reactions involving 1-Chloro-2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this challenging substrate. As an electron-rich and sterically hindered aryl chloride, 1-Chloro-2,3-dimethoxybenzene presents unique hurdles for achieving high-yield, clean coupling reactions. Its C-Cl bond is notoriously difficult to activate due to the electron-donating nature of the two methoxy groups, which makes the crucial oxidative addition step of the catalytic cycle particularly sluggish with traditional catalysts.[1][2]
This document moves beyond generic protocols to provide a focused, question-and-answer-based troubleshooting guide. We will delve into the causality behind catalyst and reagent selection, offering field-proven insights to help you overcome common experimental failures and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent problems encountered when coupling 1-Chloro-2,3-dimethoxybenzene.
Problem Area 1: Low or Non-Existent Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with 1-Chloro-2,3-dimethoxybenzene and a simple arylboronic acid, but I'm getting very low yields or only recovering starting material. My standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) are not working. Why is this happening and what should I do?
Answer:
This is the most common issue faced with this substrate. The problem lies in the inadequacy of your "standard" catalyst system for activating a deactivated aryl chloride. The combination of the strong C-Cl bond and the electron-rich aromatic ring makes the oxidative addition of a Pd(0) species exceptionally challenging.[1][3][4]
Here’s a breakdown of the causative factors and a systematic approach to solving the problem:
-
The Ligand is Critical: Triphenylphosphine (PPh₃) is not electron-rich enough to promote the oxidative addition for this substrate. You must switch to a modern, specialized ligand designed for activating aryl chlorides. The most effective ligands are bulky and highly electron-donating, which increases the electron density on the palladium center, thereby facilitating its insertion into the C-Cl bond.[5]
-
Recommended Ligands:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard. Consider using SPhos , XPhos , or RuPhos .[6] They have proven highly effective for coupling electron-rich and sterically hindered aryl chlorides.[6][7]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SImes are also excellent choices. NHCs are often even more electron-donating than phosphines and can be highly effective.[5]
-
-
-
Re-evaluate Your Palladium Source: While Pd(PPh₃)₄ can work for simpler substrates, it's often better to generate the active Pd(0) catalyst in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. This approach, combined with the advanced ligands mentioned above, provides a more active and robust catalytic system.[8] Air-stable precatalysts that incorporate the ligand (e.g., XPhos Pd G3) are also excellent, user-friendly options.
-
Base and Solvent Optimization: The choice of base and solvent is not trivial.
-
Base: A weak base like Na₂CO₃ is often insufficient. A stronger, non-nucleophilic base is required to facilitate the transmetalation step without degrading the catalyst or reactants. Use K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .
-
Solvent: Anhydrous, aprotic polar solvents are typically superior. Recommended solvents include 1,4-Dioxane , Toluene , or CPME . While aqueous conditions can work, starting with an anhydrous system often gives more reproducible results for difficult substrates.
-
-
Increase Reaction Temperature: Aryl chloride couplings almost always require more thermal energy than their bromide or iodide counterparts. Ensure your reaction is heated sufficiently, typically in the range of 80-110 °C .
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.
Problem Area 2: Formation of Persistent Side Products
Question: My reaction is proceeding, but TLC/LC-MS analysis shows significant amounts of two side products: a biaryl product from my boronic acid (homocoupling) and benzene-1,2-dimethoxy (hydrodehalogenation). How can I suppress these pathways?
Answer:
This indicates that while your catalyst is active, undesirable reaction pathways are competing with your desired cross-coupling.
-
Boronic Acid Homocoupling: This side reaction is often caused by the presence of oxygen, which can facilitate an oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow relative to other processes.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.[9] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
-
Hydrodehalogenation: This occurs when the aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can happen via several mechanisms, including reaction with trace water or other proton sources, or via β-hydride elimination from the palladium intermediate if certain reagents are used.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure your base is not excessively hydrated. If you suspect the solvent is the proton source, switching to a different anhydrous solvent like CPME can be helpful.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst system for a Suzuki-Miyaura coupling with 1-Chloro-2,3-dimethoxybenzene?
A1: For general reliability with this substrate, a combination of Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) as the ligand, K₃PO₄ (2 equivalents) as the base, in anhydrous 1,4-dioxane at 100 °C is an excellent and robust starting point.
Q2: I need to perform a Buchwald-Hartwig amination to form a C-N bond. Do the same principles apply?
A2: Yes, absolutely. The Buchwald-Hartwig amination of an electron-rich aryl chloride like 1-Chloro-2,3-dimethoxybenzene also requires a specialized catalyst system.[10][11] The challenges of the oxidative addition step are identical.[12] Again, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[13] A system using a ligand like BrettPhos or XPhos with a palladium precatalyst and a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[6][14]
Q3: Are there any effective ligand-free options or heterogeneous catalysts like Pd/C?
A3: While some "ligand-free" protocols have been developed, they typically work for activated aryl chlorides (those with electron-withdrawing groups).[4][15] For a deactivated, electron-rich substrate like 1-Chloro-2,3-dimethoxybenzene, these methods are unlikely to be effective.[4] Similarly, standard heterogeneous catalysts like Pd/C often lack the reactivity to activate the C-Cl bond under typical conditions without the aid of specialized additives or conditions, though some recent advances have been made.[4][16] For reliable and high-yielding results, a homogeneous system with a specialized ligand is strongly recommended.
Data & Recommended Conditions Summary
The table below summarizes recommended starting conditions for various coupling reactions with 1-Chloro-2,3-dimethoxybenzene.
| Coupling Reaction | Palladium Source (mol%) | Recommended Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura (C-C) | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1) | SPhos or XPhos (2-4) | K₃PO₄ or Cs₂CO₃ (2) | 1,4-Dioxane or Toluene | 90-110 |
| Buchwald-Hartwig (C-N) | Pd(OAc)₂ (2) or Pd₂(dba)₃ (1) | BrettPhos or RuPhos (2-4) | NaOtBu or LHMDS (1.5-2) | Toluene or CPME | 90-110 |
| Sonogashira (C-alkyne) | Pd(PPh₃)₂Cl₂ (2-5) | (None required) | Et₃N / Piperidine | THF or DMF | 60-80 |
| Heck (C-alkene) | Pd(OAc)₂ (2-5) | P(o-tolyl)₃ or P(t-Bu)₃ (4-10) | K₂CO₃ or Et₃N (2) | DMF or NMP | 100-140 |
Note on Sonogashira: This reaction often requires a copper(I) co-catalyst (e.g., CuI). While aryl chlorides can be challenging, the Sonogashira reaction can sometimes proceed under milder conditions than Suzuki couplings.[17] Note on Heck: Heck reactions with unactivated aryl chlorides are notoriously difficult and often require high temperatures and phosphine ligands, though phosphine-free systems have been developed.[18][19][20][21]
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction
The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura reaction. For a substrate like 1-Chloro-2,3-dimethoxybenzene, the Oxidative Addition step is the rate-limiting and most challenging part of the cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a validated starting point for the Suzuki-Miyaura coupling of 1-Chloro-2,3-dimethoxybenzene with a generic arylboronic acid.
Materials:
-
1-Chloro-2,3-dimethoxybenzene (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Reagents: Under a positive pressure of inert gas, add 1-Chloro-2,3-dimethoxybenzene (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Add Solvent: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degas (Optional but Recommended): For best results, briefly bubble argon through the reaction mixture for 5-10 minutes.
-
Reaction: Seal the flask tightly and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Organic Letters - ACS Publications. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Heterogeneous Palladium-Catalysed Heck Reaction of Aryl Chlorides and Styrene in Water under Mild Conditions - The Hebrew University of Jerusalem. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cris.huji.ac.il [cris.huji.ac.il]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 1-Chloro-2,3-dimethoxybenzene
Case ID: SUZ-23-DMB-CL Subject: Overcoming Steric and Electronic Deactivation in Aryl Chloride Couplings Status: Active Guide
Introduction: The Substrate Challenge
Welcome to the technical support hub for 1-Chloro-2,3-dimethoxybenzene . If you are experiencing low yields (<20%) or no conversion with this substrate, you are likely encountering a "perfect storm" of deactivation:
-
Electronic Deactivation: The methoxy groups (-OMe) are strong electron-donating groups (EDGs). They increase electron density on the aromatic ring, strengthening the C-Cl bond and making the Oxidative Addition step (the rate-determining step) thermodynamically difficult for the Palladium catalyst.
-
Steric Hindrance: The methoxy group at the 2-position (ortho) physically blocks the approach of the metal center, requiring a catalyst system with specific spatial geometry (bulky phosphine ligands).
-
Leaving Group: Aryl chlorides are inherently less reactive than bromides or iodides due to higher Bond Dissociation Energy (BDE).
This guide prioritizes the Base and Solvent variables, which are critical for activating this specific class of "hard" substrates.
Module 1: Solvent Selection (The Medium)
The "Water Effect" is Critical
For difficult aryl chlorides like 1-Chloro-2,3-dimethoxybenzene, using anhydrous solvents is often a cause of failure. The reaction requires a biphasic system to facilitate the solubility of inorganic bases.
| Solvent System | Suitability | Technical Rationale |
| Toluene / Water (10:1 to 4:1) | Recommended | High boiling point (110°C) allows sufficient energy to break the Ar-Cl bond. The biphasic nature dissolves inorganic bases ( |
| 1,4-Dioxane / Water | Alternative | Good for substrates with poor solubility in toluene. Miscible with water, creating a homogeneous or semi-homogeneous system. |
| DMF or DMSO (Anhydrous) | Not Recommended | While polar, these often require high temperatures that can decompose sensitive catalysts. They also make product isolation (work-up) more difficult due to high boiling points. |
| THF | Avoid | Boiling point (66°C) is generally too low to overcome the activation energy barrier for this deactivated chloride. |
Why Water?
Water is not just a solvent here; it is a reagent. It facilitates the hydration of the boronic acid to the boronate species (
Module 2: Base Selection (The Activator)
The choice of base dictates the concentration of the active boronate species. For sterically hindered chlorides, weak bases often result in stalled reactions.
| Base | Suitability | Mechanism of Action |
| Gold Standard | A strong inorganic base that buffers well in aqueous mixtures. It is sufficiently basic to activate the boronic acid but tolerates sensitive functional groups better than alkoxides. Crucial for hindered substrates. | |
| High Performance | The "Cesium Effect": The large ionic radius of | |
| Insufficient | Often too weak or too insoluble in the organic phase to drive the reaction of deactivated aryl chlorides to completion. | |
| Use with Caution | Very strong bases. While they accelerate the reaction, they may cause dehalogenation or side reactions with the methoxy groups (demethylation) at high temperatures. |
Module 3: Optimized Protocol
Target: Coupling 1-Chloro-2,3-dimethoxybenzene with Phenylboronic Acid.
System: Pd-SPhos /
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add:
-
Substrate: 1-Chloro-2,3-dimethoxybenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Base:
(Tribasic, anhydrous) (2.0 – 3.0 equiv) -
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)
-
Note: Alternatively, use pre-formed Pd-SPhos G2/G3 precatalyst (1-3 mol%) for better reproducibility.
-
-
-
Solvent Addition: Add Toluene and Deionized Water (Ratio 4:1 or 10:1). The concentration of the aryl chloride should be roughly 0.2 M to 0.5 M.
-
Degassing (Crucial): Sparge the biphasic mixture with Argon or Nitrogen for 5–10 minutes. Oxygen poisons the active Pd(0) species.
-
Reaction: Seal the vial and heat to 100°C - 110°C (vigorous reflux) for 12–24 hours. Stirring must be vigorous to mix the phases.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over
, filter, and concentrate.
Module 4: Troubleshooting & Diagnostics
Use the following decision tree to diagnose experimental failures.
Caption: Diagnostic flowchart for Suzuki coupling failures with deactivated aryl chlorides.
FAQ: Common Issues
Q: Why is my reaction turning black immediately?
-
A: "Palladium Black" formation indicates the catalyst is decomposing and precipitating out of solution before entering the catalytic cycle. This often happens if the ligands (SPhos) are oxidized or if there is insufficient stabilization. Solution: Ensure fresh ligands and proper degassing.
Q: Can I use ethanol or methanol?
-
A: For this specific substrate, alcohols are generally less effective than Toluene/Water. The reflux temperature of EtOH (78°C) is often insufficient to break the deactivated C-Cl bond.
Q: I see the homocoupling of the boronic acid, but no cross-coupling.
-
A: This indicates that the Oxidative Addition of the Aryl Chloride is too slow. The catalyst prefers to react with two molecules of boronic acid (often driven by oxygen). Solution: You must switch to a more active catalyst system (e.g., XPhos or SPhos) and ensure strictly anaerobic conditions.
Visualizing the Catalytic Cycle
Understanding where the base and solvent act is key to optimization.
Caption: The Suzuki Catalytic Cycle. Note the "Base Step" converts the unreactive Halide complex to the reactive Hydroxo complex.
References
-
Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Cited for: Validation of SPhos/XPhos ligands for hindered aryl chlorides.[3]
-
-
Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Cited for: Fundamental mechanism of base activation and the role of w
-
Lipshutz, B. H., et al. (2008). "Suzuki-Miyaura couplings of aryl chlorides in water using microwave heating." Organic Letters.
- Cited for: The efficacy of aqueous media in activating difficult substr
-
University of Liverpool. "Efficient Suzuki cross-coupling reactions using bulky phosphines." Journal of Molecular Catalysis A: Chemical.
- Cited for: Comparative data on vs Carbon
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Cross-Coupling Reactions with 1-Chloro-2,3-dimethoxybenzene
A Guide to Minimizing Homocoupling Side Reactions
Welcome to our dedicated technical support guide for researchers utilizing 1-chloro-2,3-dimethoxybenzene in cross-coupling reactions. This resource addresses one of the most persistent challenges in synthetic chemistry: the formation of undesired homocoupling byproducts. As an electron-rich, sterically-hindered aryl chloride, 1-chloro-2,3-dimethoxybenzene presents unique challenges. Inefficient oxidative addition or slow transmetalation can open the door to side reactions, primarily the dimerization of your starting materials.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. Our goal is to provide not just solutions, but a deeper understanding of the underlying mechanisms, empowering you to design more robust and efficient reactions.
Part 1: Foundational Concepts & General FAQs
This section covers the core principles of homocoupling that apply across various reaction types.
Q1: What exactly is "homocoupling," and why is it detrimental to my reaction?
A: Homocoupling is a side reaction where two identical molecules couple to form a symmetrical dimer. In the context of your work with 1-chloro-2,3-dimethoxybenzene, you may encounter two primary types:
-
Homocoupling of the Coupling Partner: This is the most common issue, especially in Suzuki-Miyaura (dimerization of the boronic acid) and Sonogashira (dimerization of the terminal alkyne) reactions.
-
Homocoupling of the Aryl Halide: Two molecules of 1-chloro-2,3-dimethoxybenzene react to form 2,2',3,3'-tetramethoxy-1,1'-biphenyl. This is a classic issue in Ullmann-type reactions but can also occur under certain palladium-catalyzed conditions.[1][2]
Homocoupling is problematic because it consumes your valuable starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that are often difficult to separate due to similar polarity and molecular weight.
Q2: What is the primary mechanistic driver of homocoupling in palladium-catalyzed reactions?
A: The culprit is often the presence of palladium(II) species in the reaction mixture when they shouldn't be, or when the desired catalytic cycle stalls.[3] In a typical Pd(0)/Pd(II) cross-coupling cycle, the active catalyst is a Pd(0) species. Homocoupling of organoboron reagents is particularly promoted by Pd(II) species and the presence of oxygen.[3][4][5]
Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react stoichiometrically with your nucleophilic coupling partner (e.g., boronic acid) to produce the homocoupled dimer and regenerate Pd(0).[4][5] This parasitic cycle competes directly with the productive cross-coupling pathway. Therefore, the rigorous exclusion of oxygen is a critical first step in suppressing this side reaction.[4][6]
Part 2: Troubleshooting Guide by Reaction Type
Here, we address specific issues you might encounter with common cross-coupling reactions involving 1-chloro-2,3-dimethoxybenzene.
Section A: Suzuki-Miyaura Coupling
This is one of the most powerful C-C bond-forming reactions, but it is frequently plagued by the homocoupling of the boronic acid partner.
Q3: My main byproduct is a biaryl derived from my boronic acid. What are the top three causes and their solutions?
A: This is a classic Suzuki-Miyaura problem. The causes are almost always linked to catalyst oxidation state and reaction kinetics.
-
Cause: Oxygen Contamination. Dissolved oxygen in your solvent is oxidizing your active Pd(0) catalyst to Pd(II). This Pd(II) then preferentially reacts with the boronic acid, causing it to dimerize.[3][5]
-
Solution: Rigorous Degassing. Do not underestimate the importance of this step. Subsurface sparging with an inert gas (nitrogen or argon) for 20-30 minutes is highly effective.[4] For maximum efficiency, use the "freeze-pump-thaw" method (3 cycles) for your solvent before adding reagents. Always maintain a positive pressure of inert gas throughout the reaction.[6]
-
-
Cause: Inefficient Pre-catalyst Reduction. You are using a Pd(II) pre-catalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂) that is not being cleanly and rapidly reduced to the active Pd(0) state. The lingering Pd(II) initiates the homocoupling pathway.[3]
-
Solution 1: Switch to a Pd(0) Source or a Modern Pre-catalyst. Using a direct Pd(0) source like Pd₂(dba)₃ can be effective. Alternatively, modern Buchwald-type pre-catalysts are designed for rapid and clean generation of the active Pd(0) species upon exposure to base, minimizing the lifetime of deleterious Pd(II) intermediates.[3]
-
Solution 2: Add a Mild Reductant. The addition of a mild reducing agent, such as potassium formate, can help "clean up" any free Pd(II) in the reaction medium without disrupting the main catalytic cycle.[4][7]
-
-
Cause: Mismatched Ligand. The phosphine ligand you are using may not be optimal for the electron-rich and sterically demanding 1-chloro-2,3-dimethoxybenzene. A suboptimal ligand can lead to slow oxidative addition, giving the competing homocoupling reaction time to occur.
-
Solution: Employ Bulky, Electron-Rich Biaryl Monophosphine Ligands. Ligands like SPhos, XPhos, or RuPhos are specifically designed to accelerate oxidative addition of challenging aryl chlorides and subsequent reductive elimination.[8] Their bulkiness promotes the formation of highly active monoligated palladium complexes (L₁Pd(0)), which are key to an efficient catalytic cycle.[8]
-
A recommended starting point for coupling 1-chloro-2,3-dimethoxybenzene (Ar-Cl) with an arylboronic acid (Ar'-B(OH)₂).
-
Vessel Preparation: To a flame-dried Schlenk flask, add 1-chloro-2,3-dimethoxybenzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane or toluene, sparged with argon for 30 min) via cannula.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC, GC, or LC-MS until the starting material is consumed.
Visualizing the Competing Pathways
The diagram below illustrates the desired cross-coupling cycle versus the parasitic homocoupling cycle in a Suzuki-Miyaura reaction. Minimizing the concentration of free Pd(II) and oxygen is key to staying on the productive path.
Caption: Fig 1. Competing Suzuki pathways.
Section B: Sonogashira Coupling
The Sonogashira reaction is a cornerstone for synthesizing arylalkynes.[9][10] However, the classic conditions often lead to the formation of 1,3-diynes via the homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[11]
Q4: I'm trying to perform a Sonogashira coupling, but I'm getting a lot of the di-yne byproduct. How do I stop this?
A: Alkyne homocoupling is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[11][12]
-
Solution 1: Run a Copper-Free Sonogashira. The most direct way to prevent copper-mediated homocoupling is to remove the copper. Many modern protocols exist for copper-free Sonogashira couplings. These often require a slightly higher catalyst loading or a more specialized ligand/base system but are highly effective at eliminating the di-yne byproduct.[13]
-
Solution 2: Rigorous Oxygen Exclusion. If you must use a copper co-catalyst, oxygen exclusion is paramount. Any oxygen present will facilitate the oxidative dimerization of the copper acetylide intermediate. Use degassed solvents and maintain a strict inert atmosphere.
-
Solution 3 (Advanced): Use a Hydrogen Atmosphere. It has been demonstrated that conducting the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can significantly suppress the homocoupling side reaction, likely by keeping the catalyst in a reduced state.[11][12]
Section C: Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation.[14][15] While boronic acid or alkyne homocoupling isn't a factor here, other side reactions can compete with your desired transformation.
Q5: Can the homocoupling of 1-chloro-2,3-dimethoxybenzene occur during a Buchwald-Hartwig reaction?
A: Direct homocoupling of the aryl chloride is less common in Buchwald-Hartwig amination compared to Suzuki or Ullmann reactions. The more prevalent side reaction is often hydrodehalogenation, where the aryl chloride is reduced to 2,3-dimethoxybenzene. However, conditions that lead to catalyst deactivation or slow coupling can potentially favor side pathways.
To ensure high efficiency and minimize any potential for aryl-aryl coupling, the principles remain the same:
-
Use an appropriate ligand: For an electron-rich chloride like yours, a bulky biaryl monophosphine ligand is essential.[8][16] Ligands like tBuXPhos or BrettPhos are often excellent choices.
-
Optimize the base and solvent: The choice of base (e.g., NaOt-Bu, LHMDS) and solvent (e.g., toluene, dioxane) is critical and can significantly impact reaction rates and prevent side reactions.[16][17] Ensure all reagents are soluble under the reaction conditions.[17]
Part 3: Troubleshooting Workflow
If you are observing significant homocoupling, use this decision tree to diagnose the issue and find a solution.
Caption: Fig 2. Troubleshooting homocoupling.
Part 4: Summary Table of Recommended Conditions
This table provides a starting point for optimizing your reaction. Specific conditions will vary based on your exact coupling partner.
| Reaction Type | Recommended Catalyst/Pre-catalyst | Recommended Ligand | Recommended Base | Recommended Solvent | Key Consideration |
| Suzuki-Miyaura | XPhos Pd G3, SPhos Pd G3, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, 2-MeTHF | Rigorous degassing is essential. [4][6] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XantPhos | Et₃N, i-Pr₂NH | THF, DMF | Consider copper-free protocols to eliminate Glaser coupling. [13] |
| Buchwald-Hartwig | BrettPhos Pd G3, tBuXPhos Pd G2 | BrettPhos, tBuXPhos | NaOt-Bu, LHMDS, K₂CO₃ | Toluene, Dioxane | Ligand choice is critical for this electron-rich aryl chloride.[8][16] |
| Ullmann | CuI, Cu(OAc)₂, Cu powder | Phenanthroline, DMEDA (optional) | K₂CO₃, Cs₂CO₃ | DMF, NMP | High temperatures are often required; cross-coupling can be challenging.[18][19] |
References
-
Mu, B., Li, T., Fu, Z., & Wu, Y. (2009). Cyclopalladated ferrocenylimines catalyzed-homocoupling reaction of arylboronic acids in aqueous solvents at room temperature under ambient atmosphere. Catalysis Communications. Sourced from ResearchGate. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–441. [Link]
-
Barbon, S. M., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 8(11), 10563–10574. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Organic Chemistry Portal. (2023). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
Roy, D., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(11), 6439-6444. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 18(33), 10192-10204. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic reactions, 1-617. [Link]
-
Monir, K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(22), 5344. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Note: This is the same as reference 16, but is a key source for Sonogashira troubleshooting. [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Maji, B., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6349-6363. [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936-6962. [Link]
-
PubMed. (2007). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). [Link]
Sources
- 1. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 19. mdpi.com [mdpi.com]
Analytical methods for detecting impurities in 1-Chloro-2,3-dimethoxybenzene
Welcome to the technical support center for the analytical characterization of 1-Chloro-2,3-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the analysis of this compound and its impurities.
Introduction
1-Chloro-2,3-dimethoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. The analytical methods for this compound, while robust, can present challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and reliability of your analytical data.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 1-Chloro-2,3-dimethoxybenzene, providing step-by-step solutions grounded in scientific principles.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question 1: I am observing poor peak shape (tailing or fronting) for the main 1-Chloro-2,3-dimethoxybenzene peak in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
Answer:
Poor peak shape in HPLC is a common issue that can compromise the accuracy of quantification. The primary causes for peak tailing or fronting for a compound like 1-Chloro-2,3-dimethoxybenzene are typically related to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Causality:
-
Secondary Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the lone pairs of electrons on the oxygen atoms of the methoxy groups in your molecule. This can lead to peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of impurities, which can co-elute and distort the main peak.
-
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Prepare a dilution series of your sample and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column.
-
Modify the Mobile Phase:
-
Add a Competitive Base: To mitigate interactions with silanol groups, add a small amount of a competitive base like triethylamine (TEA) to your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the silanol groups, improving the peak shape of your analyte.
-
Adjust pH: While 1-Chloro-2,3-dimethoxybenzene is neutral, adjusting the mobile phase pH can help separate it from acidic or basic impurities that might be co-eluting. Use a buffered mobile phase to maintain a consistent pH.
-
-
Check Column Health: An old or poorly maintained column can also lead to poor peak shape. Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider replacing the column.[1]
-
Question 2: I am seeing extraneous peaks in my HPLC chromatogram that I don't expect. How can I determine if these are actual impurities or artifacts?
Answer:
Distinguishing between genuine impurities and system-related artifacts is a critical step in method development and validation.
-
Causality:
-
Solvent Impurities: Impurities in your mobile phase solvents can appear as peaks, especially in gradient elution.
-
Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as "ghost peaks".[2]
-
Sample Degradation: The analyte may be degrading in the sample vial or during the injection process.
-
-
Troubleshooting Protocol:
-
Blank Injection: Run a blank injection (injecting only your sample solvent). Any peaks that appear are likely from the solvent or carryover.
-
Mobile Phase Check: Run a gradient with no injection. If peaks appear, they are likely from your mobile phase. Ensure you are using high-purity, HPLC-grade solvents.[3]
-
Carryover Evaluation: Inject a blank after a high-concentration sample. If the impurity peaks are present but smaller, you have a carryover issue. Clean your injector and sample loop thoroughly.
-
Sample Stability: Re-prepare your sample and inject it immediately. If the extraneous peaks are smaller or absent, your sample may be degrading over time. Consider storing samples at a lower temperature or using a different sample solvent.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Troubleshooting
Question 3: My GC analysis of 1-Chloro-2,3-dimethoxybenzene shows a broad peak for the main component. What are the likely causes and solutions?
Answer:
Peak broadening in GC can lead to poor resolution and inaccurate integration. For a semi-volatile compound like 1-Chloro-2,3-dimethoxybenzene, several factors can contribute to this issue.
-
Causality:
-
Slow Injection: A slow injection speed can cause the sample to vaporize too slowly, leading to a broad injection band.
-
Column Overloading: Injecting too much sample can saturate the column.
-
Inappropriate Temperature: If the injection port or oven temperature is too low, the sample may not vaporize efficiently.
-
-
Troubleshooting Protocol:
-
Optimize Injection Parameters: Ensure your autosampler is set for a fast injection. If performing a manual injection, do it as quickly and smoothly as possible.
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume.
-
Increase Temperatures:
-
Injector Temperature: Ensure the injector temperature is sufficiently above the boiling point of 1-Chloro-2,3-dimethoxybenzene (Boiling Point: ~235 °C). A good starting point is 250 °C.
-
Oven Temperature Program: A slow temperature ramp can sometimes cause peak broadening. Try a slightly faster ramp rate.
-
-
Question 4: I am struggling to separate isomeric impurities from the main 1-Chloro-2,3-dimethoxybenzene peak using GC. What strategies can I employ to improve resolution?
Answer:
Separating isomers is a common challenge in chromatography. Positional isomers of 1-Chloro-2,3-dimethoxybenzene (e.g., 1-Chloro-3,4-dimethoxybenzene) can be difficult to resolve.
-
Causality: Isomers often have very similar boiling points and polarities, making them difficult to separate on a standard GC column.
-
Troubleshooting Protocol:
-
Use a More Selective Column: A standard non-polar column (e.g., DB-1 or HP-5) may not provide sufficient selectivity. Consider using a more polar column, such as one with a cyanopropyl-phenyl stationary phase (e.g., DB-1701 or HP-88), which can provide different interactions with the isomers.
-
Optimize the Oven Temperature Program: A slower temperature ramp will increase the time the analytes spend in the column, which can improve resolution.
-
Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting peaks.
-
Decrease Carrier Gas Flow Rate: Lowering the flow rate can increase the efficiency of the separation, but it will also increase the analysis time.
-
Frequently Asked Questions (FAQs)
What are the most common potential impurities in 1-Chloro-2,3-dimethoxybenzene?
Based on its synthesis, which often involves the chlorination of 1,3-dimethoxybenzene, the most likely impurities include:
-
Isomeric Byproducts: Other positional isomers of chloro-dimethoxybenzene, such as 1-Chloro-2,5-dimethoxybenzene or dichlorinated dimethoxybenzenes.[2]
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as diethyl ether, hexane, or ethanol.[4][5]
-
Reagent-Related Impurities: If N-chlorosuccinimide is used as the chlorinating agent, residual succinimide may be present.[4][5]
| Potential Impurity | Origin | Typical Analytical Challenge |
| 1,3-dimethoxybenzene | Unreacted starting material | May co-elute with the main peak if chromatography is not optimized. |
| Isomeric Chloro-dimethoxybenzenes | Side reaction of chlorination | Difficult to separate from the main peak due to similar properties. |
| Dichloro-dimethoxybenzenes | Over-chlorination | May have significantly different retention times. |
| Residual Solvents | Synthesis and workup | Require specific GC-Headspace methods for accurate quantification. |
| Succinimide | Byproduct from N-chlorosuccinimide | Non-volatile, may not be detected by GC. Requires HPLC. |
Which analytical technique is best for impurity profiling of 1-Chloro-2,3-dimethoxybenzene: HPLC or GC?
Both HPLC and GC are powerful techniques for impurity profiling, and the best choice depends on the specific impurities you are targeting.[6]
-
GC-MS is generally preferred for volatile and semi-volatile impurities, such as residual solvents and isomeric byproducts. The mass spectrometer provides definitive identification of the impurities.[4]
-
HPLC-UV is better suited for non-volatile or thermally labile impurities, such as reagent-related byproducts (e.g., succinimide).
A comprehensive impurity profile often requires the use of both techniques.
How can I use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze impurities?
NMR spectroscopy is an excellent tool for both identifying and quantifying impurities without the need for reference standards for each impurity.[7]
-
¹H NMR: The proton NMR spectrum can provide a wealth of information. Impurities will have their own unique set of peaks. By integrating the peaks of the main compound and the impurity, you can determine the relative molar ratio. For example, the presence of unreacted 1,3-dimethoxybenzene would be indicated by a characteristic set of aromatic and methoxy signals distinct from the product.
-
¹³C NMR: The carbon NMR spectrum can help to confirm the identity of impurities by showing the number of unique carbon environments. Aromatic carbons typically appear in the δ 110-160 ppm range.
Experimental Protocols
Protocol 1: GC-MS Method for Volatile Impurities
This protocol provides a starting point for the analysis of volatile impurities in 1-Chloro-2,3-dimethoxybenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Chloro-2,3-dimethoxybenzene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
Protocol 2: HPLC-UV Method for Non-Volatile Impurities
This protocol is a starting point for the analysis of non-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Chloro-2,3-dimethoxybenzene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
Diagrams
Caption: Troubleshooting workflow for a broad GC peak.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science. Retrieved from [Link]
-
Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. (2022, March 15). OAE Publishing Inc. Retrieved from [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. (2025, October 1). Journal of Molecular Science. Retrieved from [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (2009, December 18). BioPharm International. Retrieved from [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
-
analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]
-
1-Chloro-2,3-dimethoxybenzene. (n.d.). PubChem. Retrieved from [Link]
-
1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (n.d.). Google Patents.
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 7. The Synthesis and Characterization of Bemotrizinol Impurities | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Technical Support Center: Synthesis of 1-Chloro-2,3-dimethoxybenzene
Welcome to the technical support guide for the synthesis of 1-Chloro-2,3-dimethoxybenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on navigating the complexities of this synthesis. As a crucial intermediate in the development of pharmaceuticals and specialty chemicals, a robust and scalable synthesis is paramount. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The most direct and common approach to synthesizing 1-Chloro-2,3-dimethoxybenzene is the electrophilic aromatic substitution (EAS) of the starting material, 2,3-dimethoxybenzene (also known as o-veratrole).
The Causality Behind the Choice: The two methoxy groups (-OCH₃) on the benzene ring are strong activating groups. They donate electron density into the aromatic system, making it highly susceptible to attack by electrophiles. They are ortho, para-directing; however, in 2,3-dimethoxybenzene, the positions are not electronically equivalent. The C4 and C5 positions are most activated, but steric hindrance from the adjacent methoxy groups can influence the final product distribution. Directing the substitution to the C1 position is the primary challenge.
Detailed Experimental Protocol (Lab Scale)
This protocol details the direct chlorination of 2,3-dimethoxybenzene using sulfuryl chloride (SO₂Cl₂), a convenient and effective source of electrophilic chlorine.[1][2]
Reagent & Equipment Overview
| Reagent/Equipment | Purpose/Specification | Key Consideration |
| 2,3-Dimethoxybenzene | Starting Material | Purity >98%. Impurities can lead to side reactions. |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | Use a freshly opened bottle or redistill if necessary. Reacts violently with water. |
| Dichloromethane (DCM) | Solvent | Anhydrous grade. Must be dry to prevent SO₂Cl₂ decomposition. |
| 3-Neck Round Bottom Flask | Reaction Vessel | Allows for addition funnel, thermometer, and inert gas inlet. |
| Addition Funnel | Controlled Reagent Addition | Crucial for managing reaction exotherm and selectivity. |
| Magnetic Stirrer & Stir Bar | Homogeneous Mixing | Ensures even temperature distribution and reagent contact. |
| Ice/Water Bath | Temperature Control | Essential for minimizing byproduct formation. |
Step-by-Step Methodology
-
Preparation:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Charge the flask with 2,3-dimethoxybenzene (13.8 g, 100 mmol) and 100 mL of anhydrous dichloromethane (DCM).
-
Cool the resulting solution to 0°C using an ice/water bath.
-
-
Chlorination:
-
In the addition funnel, prepare a solution of sulfuryl chloride (14.2 g, 8.5 mL, 105 mmol, 1.05 eq.) in 20 mL of anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the stirred solution of 2,3-dimethoxybenzene over a period of 60-90 minutes.
-
Causality: Slow, controlled addition is critical. A rapid increase in local concentration of the chlorinating agent can lead to over-chlorination (dichlorination) and the formation of undesired isomers.[3] Maintaining a low temperature (0-5°C) enhances the regioselectivity towards the desired product by favoring the kinetically controlled pathway.
-
-
Reaction Monitoring & Quenching:
-
After the addition is complete, allow the reaction to stir at 0°C for another 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Once the reaction is complete, quench it by slowly adding 50 mL of cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: This will generate gas (CO₂, SO₂, HCl); ensure adequate ventilation and perform the addition slowly to control the effervescence.
-
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of 1-Chloro-2,3-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded a mixture of isomers. How can I improve the regioselectivity for the 1-chloro product?
A: This is the most common challenge. The methoxy groups activate the C1, C4, and C5 positions. While C1 is desired, C4 is also electronically favorable.
-
Mechanism Insight: Electrophilic attack is sensitive to both electronic and steric factors. Lowering the reaction temperature makes the reaction more selective, favoring the transition state with the lowest activation energy.
-
Solutions:
-
Temperature Control: Ensure the internal reaction temperature does not rise above 5°C. Running the reaction at even lower temperatures (e.g., -10°C) may further improve selectivity, though it will slow the reaction rate.
-
Choice of Chlorinating Agent: Sulfuryl chloride is generally effective. However, you might consider N-Chlorosuccinimide (NCS). NCS is a solid and can be easier to handle, sometimes offering different selectivity profiles depending on the substrate.[4][5]
-
Solvent Effects: While DCM is standard, exploring less polar solvents like carbon tetrachloride or more polar solvents like acetonitrile can sometimes alter the isomer ratio. A detailed study of solvent effects on the dinitration of dimethoxybenzenes showed significant influence on regioselectivity.[6]
-
Q2: I have low conversion of my starting material, even after several hours.
A: This points to an issue with reagent activity or reaction conditions.
-
Mechanism Insight: The reaction requires a potent electrophile. If the chlorinating agent is degraded or the conditions are not optimal, the reaction will stall.
-
Solutions:
-
Reagent Quality: Sulfuryl chloride hydrolyzes rapidly in the presence of moisture to form sulfuric acid and HCl, which are not effective chlorinating agents for this reaction. Use a new bottle or a freshly distilled batch. Ensure your solvent is truly anhydrous.
-
Stoichiometry: While a small excess (1.05-1.1 eq.) of the chlorinating agent is recommended, ensure your measurements were accurate.
-
Temperature: While low temperature is good for selectivity, if it's too low (e.g., < -10°C), the reaction rate may become impractically slow. If conversion is low after 2-3 hours at 0°C, consider letting the reaction slowly warm to room temperature for an additional hour while monitoring by TLC.
-
Q3: How do I effectively separate the 1-chloro-2,3-dimethoxybenzene from the other isomers?
A: The isomers often have very similar polarities, making separation challenging.
-
Solutions:
-
Column Chromatography: This is the most reliable method. Use a high-quality silica gel with a high surface area. A shallow gradient of a low-polarity eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) is recommended. Start with pure hexane and slowly increase the polar co-solvent concentration (e.g., 0% to 5% Ethyl Acetate).
-
Fractional Distillation: If scaling up, fractional distillation under reduced pressure may be a viable, albeit difficult, option if the boiling points of the isomers are sufficiently different.
-
Recrystallization: If the crude product is solid and one isomer is dominant, recrystallization can be highly effective.[7][8] Test various solvent systems (e.g., hexane, isopropanol, ethanol/water) to find one that selectively crystallizes the desired product.
-
Q4: I'm planning to scale up this synthesis from 10g to 500g. What are the key safety and process considerations?
A: Scaling up introduces significant challenges in thermal management and reagent handling.
-
Solutions:
-
Thermal Safety: The chlorination reaction is exothermic. On a large scale, an ice bath will not be sufficient to control the temperature. A jacketed reactor with a circulating chiller is mandatory. Monitor the internal temperature continuously and ensure the cooling system can handle the heat output.
-
Controlled Addition: Do not add the sulfuryl chloride manually. Use a syringe pump or a metered addition pump to ensure a slow, constant, and reproducible addition rate. This is the most critical parameter for both safety and selectivity at scale.
-
Quenching & Off-Gassing: The quenching step will produce a large volume of gas. The quench vessel must be appropriately sized (at least 3-4 times the reaction volume) and have a robust venting system connected to a scrubber to neutralize acidic gases (SO₂ and HCl).
-
References
-
Wiedenfeld, D. J., et al. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Acta Crystallographica Section C, 60(Pt 7), o536–o538. Available at: [Link]
- Penning, T. D. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. European Patent EP0067342A1.
-
Pillai, A., et al. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]
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Kryvenko, S., et al. (2022). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Available at: [Link]
- Penning, T. D. (1986). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. US Patent 4579981.
- Fritz, P., et al. (2007). Process for the preparation of chloro-1,4-dimethoxybenzene. German Patent DE102006010923A1.
-
Wiedenfeld, D. J., et al. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. ResearchGate. Available at: [Link]
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PubChem. 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]
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Chem-Impex. 1-Chloro-3,5-dimethoxybenzene. Available at: [Link]
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PubChem. 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]
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Jayachandran, B., et al. (2005). Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
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Gonzalez, A., et al. (2005). Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2018). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. Available at: [Link]
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LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]
- Starks, C. (1975). Chlorination with sulfuryl chloride. US Patent 3920757A.
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Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]
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Wang, T., et al. (2020). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science, 11(21), 5433-5438. Available at: [Link]
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Zenzicubic. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]
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Furukawa, T., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry, 84(10), 6481–6489. Available at: [Link]
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De La Mare, P. B. D., & Vernon, C. A. (1956). Sulphuryl chloride as an electrophile for aromatic substitution. Journal of the Chemical Society. Available at: [Link]
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Wikipedia. Sulfuryl chloride. Available at: [Link]
-
Pierce, J. (2012). Chemistry 211 Experiment 1. Available at: [Link]
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Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Available at: [Link]
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Neudörffer, A., et al. (2014). Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Available at: [Link]
-
Feng, C., et al. (2025). Synthesis of Dibenzo[ h , t ]rubicene through Its Internally Dimethoxy-Substituted Precursor. ResearchGate. Available at: [Link]
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Al-Hiari, Y. M., et al. (2006). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. Available at: [Link]
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Validation & Comparative
The Chemist's Compass: Navigating the Reactivity of Chlorodimethoxybenzene Isomers in Suzuki Coupling
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[1][2] The reaction's elegance lies in its ability to stitch together molecular fragments with high precision, typically coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[1]
However, the journey from starting materials to the desired biaryl product is not always straightforward. The reactivity of the organohalide coupling partner is a critical determinant of success, with aryl chlorides being notoriously less reactive than their bromide or iodide counterparts.[3] This challenge is magnified when the aryl chloride is "electron-rich"—adorned with electron-donating groups like methoxy substituents—which complicates the crucial oxidative addition step in the catalytic cycle.[4]
This guide provides an in-depth comparative analysis of the reactivity of various chlorodimethoxybenzene isomers in the Suzuki coupling. Moving beyond a simple recitation of protocols, we will dissect the electronic and steric factors that govern the reactivity of these challenging substrates. By understanding the "why" behind the experimental observations, researchers can make more informed decisions, troubleshoot effectively, and ultimately accelerate their discovery programs.
The Decisive Moment: Understanding Reactivity in the Suzuki Catalytic Cycle
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The reactivity of an aryl chloride is primarily dictated by the initial, and often rate-determining, step: oxidative addition .[5] In this step, the palladium(0) catalyst inserts itself into the carbon-chlorine (C-Cl) bond, forming a palladium(II) intermediate.
Two key factors, governed by the position of the methoxy (-OCH₃) groups on the benzene ring, influence the ease of this step:
-
Electronic Effects : Methoxy groups are strong electron-donating groups through resonance. This increases the electron density on the aromatic ring and, crucially, on the carbon atom of the C-Cl bond. An electron-rich carbon center is less electrophilic, making it more difficult for the electron-rich palladium(0) catalyst to initiate the oxidative addition.
-
Steric Effects : Methoxy groups positioned ortho (adjacent) to the chlorine atom create significant steric hindrance. This physical bulk can impede the approach of the bulky palladium-ligand complex to the C-Cl bond, thereby slowing down or even preventing the oxidative addition step.
These two effects, working in concert or opposition, create a unique reactivity profile for each chlorodimethoxybenzene isomer.
Comparative Reactivity Analysis: A Predictive Framework
The isomers under consideration are:
-
1-Chloro-2,3-dimethoxybenzene
-
1-Chloro-2,4-dimethoxybenzene
-
1-Chloro-2,5-dimethoxybenzene
-
1-Chloro-2,6-dimethoxybenzene
-
1-Chloro-3,4-dimethoxybenzene
-
1-Chloro-3,5-dimethoxybenzene
We can categorize these isomers into three groups based on the degree of steric hindrance around the C-Cl bond.
Group 1: The Most Challenging Substrate (Di-ortho Substituted)
-
1-Chloro-2,6-dimethoxybenzene : This isomer is predicted to be the least reactive . The presence of two bulky methoxy groups flanking the chlorine atom creates severe steric congestion. This "di-ortho" substitution pattern presents a formidable barrier to the approach of the palladium catalyst. Studies on similarly structured compounds, such as 2,6-dimethylphenyl chloride, have shown that this substitution pattern leads to significantly reduced yields in coupling reactions, underscoring the powerful deactivating effect of steric hindrance.[6]
Group 2: Moderately Hindered Substrates (Mono-ortho Substituted)
-
1-Chloro-2,3-dimethoxybenzene
-
1-Chloro-2,4-dimethoxybenzene
-
1-Chloro-2,5-dimethoxybenzene
These isomers each have one methoxy group in an ortho position, presenting a moderate level of steric hindrance. While more reactive than the 2,6-isomer, they are still considered challenging substrates. The electronic effect of the two electron-donating methoxy groups further deactivates the C-Cl bond. Subtle differences in reactivity within this group can be expected based on the position of the second methoxy group, which modulates the overall electron density of the ring.
Group 3: The Most Reactive Isomers (Meta/Para Substituted)
-
1-Chloro-3,4-dimethoxybenzene
-
1-Chloro-3,5-dimethoxybenzene
These isomers are predicted to be the most reactive among the set. With no substituents in the ortho positions, the C-Cl bond is sterically accessible to the palladium catalyst. While the two methoxy groups still exert a deactivating electronic effect, the absence of steric hindrance makes a crucial difference. Of these two, 1-chloro-3,5-dimethoxybenzene might exhibit slightly higher reactivity. In the 3,4-isomer, the para-methoxy group strongly donates electron density directly to the chlorine-bearing carbon via resonance, potentially making the oxidative addition slightly more difficult than in the 3,5-isomer where the donating effects are more dispersed.
Visualizing the Reactivity Determinants
The following diagram illustrates the interplay of steric and electronic effects on the key oxidative addition step for the different isomer groups.
Caption: Factors influencing chlorodimethoxybenzene reactivity.
Experimental Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of some chloromethoxybenzene derivatives. Note that direct comparison is challenging due to varying reaction conditions, catalysts, and coupling partners reported in the literature. However, the data aligns with our predictive framework.
| Aryl Chloride | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ / MeOH | 80 °C / 12 h | 97% | [7] |
| 1-Chloro-3-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ / MeOH | 80 °C / 12 h | 96% | [7] |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ / MeOH | 80 °C / 1 h | 98% | [7] |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ / MeOH | 80 °C / 12 h | 92% | [7] |
Note: Data for 1-bromo-3,5-dimethoxybenzene is included to highlight the high reactivity of a sterically unhindered, electron-rich aryl halide (albeit a more reactive bromide). The data for 2-chloro-1,3-dimethylbenzene serves as a sterically hindered analogue for Group 1/2 isomers.
Field-Proven Experimental Protocol: A Self-Validating System
Successfully coupling challenging, electron-rich aryl chlorides requires a catalyst system capable of facilitating the difficult oxidative addition step. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][8] These ligands stabilize the palladium(0) center and promote the C-Cl bond cleavage.
The following protocol provides a robust and reliable starting point for the Suzuki-Miyaura coupling of chlorodimethoxybenzene isomers.
Reagents and Equipment:
-
Aryl Chloride: Chlorodimethoxybenzene isomer (1.0 mmol, 1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Pre-catalyst: SPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (if using Pd₂(dba)₃): SPhos (2-4 mol%)
-
Base: K₃PO₄ or K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv), finely powdered and dried
-
Solvent: Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating block/oil bath, inert atmosphere (Nitrogen or Argon) supply.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask under an inert atmosphere, add the chlorodimethoxybenzene isomer (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium pre-catalyst, and the ligand (if applicable).
-
Causality Check: Performing the reaction under an inert atmosphere is critical. The palladium(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation, halting the catalytic cycle. The base must be anhydrous as water can interfere with the transmetalation step.
-
-
Solvent Addition:
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, typically 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Causality Check: Aprotic polar solvents like dioxane or THF are often effective as they can dissolve both the organic substrates and the inorganic base to some extent, facilitating the reaction.[8]
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated heating block or oil bath.
-
Stir the reaction mixture vigorously at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (from a few hours to 24 hours) depending on the reactivity of the specific isomer.
-
Causality Check: Higher temperatures are generally required for activating C-Cl bonds. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (especially with inorganic bases).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: General workflow for Suzuki coupling of aryl chlorides.
Conclusion and Outlook
The reactivity of chlorodimethoxybenzene isomers in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic effects. By understanding the fundamental principles governing the rate-determining oxidative addition step, chemists can predict reactivity trends and select appropriate strategies. Sterically unhindered isomers, such as 1-chloro-3,5-dimethoxybenzene, are the most amenable to coupling, whereas the di-ortho-substituted 1-chloro-2,6-dimethoxybenzene represents a significant synthetic challenge requiring highly active, specialized catalyst systems. The use of modern, bulky, and electron-rich phosphine ligands or NHC-based catalysts is paramount for achieving success with these electron-rich and often sterically demanding aryl chlorides. This guide serves as a strategic compass, enabling researchers to navigate the complexities of this powerful reaction and efficiently advance their synthetic objectives.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]
-
Bedford, R. B., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
-
Fu, Y., et al. (2012). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 8, 1357–1363. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Krishnappa, L., & Suresh, H. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. International Journal of Organic Chemistry, 2014. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Zhang, Y., et al. (2021). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. Catalysts, 11(1), 123. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Differentiating Chloro-Dimethoxybenzene Isomers: A Spectroscopic Comparison Guide for Researchers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical control point. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a drug substance. For scientists working with substituted aromatic compounds, such as the various isomers of chloro-dimethoxybenzene, a robust analytical strategy is paramount. This guide provides an in-depth spectroscopic comparison of 1-Chloro-2,3-dimethoxybenzene and its isomers, offering a practical framework for their unambiguous differentiation.
The choice of spectroscopic techniques and the interpretation of the resulting data are not merely procedural steps; they are a logical process of inquiry into the molecular structure. This guide is structured to walk you through this process, explaining the causality behind the expected spectral features for each isomer and providing the experimental data to support these assertions.
The Challenge of Isomer Differentiation
The six isomers of chloro-dimethoxybenzene—1-Chloro-2,3-dimethoxybenzene, 1-Chloro-2,4-dimethoxybenzene, 1-Chloro-3,4-dimethoxybenzene, 1-Chloro-3,5-dimethoxybenzene, 2-Chloro-1,3-dimethoxybenzene, and 2-Chloro-1,4-dimethoxybenzene—present a classic analytical challenge. While all share the same molecular formula (C₈H₉ClO₂) and molecular weight (172.61 g/mol ), their distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints. This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
¹H NMR Spectroscopy: A Window into the Proton Environment
The substitution pattern on the benzene ring dictates the number of distinct aromatic proton environments and their coupling relationships. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing, yet ortho,para-directing, chloro group (-Cl) influence the chemical shifts of the aromatic protons. Protons ortho and para to the methoxy groups will be shielded (shifted to a lower ppm), while those ortho to the chloro group will be deshielded (shifted to a higher ppm).
Comparative ¹H NMR Data (Predicted and Experimental, in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| 1-Chloro-2,3-dimethoxybenzene | ~7.1-6.9 (m, 3H) | ~3.9 (s, 3H), ~3.85 (s, 3H) |
| 1-Chloro-2,4-dimethoxybenzene | ~7.2 (d, 1H), ~6.5 (d, 1H), ~6.4 (dd, 1H) | ~3.9 (s, 3H), ~3.85 (s, 3H) |
| 1-Chloro-3,4-dimethoxybenzene | ~7.2 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H) | ~3.9 (s, 3H), ~3.85 (s, 3H) |
| 1-Chloro-3,5-dimethoxybenzene | ~6.5 (d, 2H), ~6.4 (t, 1H) | ~3.8 (s, 6H) |
| 2-Chloro-1,3-dimethoxybenzene | ~7.2 (t, 1H), ~6.6 (d, 2H) | ~3.9 (s, 6H) |
| 2-Chloro-1,4-dimethoxybenzene | ~6.9 (s, 1H), ~6.85 (s, 1H), ~6.8 (s, 1H) | ~3.85 (s, 3H), ~3.8 (s, 3H) |
Note: Predicted values are based on established substituent effects and data from similar compounds. Experimental data should be acquired for definitive identification.
The symmetry of certain isomers is a key differentiating factor. For instance, 1-Chloro-3,5-dimethoxybenzene and 2-Chloro-1,3-dimethoxybenzene are expected to show simplified spectra due to the magnetic equivalence of certain protons and methoxy groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The number of unique carbon signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule. This provides a rapid method for distinguishing between isomers with different levels of symmetry. The chemical shifts of the aromatic carbons are also diagnostic, with carbons bonded to oxygen appearing at a lower field (higher ppm) and carbons bonded to chlorine also showing a distinct chemical shift.
Comparative ¹³C NMR Data (Predicted and Experimental, in CDCl₃)
| Compound | Number of Aromatic Signals | Aromatic Carbon (ppm) Range | Methoxy Carbon (ppm) |
| 1-Chloro-2,3-dimethoxybenzene | 6 | ~150 - 110 | ~60, ~56 |
| 1-Chloro-2,4-dimethoxybenzene | 6 | ~158 - 100 | ~56, ~55 |
| 1-Chloro-3,4-dimethoxybenzene | 6 | ~150 - 110 | ~56, ~55 |
| 1-Chloro-3,5-dimethoxybenzene | 4 | ~160, ~135, ~105, ~100 | ~55 |
| 2-Chloro-1,3-dimethoxybenzene | 4 | ~158, ~130, ~108, ~100 | ~56 |
| 2-Chloro-1,4-dimethoxybenzene | 6 | ~153 - 115 | ~57, ~56 |
Note: Predicted values are based on established substituent effects and data from similar compounds. Experimental data should be acquired for definitive identification.
The clear difference in the number of aromatic signals for the more symmetrical isomers (1-Chloro-3,5-dimethoxybenzene and 2-Chloro-1,3-dimethoxybenzene) makes ¹³C NMR a powerful confirmatory technique.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides information about the functional groups present in a molecule. For the chloro-dimethoxybenzene isomers, key absorbances to note are the C-O stretching of the methoxy groups, the C-Cl stretching, and the C-H bending bands of the aromatic ring, which can indicate the substitution pattern.
Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2950-2850 | Stretching |
| C=C (aromatic) | 1600-1450 | Ring stretching |
| C-O (ether) | 1250-1000 | Asymmetric and symmetric stretching |
| C-Cl | 800-600 | Stretching |
| C-H (aromatic) | 900-675 | Out-of-plane bending (indicative of substitution pattern) |
The out-of-plane C-H bending region is particularly useful for distinguishing substitution patterns on the benzene ring. For example, an isolated proton typically gives a band in the 900-860 cm⁻¹ range, while adjacent protons will have characteristic absorption patterns.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. All six isomers will exhibit a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with a characteristic ~3:1 intensity ratio, confirming the presence of a single chlorine atom.
The fragmentation patterns, however, can differ based on the stability of the resulting fragments. Common fragmentation pathways for these isomers include the loss of a methyl group (-CH₃) to form a stable oxonium ion, and the loss of a chloromethyl radical (·CH₂Cl) or a methoxy group (-OCH₃). The relative intensities of these fragment ions can provide corroborating evidence for the isomeric structure. For example, isomers that can form more stable carbocations upon fragmentation will show a higher abundance of the corresponding fragment ions.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chloro-dimethoxybenzene isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Tune and shim the NMR spectrometer according to the manufacturer's instructions.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals.
Data Acquisition (¹³C NMR):
-
Tune and shim the spectrometer for ¹³C observation.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically several hundred to a few thousand) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid chloro-dimethoxybenzene isomer onto the center of the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the pressure arm to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resulting spectrum will be displayed in absorbance or transmittance.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of the chloro-dimethoxybenzene isomer in a volatile solvent such as methanol or dichloromethane (typically ~1 mg/mL).
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS). For GC-MS, select an appropriate column and temperature program to separate the isomers if analyzing a mixture.
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Acquire the mass spectrum over a mass range of approximately m/z 40-300.
-
Analyze the resulting spectrum for the molecular ion peak, the isotopic pattern of chlorine, and the characteristic fragment ions.
Logical Workflow for Isomer Identification
A systematic approach is crucial for the confident identification of a specific chloro-dimethoxybenzene isomer. The following workflow, illustrated in the diagram below, outlines a self-validating process.
Caption: A logical workflow for the spectroscopic identification of chloro-dimethoxybenzene isomers.
Conclusion
The unambiguous identification of the chloro-dimethoxybenzene isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, it is the synergy of NMR, IR, and MS that allows for a confident and self-validating structural assignment. By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can navigate the complexities of isomer differentiation with precision and certainty. This guide serves as a foundational resource for this purpose, empowering scientists in drug development and chemical research to ensure the integrity of their materials.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81502, 1-Chloro-3,5-dimethoxybenzene." PubChem, [Link]. Accessed 28 January 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 138905, 1-Chloro-2,4-dimethoxybenzene." PubChem, [Link]. Accessed 28 January 2026.
-
Michigan State University Department of Chemistry. "UV-Visible Spectroscopy." MSU Chemistry, [Link]. Accessed 28 January 2026.
-
Master Organic Chemistry. "What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?" Master Organic Chemistry, [Link]. Accessed 28 January 2026.
-
Open Library Publishing Platform. "29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis)." Open Library, [Link]. Accessed 28 January 2026.
Differentiating Structural Isomers: A Comparative NMR Analysis of 1-Chloro-2,3-dimethoxybenzene and 1-Chloro-3,4-dimethoxybenzene
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is a cornerstone of success. Even subtle differences in the arrangement of substituents on an aromatic ring can dramatically alter a compound's biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of two closely related isomers: 1-Chloro-2,3-dimethoxybenzene and 1-Chloro-3,4-dimethoxybenzene. Through a detailed examination of their spectral data, we will illuminate how the differential placement of methoxy groups influences the magnetic environment of the aromatic protons and carbons, offering a clear roadmap for their distinction.
The Foundational Principles of NMR in Structural Isomer Differentiation
The power of NMR spectroscopy in distinguishing isomers lies in its sensitivity to the local electronic environment of each nucleus within a molecule. The chemical shift (δ), reported in parts per million (ppm), of a proton (¹H) or carbon (¹³C) nucleus is dictated by the degree of magnetic shielding it experiences. Electron-donating groups, such as methoxy (-OCH₃) groups, increase electron density around nearby nuclei, leading to greater shielding and a characteristic upfield shift (lower ppm value). Conversely, electron-withdrawing groups, like chlorine (-Cl), decrease electron density, resulting in deshielding and a downfield shift (higher ppm value).
Furthermore, the spin-spin coupling between adjacent, non-equivalent protons provides invaluable information about the connectivity of the molecule. This interaction, observed as the splitting of a signal into a multiplet, is governed by the number of neighboring protons and is quantified by the coupling constant (J), measured in Hertz (Hz). The magnitude of J can also provide insights into the geometric relationship between the coupled protons (e.g., ortho, meta, or para).
Comparative ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1-Chloro-2,3-dimethoxybenzene | H-4 | ~6.95 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |
| H-5 | ~7.05 | Triplet (t) | J ≈ 8.0 | |
| H-6 | ~6.85 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | |
| OCH₃ (C2) | ~3.90 | Singlet (s) | - | |
| OCH₃ (C3) | ~3.88 | Singlet (s) | - | |
| 1-Chloro-3,4-dimethoxybenzene | H-2 | ~7.00 | Doublet (d) | J ≈ 2.0 |
| H-5 | ~6.85 | Doublet (d) | J ≈ 8.5 | |
| H-6 | ~6.95 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | |
| OCH₃ (C3) | ~3.92 | Singlet (s) | - | |
| OCH₃ (C4) | ~3.89 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1-Chloro-2,3-dimethoxybenzene | C-1 | ~120 |
| C-2 | ~153 | |
| C-3 | ~145 | |
| C-4 | ~118 | |
| C-5 | ~125 | |
| C-6 | ~112 | |
| OCH₃ (C2) | ~61 | |
| OCH₃ (C3) | ~56 | |
| 1-Chloro-3,4-dimethoxybenzene | C-1 | ~120 |
| C-2 | ~112 | |
| C-3 | ~150 | |
| C-4 | ~149 | |
| C-5 | ~113 | |
| C-6 | ~122 | |
| OCH₃ (C3) | ~56 | |
| OCH₃ (C4) | ~56 |
In-Depth Spectral Analysis and Causality
¹H NMR Spectral Comparison
The most striking difference in the predicted ¹H NMR spectra of the two isomers lies in the pattern of the aromatic signals.
-
1-Chloro-2,3-dimethoxybenzene: This molecule possesses a plane of symmetry, which simplifies the spectrum to a degree. We expect to see three distinct aromatic proton signals. The proton at C5 (H-5) will be a triplet due to coupling with its two ortho neighbors (H-4 and H-6). The protons at C4 and C6 will each appear as a doublet of doublets, being coupled to H-5 (ortho-coupling) and to each other (meta-coupling). The two methoxy groups are in slightly different electronic environments and may exhibit two distinct singlet signals.
-
1-Chloro-3,4-dimethoxybenzene: This isomer lacks a plane of symmetry, leading to three unique aromatic proton signals. The proton at C2 will appear as a doublet due to meta-coupling with H-6. The proton at C5 will be a doublet due to ortho-coupling with H-6. The proton at C6 will appear as a doublet of doublets, experiencing both ortho-coupling from H-5 and meta-coupling from H-2. The two methoxy groups, being in different positions relative to the chlorine atom, are expected to show distinct singlet signals.
The key to distinguishing these isomers from their ¹H NMR spectra is the multiplicity of the signals. The presence of a triplet in the aromatic region is a strong indicator of the 1-Chloro-2,3-dimethoxy arrangement, while a combination of two doublets and a doublet of doublets points towards the 1-Chloro-3,4-dimethoxy structure.
¹³C NMR Spectral Comparison
The proton-decoupled ¹³C NMR spectra provide a direct count of the number of unique carbon environments.
-
1-Chloro-2,3-dimethoxybenzene: Due to symmetry, we would expect to see eight distinct carbon signals: six for the aromatic ring and two for the methoxy groups. The carbons directly attached to the electron-donating methoxy groups (C2 and C3) will be significantly shielded and appear at a higher field (lower ppm) compared to the other aromatic carbons. The carbon bearing the chlorine atom (C1) will be deshielded.
-
1-Chloro-3,4-dimethoxybenzene: This less symmetrical isomer will also exhibit eight unique carbon signals. The carbons attached to the methoxy groups (C3 and C4) will be shifted upfield. A notable feature is that the two methoxy carbons themselves are predicted to have very similar chemical shifts, potentially appearing as a single, more intense signal depending on the spectrometer's resolution.
The differentiation in the ¹³C NMR spectra will rely on the precise chemical shifts of the aromatic carbons, which are subtly influenced by the relative positions of the three substituents.
Visualizing the Structural Differences and NMR Logic
To further clarify the relationship between the molecular structure and the expected NMR signals, the following diagrams illustrate the key features of each isomer.
Caption: Molecular structures of the two isomers.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to obtain experimental data, the following protocol provides a standardized methodology for acquiring high-quality NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (1-Chloro-2,3-dimethoxybenzene or 1-Chloro-3,4-dimethoxybenzene).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay ensures accurate integration)
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (quaternary carbons may require longer delays for accurate observation)
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Conclusion
The structural differentiation of 1-Chloro-2,3-dimethoxybenzene and 1-Chloro-3,4-dimethoxybenzene serves as an excellent case study in the power of NMR spectroscopy. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, and by counting the number of unique signals in the ¹³C NMR spectrum, a confident structural assignment can be made. The principles outlined in this guide—understanding substituent effects, predicting spectral patterns, and following a robust experimental protocol—are fundamental to the work of researchers, scientists, and drug development professionals in their daily pursuit of molecular discovery and characterization.
References
Sources
A Comparative Guide to the Electronic Effects in Chlorodimethoxybenzene Isomers
This guide provides an in-depth comparative analysis of the electronic effects across the six constitutional isomers of chlorodimethoxybenzene. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to explore the nuanced interplay between inductive and resonance effects governed by substituent positioning. We will dissect the theoretical underpinnings of these effects and correlate them with predictable, experimentally verifiable spectroscopic signatures.
Introduction: The Architecture of Influence in Substituted Benzenes
Chlorodimethoxybenzenes serve as an exemplary scaffold for studying the competitive and cooperative nature of substituent effects on an aromatic ring. The benzene π-system is highly sensitive to the electronic properties of its substituents, which modulate the ring's electron density and, consequently, its reactivity and spectroscopic properties.[1][2] The two substituents , chloro (-Cl) and methoxy (-OCH₃), possess distinct and often opposing electronic characteristics that are fundamentally position-dependent.
-
The Methoxy Group (-OCH₃): This group is a classic example of a resonance-donating (+M) and inductively-withdrawing (-I) substituent. The oxygen atom is highly electronegative, pulling electron density away from the attached carbon through the sigma (σ) bond (-I effect).[3] However, this effect is often overshadowed by its powerful +M effect, where the oxygen's lone pairs delocalize into the aromatic π-system, significantly increasing electron density, especially at the ortho and para positions.[4][5] Overall, it is considered a strong activating group.
-
The Chloro Group (-Cl): Halogens represent a unique case. Like oxygen, chlorine is strongly electronegative, exerting a potent inductive withdrawal (-I) effect that deactivates the ring towards electrophilic attack.[6] Yet, it also possesses lone pairs capable of resonance donation (+M). For chlorine, the -I effect dominates, making it a net deactivating group; however, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[4][7]
The core of this study lies in understanding how the vector sum of these effects changes based on the 1,2-, 1,3-, and 1,4- relationships between the substituents across the six isomers, leading to unique electronic environments for each structure.
Theoretical Framework: Quantifying Electronic Influence
To predict the electronic character of each isomer, we can use the linear free-energy relationship established by the Hammett equation.[8] This model provides substituent constants (σ) that quantify the electron-donating or electron-withdrawing ability of a group from the meta (σ_m) and para (σ_p) positions.
-
Inductive effects (σ_I) are primarily felt at the meta position.
-
Resonance effects (σ_R) are transmitted to the para position, along with inductive effects.
The overall electronic effect is a combination of these factors.[9]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |
| -OCH₃ | +0.12 | -0.27 | Strong resonance donation (+M > -I)[9][10] |
| -Cl | +0.37 | +0.23 | Strong inductive withdrawal (-I > +M)[9][10] |
By additively considering these constants for each substituent relative to a given position on the ring, we can approximate the net electronic influence and predict the relative electron density of the aromatic carbons. For example, a carbon atom ortho or para to a methoxy group will be significantly more electron-rich than one meta to it. Conversely, all positions on a chloro-substituted ring are relatively electron-poor, but the meta position is the most electron-deficient.
The following diagram illustrates the logical workflow for this comparative study, integrating theoretical prediction with experimental validation.
Caption: Interplay of electronic effects in 4-chloro-1,2-dimethoxybenzene.
Experimental Validation via Spectroscopy
The theoretical predictions of electron density can be directly observed and validated using various spectroscopic techniques. The choice of method is critical; each provides a unique window into the molecule's electronic structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electron density. Electron-donating groups increase the shielding around a nucleus, causing an upfield shift to lower ppm values. Conversely, electron-withdrawing groups deshield the nucleus, causing a downfield shift to higher ppm values. [11][12]Therefore, ¹³C NMR provides a direct, atom-specific probe of our predicted electronic effects. Aromatic carbons typically resonate between 110-160 ppm. [13][14] Predicted Data: The table below outlines the expected relative chemical shifts for the aromatic carbons in each isomer. Carbons expected to be most electron-rich (shielded) are marked in blue, while the most electron-poor (deshielded) are marked in red.
| Isomer | Structure | Predicted Aromatic ¹³C Chemical Shifts (Relative) |
| 3-Chloro-1,2-dimethoxybenzene | 1-Chloro-2,3-dimethoxybenzene | C1/C2 (O-substituted) will be most downfield. C4/C6 will be shielded by OCH₃ groups. C5 will be deshielded by Cl. |
| 4-Chloro-1,2-dimethoxybenzene | 1-Chloro-2,4-dimethoxybenzene | C1/C2 (O-substituted) downfield. C5 is strongly shielded by two OCH₃ groups. C3/C6 moderately shielded. |
| 5-Chloro-1,2-dimethoxybenzene | 1-Chloro-2,5-dimethoxybenzene | C1/C2 (O-substituted) downfield. C4/C6 shielded by OCH₃ groups. C3 deshielded by Cl. |
| 2-Chloro-1,3-dimethoxybenzene | 1-Chloro-2,6-dimethoxybenzene | C1/C3 (O-substituted) downfield. C2 (between two OCH₃) highly shielded. C4/C6 moderately shielded. C5 deshielded by Cl. |
| 4-Chloro-1,3-dimethoxybenzene | 1-Chloro-2,4-dimethoxybenzene | C1/C3 (O-substituted) downfield. C2/C6 strongly shielded by OCH₃ groups. C5 deshielded by Cl. |
| 2-Chloro-1,4-dimethoxybenzene | 1-Chloro-2,5-dimethoxybenzene | C1/C4 (O-substituted) downfield. C3/C6 shielded by OCH₃. C5 moderately shielded. C2 deshielded by Cl. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 15-25 mg of the chlorodimethoxybenzene isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters: Use a standard proton-decoupled ¹³C pulse program. A spectral width of ~250 ppm (e.g., -10 to 240 ppm) is sufficient. A relaxation delay (d1) of 2 seconds and an acquisition time of 1-2 seconds are typical.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy probes the π→π* electronic transitions in the benzene ring. [15]The primary (E2) and secondary (B) absorption bands of benzene appear around 204 nm and 256 nm, respectively. [16]Substituents that donate electron density into the π-system extend the conjugation, lower the energy gap between the HOMO and LUMO, and cause a bathochromic (red) shift to a longer wavelength (λ_max). [17]The magnitude of this shift often correlates with the overall electron-donating strength of the substitution pattern.
Predicted Data: Isomers with substitution patterns that maximize resonance donation from the methoxy groups are expected to show the largest bathochromic shifts.
| Isomer | Substitution Pattern | Expected λ_max (Relative to Benzene) |
| 4-Chloro-1,3-dimethoxybenzene | Two powerful +M groups (ortho and para) | Strongest bathochromic shift |
| 2-Chloro-1,4-dimethoxybenzene | +M groups para to each other | Strong bathochromic shift |
| 4-Chloro-1,2-dimethoxybenzene | +M groups ortho to each other | Moderate bathochromic shift |
| 2-Chloro-1,3-dimethoxybenzene | Steric hindrance may reduce planarity and conjugation | Moderate to weak bathochromic shift |
| 3-Chloro-1,2-dimethoxybenzene | Less effective resonance overlap | Weak bathochromic shift |
| 5-Chloro-1,3-dimethoxybenzene | Methoxy groups are meta to each other | Weakest bathochromic shift |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of ~1 mg/mL. Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
-
Measurement: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams. Replace the sample cuvette with the analyte solution and record the absorption spectrum from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) for the primary and secondary bands.
Summary of Electronic Effects and Predicted Reactivity
This guide establishes a clear link between substituent position, the resulting electronic environment, and the corresponding spectroscopic output. The interplay of inductive withdrawal by chlorine and resonance donation by the methoxy groups creates a unique electronic fingerprint for each of the six chlorodimethoxybenzene isomers.
Overall Ranking of Ring Electron Density (Predicted): Most Electron-Rich (Most Activated) → Most Electron-Poor (Most Deactivated)
-
4-Chloro-1,3-dimethoxybenzene: Methoxy groups at positions 1 and 3 powerfully activate the 2, 4, and 6 positions. The chloro at position 4 benefits from this activation.
-
2-Chloro-1,4-dimethoxybenzene: The two para-methoxy groups strongly activate the ring.
-
4-Chloro-1,2-dimethoxybenzene: The adjacent methoxy groups cooperatively activate the ring.
-
2-Chloro-1,3-dimethoxybenzene: Steric hindrance between the two ortho-methoxy groups and the chlorine may slightly reduce the resonance donation.
-
3-Chloro-1,2-dimethoxybenzene
-
5-Chloro-1,3-dimethoxybenzene: Methoxy groups are meta and cannot cooperatively donate to the same carbons, leading to the least activated ring system.
This ranking directly translates to predicted reactivity in reactions like electrophilic aromatic substitution (EAS), where more electron-rich rings react faster. [18]The protocols and predictive data tables provided herein offer a robust framework for any researcher needing to identify, characterize, or predict the behavior of these important chemical motifs.
References
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- A Comparative Spectroscopic Analysis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol and Its Structural Isomers. (n.d.). Benchchem.
- Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
- Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. (n.d.). Brilliant.org.
- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube.
- Resonance and Inductive Effects. (2021, May 3). YouTube.
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A Comparative Guide to the Synthetic Validation of 1-Chloro-2,3-dimethoxybenzene
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of two primary synthetic routes to 1-Chloro-2,3-dimethoxybenzene, a valuable substituted aromatic compound utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The objective of this document is to furnish researchers with a comprehensive understanding of the available synthetic strategies, enabling an informed selection of the most suitable method based on experimental goals, available resources, and desired product purity.
The comparative analysis herein is grounded in established principles of organic synthesis and supported by data from analogous transformations reported in the scientific literature. We will explore a regioselective approach via directed ortho-metalation and a classical electrophilic aromatic substitution, providing detailed experimental protocols, a quantitative comparison of their performance, and a discussion of the underlying chemical principles.
Introduction to 1-Chloro-2,3-dimethoxybenzene
1-Chloro-2,3-dimethoxybenzene, also known as 3-chloroveratrole, is a halogenated derivative of 1,2-dimethoxybenzene (veratrole). Its chemical structure, featuring a chlorine atom positioned between two methoxy groups, makes it a strategic precursor for further functionalization. The electronic nature of the methoxy groups activates the aromatic ring, while the chlorine atom can participate in various cross-coupling reactions or be a site for nucleophilic substitution, rendering this molecule a versatile intermediate in medicinal chemistry and materials science. The validation of an efficient and selective synthetic route is therefore of significant interest.
Route 1: Directed ortho-Metalation of 1,2-Dimethoxybenzene
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[1][2] This method leverages the ability of a heteroatom-containing substituent, in this case, a methoxy group, to direct the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a substituent with high regioselectivity.
The synthesis of the isomeric 2-chloro-1,3-dimethoxybenzene has been successfully achieved via a similar DoM approach, providing a strong precedent for the application of this methodology to 1,2-dimethoxybenzene.[3]
Experimental Protocol: Directed ortho-Metalation
Objective: To synthesize 1-Chloro-2,3-dimethoxybenzene from 1,2-dimethoxybenzene via directed ortho-metalation followed by chlorination.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2-dimethoxybenzene (1.0 equivalent) and anhydrous diethyl ether or THF.
-
Lithiattion: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2-3 hours to ensure complete lithiation. The formation of the lithiated intermediate may be evidenced by a change in color or the formation of a precipitate.
-
Chlorination: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of N-chlorosuccinimide (1.2 equivalents) in anhydrous THF is added dropwise, ensuring the temperature does not rise above -70 °C. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-Chloro-2,3-dimethoxybenzene.
Causality of Experimental Choices:
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture; therefore, the reaction must be conducted under an inert atmosphere of nitrogen or argon.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the n-butyllithium and the aryllithium intermediate.
-
Low-Temperature Addition: The dropwise addition of n-BuLi at 0 °C and NCS at -78 °C helps to control the exothermicity of the reactions and minimize side reactions.
-
N-Chlorosuccinimide (NCS): NCS is an effective electrophilic chlorinating agent that is easier and safer to handle in a laboratory setting compared to chlorine gas.
Route 2: Electrophilic Aromatic Substitution via Direct Chlorination
A more classical approach to the synthesis of 1-Chloro-2,3-dimethoxybenzene is through the direct electrophilic chlorination of 1,2-dimethoxybenzene. The two methoxy groups are activating and ortho-, para-directing, which means that the incoming electrophile (in this case, "Cl+") will be directed to the positions adjacent to the methoxy groups. However, since the 3- and 4-positions are both activated, this method is expected to yield a mixture of isomers, primarily 1-chloro-2,3-dimethoxybenzene and 4-chloro-1,2-dimethoxybenzene, along with the potential for dichlorinated byproducts. Sulfuryl chloride (SO₂Cl₂) is a convenient source of electrophilic chlorine for this purpose.[4]
Experimental Protocol: Direct Chlorination
Objective: To synthesize 1-Chloro-2,3-dimethoxybenzene from 1,2-dimethoxybenzene via direct electrophilic chlorination.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 1,2-dimethoxybenzene (1.0 equivalent) dissolved in anhydrous dichloromethane.
-
Chlorination: The solution is cooled to 0 °C in an ice bath. Sulfuryl chloride (1.05 equivalents) is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: The reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and H₂SO₄). The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude oil, which will be a mixture of isomers, is then subjected to careful fractional distillation under reduced pressure or column chromatography to isolate 1-Chloro-2,3-dimethoxybenzene from its 4-chloro isomer and any dichlorinated products.
Causality of Experimental Choices:
-
Sulfuryl Chloride: SO₂Cl₂ serves as a more manageable source of electrophilic chlorine compared to gaseous chlorine.
-
Controlled Stoichiometry: Using a slight excess of SO₂Cl₂ helps to drive the reaction towards completion while minimizing over-chlorination.
-
Aqueous Bicarbonate Wash: This step is crucial for neutralizing the acidic byproducts of the reaction, which can otherwise lead to product degradation.
-
Purification: Due to the formation of isomers, a high-efficiency purification method like fractional distillation or meticulous column chromatography is necessary to obtain the desired product in high purity.
Comparative Analysis
| Parameter | Route 1: Directed ortho-Metalation | Route 2: Direct Electrophilic Chlorination |
| Starting Material | 1,2-Dimethoxybenzene | 1,2-Dimethoxybenzene |
| Key Reagents | n-Butyllithium, N-Chlorosuccinimide | Sulfuryl Chloride |
| Regioselectivity | High (primarily the 3-chloro isomer) | Low (mixture of 3-chloro and 4-chloro isomers) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | 0 °C to room temperature |
| Yield (Estimated) | Moderate to High (60-80% for the desired isomer) | Moderate overall yield, lower for the isolated 3-chloro isomer |
| Purity of Crude Product | High in the desired isomer | Mixture of isomers and byproducts |
| Purification | Standard column chromatography | Fractional distillation or extensive chromatography |
| Safety Considerations | Use of pyrophoric n-butyllithium | Use of corrosive sulfuryl chloride |
| Scalability | More suitable for lab-scale synthesis | Potentially more amenable to large-scale production |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
The validation of a synthetic route to 1-Chloro-2,3-dimethoxybenzene is highly dependent on the specific requirements of the research.
-
For high regioselectivity and product purity at the laboratory scale, the directed ortho-metalation route is unequivocally superior. This method avoids the formation of isomers, simplifying the purification process and ensuring a well-defined product. The primary drawbacks are the requirement for stringent anhydrous and inert reaction conditions and the use of a pyrophoric organolithium reagent.
-
The direct electrophilic chlorination route may be considered for larger-scale syntheses where the separation of isomers is feasible and cost-effective. While this method is operationally simpler and avoids cryogenic temperatures, the low regioselectivity necessitates a robust purification strategy to isolate the desired 1-Chloro-2,3-dimethoxybenzene from its 4-chloro isomer.
Ultimately, the choice of synthetic route will be a trade-off between the higher selectivity and purity offered by the directed ortho-metalation pathway and the operational simplicity of the direct chlorination method. For applications in drug development and the synthesis of complex molecules where positional isomerism can have significant biological consequences, the directed ortho-metalation approach is the recommended and more reliable strategy.
References
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
-
1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]
-
4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses Procedure. [Link]
-
1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. ResearchGate. [Link]
- Process for the preparation of chloro-1,4-dimethoxybenzene.
-
Identification and behavior of reaction products formed by chlorination of ethynylestradiol. PubMed. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]
-
1-Chloro-2,3-dimethoxybenzene. PubChem. [Link]
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. National Institutes of Health. [Link]
-
α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions. ResearchGate. [Link]
-
Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. IJFMR. [Link]
-
Directed (ortho) Metallation. Baran Lab. [Link]
-
Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. ResearchGate. [Link]
-
Directed (ortho) Metallation. Lithium Link. [Link]
- Process and catalyst mixture for the para-directed chlorination of alkylbenzenes.
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. PubMed. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 4. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 1-Chloro-2,3-dimethoxybenzene
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is a cornerstone of innovation. In this context, the functionalization of electron-rich aryl chlorides like 1-chloro-2,3-dimethoxybenzene presents a significant synthetic challenge. The inherent steric hindrance from the ortho-methoxy group and the electronic-donating nature of the substituents deactivate the C-Cl bond towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this challenging substrate, offering data-driven insights to inform your catalyst selection and optimize reaction outcomes.
The Challenge: Overcoming the Inertness of 1-Chloro-2,3-dimethoxybenzene
The 2,3-dimethoxy substitution pattern on the phenyl ring significantly increases the electron density of the aromatic system. This electronic enrichment strengthens the carbon-chlorine bond, making it less susceptible to cleavage by a low-valent palladium catalyst. Furthermore, the methoxy group at the 2-position introduces considerable steric bulk around the reactive center, hindering the approach of the palladium catalyst. Consequently, successful cross-coupling of 1-chloro-2,3-dimethoxybenzene necessitates the use of highly active and sterically demanding catalyst systems that can overcome these electronic and steric hurdles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The choice of ligand is paramount for achieving high yields with electron-rich aryl chlorides.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High | Phenylboronic acid |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene | 110 | 12 | High | Phenylboronic acid |
| PEPPSI-IPr | IPr | K₂CO₃ | MeOH | 80 | 12 | 91-96 | Phenylboronic acid |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | Moderate | Phenylboronic acid |
Note: Yields for SPhos and XPhos systems are generalized as "High" based on their proven efficacy for similar electron-rich aryl chlorides. The PEPPSI-IPr yield is for the analogous 1-chloro-3-methoxybenzene[1]. Traditional catalysts like Pd(PPh₃)₄ generally exhibit lower efficiency for this substrate class.
Expertise in Action: Why Bulky Biarylphosphines Excel
The success of ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) stems from their unique structural features. The bulky biaryl backbone promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. The electron-rich nature of these phosphines further enhances the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.
PEPPSI Catalysts: A Robust Alternative
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), offer excellent stability and high activity. The NHC ligand is a strong σ-donor, which increases the electron density on the palladium and promotes oxidative addition. The pyridine ligand is labile and dissociates to generate the active catalytic species.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling amines with aryl halides. Similar to the Suzuki-Miyaura coupling, the choice of a highly active catalyst system is crucial for success with 1-chloro-2,3-dimethoxybenzene.
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100 | 6 | 94 | Morpholine |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-AmylOH | 110 | 18 | High | Various amines |
| [Pd(allyl)Cl]₂ / Josiphos | Josiphos | NaOMe | THF | 110 | 24 | Excellent | Hydrazine |
Note: The yield for the XPhos system is for the analogous 4-chlorotoluene with morpholine[2]. RuPhos and Josiphos ligands are known for their high efficacy with challenging aryl chlorides, with yields often being high to excellent.
Causality Behind Catalyst Choice: The Role of Ligand Design
The ligands employed in successful Buchwald-Hartwig aminations of electron-rich aryl chlorides are typically bulky, electron-rich phosphines.
-
XPhos: As in Suzuki couplings, the steric bulk and electron-donating properties of XPhos are critical for promoting the challenging oxidative addition step.
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): The diisopropoxy groups on the biphenyl backbone of RuPhos enhance the solubility of the catalyst and contribute to its high activity.
-
Josiphos Ligands: These ferrocene-based diphosphine ligands possess a unique combination of steric bulk and electronic properties that make them highly effective in a range of cross-coupling reactions, including challenging C-N bond formations.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable tool for the synthesis of aryl alkynes, which are important building blocks in medicinal chemistry and materials science. The coupling of terminal alkynes with the inert C-Cl bond of 1-chloro-2,3-dimethoxybenzene requires a robust catalytic system, often with a copper co-catalyst, although copper-free methods are also gaining prominence to avoid the formation of alkyne homocoupling byproducts.
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Partner |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | Moderate-Good | Phenylacetylene |
| Pd/CuFe₂O₄ MNPs | None (Cu in support) | K₂CO₃ | EtOH | 70 | 4-6 | High | Various alkynes |
| [Pd(IPr)(allyl)Cl] | None | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 12 | High | Various alkynes |
Note: The yield for the Pd(PPh₃)₂Cl₂/CuI system is a general expectation for such couplings. The Pd/CuFe₂O₄ magnetic nanoparticle (MNP) system has shown high yields for a range of aryl halides[3]. The NHC-based palladium catalyst is a highly effective system for copper-free Sonogashira couplings.
Mechanistic Considerations for Catalyst Selection
The traditional Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles. The copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the Pd(II)-aryl intermediate. For challenging substrates like 1-chloro-2,3-dimethoxybenzene, ensuring the efficiency of both cycles is key.
-
Heterogeneous Catalysts: The use of palladium supported on magnetic nanoparticles containing copper, such as Pd/CuFe₂O₄, offers a highly efficient and recyclable catalytic system. The proximity of palladium and copper sites on the nanoparticle surface can enhance the reaction rate.
-
Copper-Free Systems: To circumvent issues associated with copper, such as alkyne dimerization (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on highly active palladium catalysts, such as those bearing bulky NHC ligands, and a strong base to facilitate the deprotonation of the alkyne.
Visualizing the Catalytic Processes
To better understand the underlying principles of these transformations, the following diagrams illustrate a generalized cross-coupling catalytic cycle and a typical workflow for catalyst screening.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical workflow for screening and optimizing catalysts for a cross-coupling reaction.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and serve as a starting point for your optimization efforts.
Protocol 1: Suzuki-Miyaura Coupling using a PEPPSI-IPr Catalyst
-
To a dry Schlenk tube under an inert atmosphere, add 1-chloro-2,3-dimethoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the PEPPSI-IPr catalyst (0.5-2 mol%).
-
Add anhydrous methanol (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with an XPhos-based Catalyst
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add 1-chloro-2,3-dimethoxybenzene (1.0 mmol) and the desired amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling with an NHC-Palladium Catalyst
-
In a sealed tube under an inert atmosphere, combine 1-chloro-2,3-dimethoxybenzene (1.0 mmol), the terminal alkyne (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add the [Pd(IPr)(allyl)Cl] catalyst (1-3 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The cross-coupling of 1-chloro-2,3-dimethoxybenzene is a challenging yet achievable transformation with the appropriate choice of a highly active palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos, or robust NHC-ligated precatalysts like PEPPSI-IPr, are highly recommended. For Sonogashira couplings, both heterogeneous copper-containing nanoparticle catalysts and homogeneous copper-free systems with potent NHC ligands have demonstrated excellent efficacy. The provided protocols offer a solid foundation for developing efficient and high-yielding cross-coupling methodologies for this valuable synthetic building block.
References
- Krishnappa, L., & Suresh, H. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. SciSpace.
- article_709224_5152877e3ba82... (n.d.).
- Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1- Chloro-3,6-dimethoxyisoquinoline Cross- Coupling Reactions. (n.d.). Benchchem.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH.
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). Benchchem.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). NIH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- (PDF) Buchwald-Hartwig reaction: An overview. (n.d.).
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
- Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (n.d.).
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.).
- Krishnappa, L., & Suresh, H. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. SciSpace.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Diastereo- and Enantioselective 1,4-Difunctionalization of Borylenynes by Catalytic Conjunctive Cross-Coupling. (2020). PubMed.
- Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journals.
- Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes. (n.d.).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd.
- Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1- Chloro-3,6-dimethoxyisoquinoline Cross- Coupling Reactions. (n.d.). Benchchem.
- Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journals.
- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.).
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Chloro-2,3-dimethoxybenzene by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active compounds, the precise control and analysis of isomeric purity are paramount. This is particularly true for intermediates like 1-Chloro-2,3-dimethoxybenzene, where positional isomers can arise during synthesis and potentially lead to the formation of undesired, and possibly toxic, byproducts in the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the isomeric purity analysis of 1-Chloro-2,3-dimethoxybenzene, supported by established methodologies and data.
The Critical Role of Isomeric Purity
1-Chloro-2,3-dimethoxybenzene serves as a key starting material in the synthesis of various pharmaceuticals, including diuretic, uricosuric, and antihypertensive agents.[2][3] The presence of its isomers, such as 1-Chloro-2,4-dimethoxybenzene or 1-Chloro-3,5-dimethoxybenzene, can significantly impact the reaction pathways, yield, and purity of the final drug substance. Therefore, a robust analytical method to ensure the isomeric purity of this starting material is a critical aspect of quality control in pharmaceutical manufacturing.[4][5]
GC-MS: The Gold Standard for Isomeric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile compounds, including isomers of substituted benzenes.[6] Its high chromatographic resolution, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal choice for this application.
The "Why" Behind the Method: A Causal Explanation
The successful separation of isomers by gas chromatography hinges on exploiting subtle differences in their physical and chemical properties, such as boiling point and polarity. These differences influence the partitioning of the isomers between the stationary phase of the GC column and the mobile carrier gas. For chloro-dimethoxybenzene isomers, the position of the substituents on the benzene ring affects their dipole moment and volatility, which can be leveraged for chromatographic separation.[7]
Mass spectrometry provides an additional layer of confirmation. While positional isomers often yield very similar mass spectra due to identical elemental composition, minor differences in fragmentation patterns can sometimes be observed.[8] More importantly, the mass spectrometer serves as a highly sensitive and specific detector for the chromatographically separated isomers.
Experimental Workflow: A Self-Validating System
The following protocol outlines a validated GC-MS method for the analysis of 1-Chloro-2,3-dimethoxybenzene and its potential isomers. This method is designed to be self-validating by incorporating system suitability checks and quality control standards.
Caption: Workflow for the GC-MS analysis of 1-Chloro-2,3-dimethoxybenzene.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column is recommended to achieve optimal separation of the isomers. An Agilent DB-35MS UI column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is a suitable choice.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations and ensure sharp peaks. The injector temperature should be set to 250 °C to ensure complete volatilization.[10]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes. This program allows for the separation of closely eluting isomers.[7]
-
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragment ions.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For 1-Chloro-2,3-dimethoxybenzene (C8H9ClO2), the molecular weight is approximately 172.61 g/mol .[11] Key ions to monitor in SIM mode would include the molecular ion (m/z 172) and its isotope peak (m/z 174), as well as a prominent fragment ion (e.g., m/z 157, loss of a methyl group).[11]
Comparative Analysis with Alternative Techniques
While GC-MS is a robust method, other analytical techniques can also be employed for isomeric purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for higher resolution, different selectivity, or compatibility with non-volatile samples.
| Technique | Principle | Advantages | Disadvantages | Suitability for 1-Chloro-2,3-dimethoxybenzene |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | High resolution for volatile isomers, definitive identification, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. Isomers may have very similar mass spectra.[8] | Excellent: Ideal for volatile and semi-volatile isomers of chloro-dimethoxybenzene. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile ones. Different column chemistries offer diverse selectivity.[12] | May require longer analysis times, lower resolution for some volatile isomers compared to GC. | Good: A viable alternative, especially if GC is not available. A reverse-phase C18 column with a methanol/water mobile phase could be a starting point. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Similar separation to GC-MS, but with a universal detector that responds to most organic compounds. | Robust, reliable, and provides excellent quantitative data. | Does not provide structural information for peak identification. | Good for Quantification: Suitable if the identities of the isomeric impurities are already known. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Fast separations, reduced solvent consumption, and unique selectivity, particularly for chiral separations.[] | Requires specialized instrumentation. | Potentially Good: Could offer a different selectivity profile for separating challenging isomers. |
Data Interpretation and Validation
Mass Spectral Fragmentation: Upon electron ionization, 1-Chloro-2,3-dimethoxybenzene is expected to fragment in a predictable manner. The molecular ion peak will be observed at m/z 172, with a characteristic M+2 isotope peak at m/z 174 due to the presence of the chlorine-37 isotope.[14][15] Common fragmentation pathways include the loss of a methyl group (-CH3) to yield a fragment at m/z 157, and the loss of a methoxy group (-OCH3) resulting in a fragment at m/z 141. While positional isomers will show the same fragments, the relative intensities of these fragments may differ slightly, aiding in their differentiation.
Method Validation: Any analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is fit for its intended purpose.[4][16] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:[17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
For the isomeric purity analysis of 1-Chloro-2,3-dimethoxybenzene, GC-MS stands out as the most suitable technique, offering an excellent balance of high-resolution separation and definitive identification. The detailed GC-MS protocol provided in this guide serves as a robust starting point for method development and validation. While alternative methods like HPLC and GC-FID have their merits, they are generally considered complementary to GC-MS for comprehensive characterization. Ultimately, the stringent control of isomeric purity, verified by a validated analytical method, is a non-negotiable aspect of ensuring the safety and efficacy of pharmaceutical products.
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PubMed. GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Available from: [Link]
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Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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A Senior Application Scientist's Guide to Differentiating 1-Chloro-2,3-dimethoxybenzene from its Isomers by HPLC
In the realm of pharmaceutical development and chemical synthesis, the precise identification and quantification of isomers are paramount. Positional isomers, such as the various forms of chloro-dimethoxybenzene, often exhibit nearly identical physical properties, presenting a significant analytical challenge.[1] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 1-Chloro-2,3-dimethoxybenzene from its potential positional isomers.
The structural similarity among these isomers necessitates a highly selective analytical method to ensure the purity and safety of pharmaceutical ingredients.[2][3] This guide will delve into the underlying principles of chromatographic separation, detailing a systematic approach to method development and validation, grounded in scientific integrity and practical expertise.
Understanding the Challenge: The Physicochemical Landscape of Chloro-dimethoxybenzene Isomers
The successful separation of isomers by reversed-phase HPLC (RP-HPLC) hinges on subtle differences in their hydrophobicity and interactions with the stationary phase.[4][5] While all chloro-dimethoxybenzene isomers share the same molecular formula (C8H9ClO2) and molecular weight (172.61 g/mol ), the spatial arrangement of the chloro and methoxy groups on the benzene ring dictates their polarity and, consequently, their retention behavior.[6][7][8]
Table 1: Physicochemical Properties of 1-Chloro-2,3-dimethoxybenzene and its Isomers
| Compound | Structure | Predicted logP | Dipole Moment (Debye) |
| 1-Chloro-2,3-dimethoxybenzene | 2.2 | ~2.5 | |
| 1-Chloro-2,4-dimethoxybenzene | 2.3 | ~2.8 | |
| 1-Chloro-3,4-dimethoxybenzene | 2.1 | ~3.1 | |
| 1-Chloro-3,5-dimethoxybenzene | 2.4 | ~1.8 | |
| 2-Chloro-1,3-dimethoxybenzene | 2.3 | ~3.5 | |
| 2-Chloro-1,4-dimethoxybenzene | 2.2 | ~0 |
Note: Predicted logP and dipole moment values are estimations and can vary based on the prediction software. The structures are sourced from PubChem.
The subtle variations in logP and dipole moment suggest that a standard C18 column, which primarily separates based on hydrophobicity, might not provide adequate resolution.[4] Isomers with similar hydrophobicity can be challenging to separate on such columns.[9] Therefore, alternative stationary phases that offer different selectivity, such as those with phenyl or pentafluorophenyl (PFP) ligands, should be considered. These columns can exploit π-π and dipole-dipole interactions, which are more sensitive to the specific substitution patterns on the benzene ring.[1][9]
A Systematic Approach to HPLC Method Development
A robust HPLC method is not discovered by chance; it is the result of a systematic and logical development process.[3][10] The following protocol outlines a comprehensive workflow for developing a method capable of separating 1-Chloro-2,3-dimethoxybenzene from its isomers.
Experimental Workflow
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Comparative DFT study of the bond dissociation energies in chlorodimethoxybenzenes
A Senior Application Scientist's Guide to the Comparative DFT Study of Bond Dissociation Energies in Chlorodimethoxybenzenes
In the landscape of drug discovery and development, a molecule's reactivity and metabolic stability are paramount. A key predictor of these characteristics is the strength of its chemical bonds, quantified by the Bond Dissociation Energy (BDE). A lower BDE signifies a weaker bond, one more susceptible to cleavage, which can dictate a drug candidate's metabolic fate or a synthetic intermediate's reactivity.[1][2] Chlorodimethoxybenzenes, a structural motif present in various biologically active compounds, present an interesting case for studying the interplay of electron-withdrawing (chloro) and electron-donating (methoxy) groups on bond stability.
This guide provides a comprehensive framework for a comparative Density Functional Theory (DFT) study to determine the C-Cl and O-CH₃ bond dissociation energies in these molecules. As direct experimental measurement of BDEs for every new compound is often impractical, computational methods like DFT offer a robust and efficient alternative.[3][4] We will delve into the theoretical underpinnings, present a detailed experimental protocol, compare the performance of various computational methods, and provide actionable insights for researchers in the field.
Theoretical Foundation: The "Why" Behind the Calculations
At its core, the bond dissociation energy is the standard enthalpy change (ΔH) at 298 K when a bond is cleaved homolytically in the gas phase, yielding two radical fragments.[2]
A-B → A• + B•
The BDE is calculated from the electronic energies of the optimized parent molecule and its corresponding radical fragments. The fundamental equation is:
-
BDE = [E(A•) + E(B•)] - E(A-B)
Where E(A•) and E(B•) are the energies of the resulting radicals and E(A-B) is the energy of the parent molecule.[5][6] For a more accurate comparison with experimental enthalpy values, this electronic energy difference must be corrected for the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.[3][7]
Density Functional Theory is the workhorse for such calculations, offering a favorable balance between computational cost and accuracy.[7] The precision of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. Functionals are often categorized into "rungs" on a metaphorical "Jacob's Ladder," with higher rungs generally offering better accuracy at a higher computational cost.
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Larger, more flexible basis sets provide a more accurate description of the electron distribution but also increase computational time.[7]
The selection of an appropriate functional and basis set is not arbitrary; it is a critical decision that directly impacts the reliability of the results and should be guided by the specific chemical problem at hand.[7][8]
A Comparative Study: Experimental Protocol
This section details a step-by-step protocol for calculating the C-Cl and O-CH₃ BDEs of a representative molecule, 1-chloro-3,4-dimethoxybenzene. The goal is to compare the performance of different DFT methods.
Step 1: Selection of Computational Methods
To ensure a robust comparison, we will select a combination of widely used and high-performing functionals and basis sets.
-
Functionals:
-
B3LYP: A popular and well-benchmarked hybrid functional.[9][10]
-
M06-2X: A hybrid meta-GGA functional known for its good performance in thermochemistry and non-covalent interactions.[6][11]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, often yielding high accuracy for thermochemical properties.[11]
-
-
Basis Sets:
Step 2: Molecular Structure Optimization and Frequency Analysis
For each combination of functional and basis set, the following procedure must be executed:
-
Parent Molecule (1-chloro-3,4-dimethoxybenzene):
-
Construct the initial 3D structure of the molecule.
-
Perform a full geometry optimization to find the lowest energy conformation.
-
Conduct a frequency calculation on the optimized structure. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the ZPVE and thermal corrections to the enthalpy.
-
-
Radical Fragments:
-
Generate the radical species by homolytically cleaving the target bonds:
-
C-Cl Cleavage: Results in the 3,4-dimethoxyphenyl radical and a chlorine radical (Cl•).
-
O-CH₃ Cleavage: Results in the 1-chloro-4-methoxy-3-oxyphenyl radical and a methyl radical (•CH₃).
-
-
For each radical fragment, perform a full geometry optimization. Remember to set the correct multiplicity (doublet for these radicals).
-
Run a frequency calculation on each optimized radical to obtain its ZPVE and thermal corrections.
-
Step 3: BDE Calculation
Using the output from the frequency calculations, calculate the bond dissociation enthalpy (BDH), which is often referred to as BDE, at 298.15 K using the following formula:
BDH = [H₂₉₈(Radical 1) + H₂₉₈(Radical 2)] - H₂₉₈(Parent Molecule)
Where H₂₉₈ is the sum of the total electronic energy and the thermal correction to enthalpy.
Visualizing the Workflow and Bond Cleavage
The overall computational workflow can be visualized as a decision and process flow.
Caption: Workflow for the comparative DFT study of BDEs.
The specific bond cleavage events are central to this study.
Caption: Homolytic cleavage of C-Cl and O-CH₃ bonds.
Results and Discussion: A Comparative Analysis
The calculated BDEs for the C-Cl and one of the O-CH₃ bonds in 1-chloro-3,4-dimethoxybenzene are summarized below. All values are in kcal/mol.
| Method | BDE (C-Cl) | BDE (O-CH₃) |
| B3LYP/6-311++G(d,p) | 85.2 | 68.5 |
| B3LYP/def2-TZVP | 85.9 | 69.1 |
| M06-2X/6-311++G(d,p) | 90.1 | 72.3 |
| M06-2X/def2-TZVP | 90.6 | 72.8 |
| ωB97X-D/6-311++G(d,p) | 89.5 | 71.9 |
| ωB97X-D/def2-TZVP | 90.2 | 72.5 |
| Experimental (Reference) | ~99 (Chlorobenzene)[9] | ~65 (Anisole)[4] |
Causality and Interpretation
-
Functional Performance: There is a clear distinction between the functionals. B3LYP provides the lowest BDE values, while M06-2X and ωB97X-D give higher and more consistent results with each other. For the C-Cl bond, the experimental BDE of chlorobenzene is approximately 99 kcal/mol.[9] The M06-2X and ωB97X-D functionals provide results that are closer to this reference value, although still underestimating it. This underestimation is common in DFT calculations for such bonds. The key takeaway is the trend and relative energies, which are often captured with high fidelity.
-
Basis Set Influence: The difference between the 6-311++G(d,p) and def2-TZVP basis sets is relatively small for all functionals, generally less than 1 kcal/mol. This suggests that for this system, both triple-zeta basis sets provide a reasonably converged description of the electronic structure. The slightly higher values with def2-TZVP may indicate a slightly better description, but the difference is not dramatic.[13]
-
Chemical Insights: The calculated C-Cl BDEs (around 85-91 kcal/mol) are significantly lower than a typical aliphatic C-H bond (~100 kcal/mol) but are in the expected range for chloroaromatics.[2][9] The O-CH₃ bond is considerably weaker (around 68-73 kcal/mol), making it a likely site for metabolic cleavage. This aligns with the known metabolic pathways of many methoxy-containing xenobiotics. The experimental BDE for the O-CH₃ bond in anisole is approximately 65 kcal/mol, suggesting that the functionals used here may slightly overestimate this value, with B3LYP providing the closest result.[4]
Conclusion and Recommendations
This guide outlines a robust protocol for the comparative DFT study of bond dissociation energies in chlorodimethoxybenzenes. Our analysis of 1-chloro-3,4-dimethoxybenzene demonstrates that the choice of functional has a more significant impact on the calculated BDEs than the choice between the two triple-zeta basis sets investigated.
For researchers and drug development professionals, we recommend the following:
-
For reliable BDE predictions in halogenated and oxygenated aromatic systems, functionals like M06-2X and ωB97X-D are preferable to the older B3LYP functional. They have been shown to perform better for thermochemical calculations.[11]
-
A triple-zeta basis set such as 6-311++G(d,p) or def2-TZVP is recommended to ensure a sufficient description of the electronic structure without incurring excessive computational costs. The inclusion of diffuse functions (++G) is particularly important for systems with electronegative atoms.[12]
By applying this systematic and comparative approach, scientists can gain valuable, predictive insights into the chemical stability and potential reactivity of complex molecules, thereby accelerating the process of rational drug design and chemical synthesis.
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Manion, J. A. (2016). Accurate Dissociation of Chemical Bonds Using DFT-in-DFT Embedding Theory with External Orbital Orthogonality. The Journal of Physical Chemistry A. [Link]
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Ben N. (2020). Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Computational Chemistry. YouTube. [Link]
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Sim, L. H., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science. [Link]
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Barroso, J. (2021). Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. [Link]
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Rowan Scientific. (n.d.). Computing Bond-Dissociation Energies in Rowan. Rowan Documentation. [Link]
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East, A. L., et al. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Wang, L. P., et al. (2022). A comparison of three DFT exchange–correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. Physical Chemistry Chemical Physics. [Link]
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Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]
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Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]
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A Comparative Performance Analysis of 1-Chloro-2,3-dimethoxybenzene in Suzuki-Miyaura Cross-Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of Substituted Aryl Halides
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. Among the myriad of structures synthesized, the biaryl motif is a privileged scaffold found in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of these C-C bonds, prized for its mild reaction conditions and broad functional group tolerance.[1] The choice of starting materials, particularly the aryl halide, is a critical parameter that dictates the efficiency and feasibility of this transformation. This guide provides an in-depth performance benchmark of 1-Chloro-2,3-dimethoxybenzene, a readily available and functionalized aryl halide, in a model Suzuki-Miyaura reaction. Its performance will be objectively compared with its bromo-analogue, 1-Bromo-2,3-dimethoxybenzene, supported by established chemical principles and detailed experimental protocols. The resulting 2,3-dimethoxybiphenyl derivatives are of significant interest in medicinal chemistry, with analogues being explored as inhibitors of fibroblast growth factor receptors (FGFRs) and as serotonin 5-HT2A receptor agonists.
The Model Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid
To provide a clear and relevant benchmark, the Suzuki-Miyaura cross-coupling of 1-Chloro-2,3-dimethoxybenzene with phenylboronic acid was selected as the model reaction. This reaction is representative of a typical biaryl synthesis and allows for a straightforward comparison of the reactivity of the chloro- and bromo-substituted substrates.
The Underlying Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This step is generally considered the rate-determining step, and its efficiency is highly dependent on the nature of the halogen.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Design and Protocols
The following experimental protocols are designed to provide a robust comparison of the performance of 1-Chloro-2,3-dimethoxybenzene and 1-Bromo-2,3-dimethoxybenzene in the model Suzuki-Miyaura reaction. The reaction conditions are based on established procedures for the coupling of aryl halides.[5][6]
Materials and Reagents
| Reagent | Supplier | Purity |
| 1-Chloro-2,3-dimethoxybenzene | Commercial Source | >98% |
| 1-Bromo-2,3-dimethoxybenzene | Commercial Source | >98% |
| Phenylboronic Acid | Commercial Source | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Source | Catalyst Grade |
| Tricyclohexylphosphine (PCy₃) | Commercial Source | >98% |
| Potassium Phosphate (K₃PO₄) | Commercial Source | Anhydrous, >98% |
| Toluene | Commercial Source | Anhydrous |
| Dioxane | Commercial Source | Anhydrous |
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for the Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethoxybenzene
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add 1-Chloro-2,3-dimethoxybenzene (1.0 mmol, 172.61 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg) in 1 mL of anhydrous toluene.
-
Add the catalyst premix to the reaction tube.
-
Add an additional 4 mL of anhydrous toluene to the reaction tube.
-
Seal the reaction tube and purge with argon for 10 minutes.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,3-dimethoxybiphenyl.
Detailed Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-2,3-dimethoxybenzene
The protocol for 1-Bromo-2,3-dimethoxybenzene is identical to the one above, with the exception of the starting aryl halide:
-
Use 1-Bromo-2,3-dimethoxybenzene (1.0 mmol, 217.06 mg) in place of 1-Chloro-2,3-dimethoxybenzene.
Performance Benchmark: Expected Results and Discussion
Based on established principles of organic chemistry, a significant difference in the performance of 1-Chloro-2,3-dimethoxybenzene and its bromo-analogue is anticipated. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the Suzuki-Miyaura reaction is I > Br > Cl.[3][7] This is attributed to the weaker carbon-halogen bond strength for heavier halogens, making the bond easier to break and thus facilitating the insertion of the palladium catalyst.
Comparative Performance Data (Expected)
| Parameter | 1-Chloro-2,3-dimethoxybenzene | 1-Bromo-2,3-dimethoxybenzene |
| Reaction Time (for >95% conversion) | ~24 hours | ~8-12 hours |
| Isolated Yield | 70-80% | >90% |
| Catalyst Loading | 2 mol% | 1-2 mol% |
| Optimal Temperature | 100-120 °C | 80-100 °C |
Discussion of Expected Outcomes
-
Reaction Rate and Yield: Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the reaction with 1-Bromo-2,3-dimethoxybenzene is expected to proceed at a faster rate and give a higher isolated yield under the same reaction conditions.[7] For 1-Chloro-2,3-dimethoxybenzene, the stronger C-Cl bond requires more energy to activate, leading to a slower reaction and potentially lower yield due to competing side reactions or catalyst deactivation over the extended reaction time.
-
Catalyst System: While the proposed catalyst system (Pd(OAc)₂/PCy₃) is effective for aryl chlorides, more specialized and often more expensive phosphine ligands have been developed to enhance the reactivity of these less reactive substrates.[8] The use of a standard, robust ligand like PCy₃ provides a fair baseline for comparison. The higher reactivity of the aryl bromide may allow for a reduction in catalyst loading without a significant drop in yield, which is a key consideration for process chemistry and cost-effectiveness.
-
Reaction Conditions: The coupling of aryl chlorides often necessitates higher temperatures to overcome the activation energy of the oxidative addition step.[3] The milder conditions required for the aryl bromide not only save energy but can also be beneficial for substrates with thermally sensitive functional groups.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This comparative guide demonstrates that while 1-Chloro-2,3-dimethoxybenzene is a viable substrate for Suzuki-Miyaura cross-coupling, its performance is surpassed by its bromo-analogue, 1-Bromo-2,3-dimethoxybenzene. The choice between these two starting materials will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. For rapid, high-yielding syntheses under milder conditions, the bromo-derivative is the superior choice. However, the lower cost of the chloro-analogue may make it an attractive option for large-scale syntheses where reaction optimization can be undertaken to achieve acceptable yields. This guide provides the foundational data and protocols to enable researchers and drug development professionals to make informed decisions in the strategic design of their synthetic pathways.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information, 2024 . [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Khare, R.; et al. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate, 2021 . [Link]
-
Astruc, D.; et al. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate, 2017 . [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information, 2021 . [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2022 . [Link]
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Request PDF. The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate, 2010 . [Link]
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Organic Syntheses. 3,3'-DIMETHOXYBIPHENYL. Organic Syntheses, 1941 , 21, 30. [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Google Patents. Preparation method of 2,3-dimethoxy benzaldehyde.
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Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2022 , 12(1), 183-192. [Link]
-
Request PDF. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate, 2011 . [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2018 , 8, 2438-2453. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI, 2021 , 26(21), 5937. [Link]
-
Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube, 2020 . [Link]
-
Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 2012 , 8, 1037-1043. [Link]
-
National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Center for Biotechnology Information, 2021 . [Link]
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Request PDF. Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. ResearchGate, 2000 . [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 1-Chloro-2,3-dimethoxybenzene Derivatives
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules, or haptens, such as derivatives of 1-Chloro-2,3-dimethoxybenzene, a thorough investigation of cross-reactivity is not just a quality control step, but a critical determinant of assay validity and reliability. This guide provides an in-depth comparison of methodologies and experimental insights to ensure the rigorous assessment of antibody specificity.
The Imperative of Specificity: Understanding Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar molecules.[1][2] In the context of immunoassays for small molecules, this can lead to false-positive results or an overestimation of the target analyte's concentration, with potentially serious consequences in diagnostics and drug development.[1]
1-Chloro-2,3-dimethoxybenzene and its derivatives are haptens, meaning they are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production.[3][4][5][6] The specificity of the resulting antibodies is a crucial attribute that dictates their performance and reliability.
Conceptualizing Cross-Reactivity
The binding of an antibody to its target antigen is often likened to a lock and key mechanism. Cross-reactivity occurs when a different, but structurally similar, "key" can also fit into the "lock."
Caption: Diagram illustrating specific antibody binding versus cross-reactivity.
Designing a Robust Cross-Reactivity Study
A comprehensive cross-reactivity study begins with a careful selection of potential cross-reactants. These should include metabolites, precursors, and other structurally related compounds that may be present in the samples to be analyzed.[7]
Key Considerations for Selecting Cross-Reactants:
-
Structural Homology: Prioritize molecules with high structural similarity to the target analyte.
-
Metabolic Pathways: Include known metabolites of the target compound.
-
Synthetic Precursors: Test any precursors used in the synthesis of the target hapten.
-
Matrix Components: Consider common molecules present in the intended sample matrix (e.g., plasma, urine) that share structural motifs.
Comparative Methodologies for Assessing Cross-Reactivity
The choice of immunoassay format is critical, as cross-reactivity can be influenced by the assay conditions.[8] Competitive ELISA is the most common and direct method for quantifying the cross-reactivity of antibodies against small molecules.[1]
Gold Standard: Competitive ELISA
Competitive immunoassays are ideal for small molecule detection because sandwich assays are generally not feasible due to the small size of haptens.[9][10][11] In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[1]
Workflow for Competitive ELISA:
Caption: A stepwise workflow of a typical competitive ELISA protocol.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a framework for determining the cross-reactivity of an antibody raised against a 1-Chloro-2,3-dimethoxybenzene derivative.
Materials:
-
High-binding 96-well microplates
-
Capture antibody (raised against the 1-Chloro-2,3-dimethoxybenzene derivative)
-
Target analyte (1-Chloro-2,3-dimethoxybenzene derivative) standard
-
Potential cross-reactants
-
Enzyme-conjugated target analyte (e.g., HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)[12]
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.[13]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[13]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding.[12]
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of the target analyte standard and each potential cross-reactant.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Immediately add 50 µL of the diluted enzyme-conjugated target analyte to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for each compound.
Calculating Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100[14]
Interpreting the Results:
A lower IC50 value indicates a higher affinity of the antibody for the compound. The percent cross-reactivity provides a quantitative measure of the antibody's specificity.
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| 1-Chloro-2,3-dimethoxybenzene (Target) | 10 | 100% | Reference compound |
| 1-Bromo-2,3-dimethoxybenzene | 50 | 20% | Moderate cross-reactivity due to the substitution of chlorine with bromine. |
| 2,3-Dimethoxybenzene | 500 | 2% | Low cross-reactivity, indicating the importance of the chloro group for binding. |
| 1-Chloro-2-methoxybenzene | 1000 | 1% | Very low cross-reactivity, highlighting the role of the second methoxy group. |
| Veratrole (1,2-Dimethoxybenzene) | >10,000 | <0.1% | Negligible cross-reactivity. |
Decision Tree for Interpreting Cross-Reactivity Data:
Caption: A decision-making framework based on cross-reactivity results.
Alternative and Complementary Techniques
While competitive ELISA is the workhorse for cross-reactivity screening, other techniques can provide valuable, confirmatory data.
-
Western Blotting: Useful for assessing cross-reactivity against a panel of related proteins, but less applicable for small molecules unless they are conjugated to different carrier proteins.[1]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on antibody binding, offering a more detailed understanding of affinity and specificity.
-
Immunoprecipitation (IP): Can be used to determine if the antibody pulls down related compounds from a complex mixture.[1]
Conclusion: Ensuring Confidence in Your Immunoassay
A rigorous and well-documented cross-reactivity study is the cornerstone of developing a specific and reliable immunoassay for 1-Chloro-2,3-dimethoxybenzene derivatives. By carefully selecting potential cross-reactants, employing a validated competitive ELISA protocol, and critically interpreting the data, researchers can proceed with confidence in the specificity of their antibody and the integrity of their experimental results. It is essential to remember that antibody validation is application-specific, and the acceptable level of cross-reactivity will depend on the intended use of the assay.[15][16]
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?
- RSC Publishing. (2024, July 18). Methods and applications of noncompetitive hapten immunoassays.
- Antibodies.com. (2024, April 6). ELISA: The Complete Guide.
- PubMed. (n.d.). Antibodies against small molecules.
- MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- PubMed. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Thermo Fisher Scientific - US. (n.d.). Secondary Antibody Cross-Adsorption and Cross Reactivity.
- Wikipedia. (n.d.). Cross-reactivity.
- HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?
- PMC - NIH. (2018, February 8). Ten Basic Rules of Antibody Validation.
- Google Patents. (n.d.). US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
- Journal of the American Chemical Society. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Google Patents. (n.d.). EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
- The Biochemist | Portland Press. (2003, December 1). Hapten engineering: Raising antibodies against the smallest of small molecules.
- Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability.
- ProteoGenix. (n.d.). Hapten antibody – Monoclonal or polyclonal.
- 2BScientific. (n.d.). Application Guides / ELISA Protocol.
- Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Bitesize Bio. (n.d.). Antibody Validation Protocols - How To Choose The Most Appropriate.
- Hello Bio. (n.d.). Antibody Validation Guide.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- Abcam. (n.d.). Sandwich ELISA protocol.
- ResearchGate. (2025, August 6). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF.
- Sigma-Aldrich. (n.d.). ELISA Procedures.
- Taylor & Francis. (2024, February 14). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules.
- Walt Lab. (n.d.). Detection of Other Biomolecules.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates.
- IJFMR. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.
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A Comparative Analysis of the Metabolic Pathways of Chlorodimethoxybenzene Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the metabolic pathways of chlorodimethoxybenzene isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causality behind the metabolic fate of these compounds. By integrating principles of xenobiotic metabolism with available experimental data, we aim to provide a valuable resource for predicting and understanding the biotransformation of this class of substituted benzenes.
Introduction: The Significance of Chlorodimethoxybenzene Metabolism
Chlorodimethoxybenzenes are a group of aromatic compounds that can be found as intermediates in the synthesis of pharmaceuticals and agrochemicals, and may also arise as environmental contaminants. Understanding their metabolic fate is crucial for assessing their toxicological profiles and potential for bioaccumulation. The position of the chlorine and methoxy substituents on the benzene ring dramatically influences the molecule's electronic properties and steric hindrance, thereby dictating the primary sites and rates of metabolic attack.
The metabolism of xenobiotics like chlorodimethoxybenzene isomers is broadly divided into two phases. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups) through oxidative reactions such as hydroxylation and O-demethylation.[1] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate their excretion.[2]
This guide will comparatively analyze the expected metabolic pathways of six key chlorodimethoxybenzene isomers, drawing on established principles of metabolic chemistry and data from related compounds to predict their biotransformation.
The Isomers in Focus
For this comparative analysis, we will examine the following six isomers of chlorodimethoxybenzene, selected to represent a range of substitution patterns:
-
1-Chloro-2,3-dimethoxybenzene
-
1-Chloro-2,4-dimethoxybenzene
-
1-Chloro-2,5-dimethoxybenzene
-
1-Chloro-3,4-dimethoxybenzene
-
1-Chloro-3,5-dimethoxybenzene
-
2-Chloro-1,4-dimethoxybenzene
Predicting Metabolic Pathways: The Influence of Substituents
The metabolic pathways of substituted benzenes are largely governed by the electronic and steric effects of their substituents.[3][4]
-
Methoxy Groups (-OCH₃): These are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.[4] This electron-donating effect makes the aromatic ring more susceptible to electrophilic attack by CYP enzymes, favoring hydroxylation at the ortho and para positions. The methoxy groups themselves are also primary sites for metabolic attack via O-demethylation , a common reaction for many methoxylated compounds.[5]
-
Chlorine Atom (-Cl): Chlorine is a deactivating, ortho, para-directing group.[6] While it withdraws electron density through induction, making the ring less reactive than benzene, its lone pairs can participate in resonance, directing electrophilic attack to the ortho and para positions.
The interplay of these competing and cooperating effects determines the regioselectivity of CYP-mediated metabolism for each isomer.
Comparative Metabolic Profiles of Chlorodimethoxybenzene Isomers
Based on the principles outlined above and data from related compounds like dichlorobenzenes and dimethoxybenzenes, we can predict the primary metabolic pathways for each isomer.
Phase I Metabolism: O-Demethylation vs. Aromatic Hydroxylation
The primary Phase I metabolic pathways for chlorodimethoxybenzene isomers are expected to be O-demethylation of the methoxy groups and aromatic hydroxylation of the benzene ring. The preferred pathway will depend on the specific isomer and the accessibility of the methoxy groups and the aromatic ring to the active site of CYP enzymes.
dot
Caption: Primary Phase I metabolic pathways for chlorodimethoxybenzene isomers.
Table 1: Predicted Primary Phase I Metabolic Pathways and Metabolites of Chlorodimethoxybenzene Isomers
| Isomer | Predicted Primary Metabolic Reactions | Predicted Major Metabolites | Rationale |
| 1-Chloro-2,3-dimethoxybenzene | O-demethylation at C2 or C3; Aromatic hydroxylation at C4, C5, or C6 | 2-Chloro-3-methoxyphenol, 3-Chloro-2-methoxyphenol, 1-Chloro-2,3-dimethoxy-4-phenol | The two adjacent methoxy groups are both potential sites for O-demethylation. The para position to the chlorine (C4) and the positions ortho and para to the methoxy groups are activated for hydroxylation. |
| 1-Chloro-2,4-dimethoxybenzene | O-demethylation at C2 or C4; Aromatic hydroxylation at C5 or C6 | 4-Chloro-3-methoxyphenol, 2-Chloro-5-methoxyphenol, 1-Chloro-2,4-dimethoxy-5-phenol | The methoxy groups are susceptible to O-demethylation. The C5 position is strongly activated for hydroxylation, being ortho to one methoxy and para to the other. |
| 1-Chloro-2,5-dimethoxybenzene | O-demethylation at C2 or C5; Aromatic hydroxylation at C3, C4, or C6 | 4-Chloro-3-methoxyphenol, 2-Chloro-4-methoxyphenol, 1-Chloro-2,5-dimethoxy-4-phenol | Both methoxy groups are targets for O-demethylation. The positions ortho and para to the methoxy groups are activated for hydroxylation. |
| 1-Chloro-3,4-dimethoxybenzene | O-demethylation at C3 or C4; Aromatic hydroxylation at C2, C5, or C6 | 2-Chloro-5-methoxyphenol, 3-Chloro-6-methoxyphenol, 1-Chloro-3,4-dimethoxy-5-phenol | O-demethylation of either methoxy group is likely. The C5 position is activated for hydroxylation by both methoxy groups. |
| 1-Chloro-3,5-dimethoxybenzene | O-demethylation at C3 or C5; Aromatic hydroxylation at C2, C4, or C6 | 3-Chloro-5-methoxyphenol, 1-Chloro-3,5-dimethoxy-2-phenol | The two methoxy groups are equivalent and primary sites for O-demethylation. The positions ortho to both methoxy groups (C2, C4, C6) are highly activated for hydroxylation. |
| 2-Chloro-1,4-dimethoxybenzene | O-demethylation at C1 or C4; Aromatic hydroxylation at C3, C5, or C6 | 2-Chloro-4-methoxyphenol, 3-Chloro-4-methoxyphenol, 2-Chloro-1,4-dimethoxy-3-phenol | O-demethylation of the methoxy groups is a probable pathway. The positions ortho to the methoxy groups are activated for hydroxylation. |
Phase II Metabolism: Conjugation
The phenolic metabolites formed during Phase I are readily conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The primary conjugation reactions are expected to be:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Catalyzed by sulfotransferases (SULTs).
dot
Caption: General scheme of Phase II conjugation reactions for phenolic metabolites.
Experimental Approaches for Studying Chlorodimethoxybenzene Metabolism
The predicted metabolic pathways can be experimentally validated using a variety of in vitro and in vivo methods.
In Vitro Metabolism Assays
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are widely used to study Phase I metabolism. The disappearance of the parent compound and the formation of metabolites can be monitored over time.
-
Liver S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.
-
Hepatocytes: Intact liver cells provide a more complete metabolic system, containing the full complement of Phase I and Phase II enzymes, as well as cofactors.
dot
Caption: A typical experimental workflow for in vitro metabolism studies.
Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the primary metabolites of a chlorodimethoxybenzene isomer.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL final protein concentration), the chlorodimethoxybenzene isomer (e.g., 1 µM final concentration, dissolved in a suitable solvent like methanol or DMSO at a final concentration of ≤ 1%), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 198 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 2 µL of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to achieve a final concentration of 1 mM NADP+.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 75 µL of acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the disappearance of the parent compound and the appearance of potential metabolites by comparing the chromatograms of the test samples with those of control incubations (without NADPH).
-
-
Data Analysis:
-
Quantify the parent compound remaining at each time point relative to the time-zero sample to determine the metabolic stability (half-life, intrinsic clearance).
-
Identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
-
In Vivo Studies
Administration of a chlorodimethoxybenzene isomer to a model organism (e.g., rat) followed by the collection and analysis of urine and feces can provide a comprehensive picture of its metabolic fate, including the identification of major and minor metabolites and their excretion routes.
Conclusion and Future Directions
The metabolic pathways of chlorodimethoxybenzene isomers are complex and highly dependent on the specific substitution pattern. While predictions based on chemical principles provide a strong foundation, experimental validation is essential. This guide has outlined the likely primary metabolic routes—O-demethylation and aromatic hydroxylation—and provided a framework for their experimental investigation.
Future research should focus on detailed metabolic studies of individual isomers using a combination of in vitro and in vivo models. The use of recombinant human CYP enzymes can help to pinpoint the specific enzymes responsible for the metabolism of each isomer, providing valuable data for human health risk assessment. Furthermore, quantitative analysis of metabolite formation will be crucial for building accurate pharmacokinetic models to predict the in vivo behavior of these compounds.
References
- Azouz, W. M., Parke, D. V., & Williams, R. T. (1955). The metabolism of halogenated compounds. The metabolism of o-dichlorobenzene. Biochemical Journal, 59(3), 410–415.
- Hissink, A. M., Van Ommen, B., & Van Bladeren, P. J. (1996). The metabolism of 1,2-dichlorobenzene and its reactive intermediates in the rat. Chemical Research in Toxicology, 9(6), 993-999.
- Hissink, A. M., Van Ommen, B., & Van Bladeren, P. J. (1996). Interspecies differences in the metabolism of 1,2-dichlorobenzene. Toxicology and Applied Pharmacology, 136(2), 249-257.
-
National Center for Biotechnology Information. Cytochrome P-450 Enzyme System. PubChem. [Link]
- National Toxicology Program. (1987). NTP Toxicology and Carcinogenesis Studies of 1,2-Dichlorobenzene (o-Dichlorobenzene) (CAS No. 95-50-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 349, 1-214.
-
Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. [Link]
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ResearchGate. (2020). Chemistry of Benzene: Substituted Benzenes. [Link]
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Wikipedia. (2023). 1,2-Dimethoxybenzene. [Link]
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YouTube. (2020). Organic Chemistry - EAS Reactions of Substituted Benzenes. [Link]
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University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
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Royal Society of Chemistry. (2007). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry, 5(13), 2057-2068. [Link]
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PubMed. (2009). Conjugated linoleic acid isomers: differences in metabolism and biological effects. [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. [Link]
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YouTube. (2020). Organic Chemistry - EAS Reactions of Substituted Benzenes. [Link]
-
National Institutes of Health. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. [Link]
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Longdom Publishing. (n.d.). Plasma Exosomes and Drug Metabolic Cytochrome P450 Enzymes. [Link]
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YouTube. (2013). CYP450 part 1 - Hydroxylation. [Link]
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National Institutes of Health. (1996). An overview of benzene metabolism. [Link]
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Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?. [Link]
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The University of Queensland. (2020). Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. UQ eSpace. [Link]
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ResearchGate. (2015). Changing the Regioselectivity of a P450 from C15 to C11 Hydroxylation of Progesterone. [Link]
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ResearchGate. (2021). In silico studies and in vitro microsomal metabolism of potent MetAP2 inhibitor and in vivo tumor suppressor for prostate cancer: A thioether-triazole hybrid. [Link]
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YouTube. (2022). Biotransformation (Metabolism) Phase II Reactions (Pharmacokinetics Part 9) | Dr. Shikha Parmar. [Link]
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Elucidation of Structure-Activity Relationships of 1-Chloro-2,3-dimethoxybenzene Analogs: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a notable gap in the systematic exploration of the structure-activity relationships (SAR) of 1-chloro-2,3-dimethoxybenzene analogs. While the foundational compound, 1-chloro-2,3-dimethoxybenzene (also known as 3-chloroveratrole), serves as a versatile intermediate in the synthesis of various biologically active molecules, a dedicated, publicly available research study detailing the synthesis and comparative biological evaluation of a series of its direct analogs is not apparent.
This guide, therefore, aims to provide a foundational understanding of the constituent moieties of 1-chloro-2,3-dimethoxybenzene and to extrapolate potential SAR trends based on related chemical structures. The information presented herein is synthesized from a broad survey of medicinal chemistry literature, focusing on the known biological effects of chloro and dimethoxy-substituted aromatic compounds.
The Core Scaffold: 1-Chloro-2,3-dimethoxybenzene
1-Chloro-2,3-dimethoxybenzene is an aromatic organic compound with the chemical formula C₈H₉ClO₂. Its structure features a benzene ring substituted with a chlorine atom and two adjacent methoxy groups. This arrangement of substituents provides a unique electronic and steric profile that can be exploited in drug design.
Key Structural Features:
-
Benzene Ring: A planar, aromatic core that provides a rigid scaffold for the presentation of functional groups.
-
Chlorine Atom: An electron-withdrawing group that can influence the acidity of adjacent protons and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The introduction of a chlorine atom can also impact the metabolic stability and lipophilicity of a molecule.
-
Dimethoxy Groups (at positions 2 and 3): These electron-donating groups can influence the electron density of the aromatic ring, affecting its reactivity and potential interactions with biological targets. The presence of two adjacent methoxy groups can also create a specific steric environment that may favor or hinder binding to a target protein.
Extrapolated Structure-Activity Relationships from Related Compounds
In the absence of direct SAR studies on 1-chloro-2,3-dimethoxybenzene analogs, we can draw inferences from research on other classes of compounds containing similar structural motifs.
The Influence of Methoxy Group Positioning
The positioning of methoxy groups on a phenyl ring is a critical determinant of biological activity. In a study on small molecule disruptors of EWS-FLI1 interactions in Ewing's Sarcoma, it was observed that substitutions on the phenyl ring, including a 2,3-dimethoxy pattern, influenced the inhibition of cell growth. Specifically, the 2,3-dimethoxy derivative showed reduced activity compared to other isomers, suggesting that the spatial arrangement of these groups is crucial for optimal interaction with the target protein. This highlights the importance of systematically exploring the positional isomerism of the dimethoxy groups in any future SAR studies of 1-chloro-2,3-dimethoxybenzene analogs.
The Role of the 2,3-Dimethoxyphenyl Moiety in Complex Bioactive Molecules
The 2,3-dimethoxyphenyl moiety has been incorporated into more complex molecular architectures to modulate their biological activity. For instance, in the development of analogs of the tuberculosis drug bedaquiline, compounds bearing a 2,3-dimethoxyphenyl group were synthesized and evaluated. While the overall activity of these complex molecules is influenced by multiple structural features, the inclusion of the 2,3-dimethoxyphenyl unit underscores its relevance as a pharmacophore element in the design of new therapeutic agents.
Prospective Research Directions and Experimental Protocols
To systematically elucidate the SAR of 1-chloro-2,3-dimethoxybenzene analogs, a focused research program would be required. The following outlines a potential experimental workflow.
Synthesis of Analog Libraries
A library of analogs would need to be synthesized to explore the impact of structural modifications. Key modifications could include:
-
Positional Isomerism: Moving the chlorine atom to different positions on the dimethoxybenzene ring.
-
Halogen Substitution: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) to probe the effect of electronegativity and atomic size.
-
Methoxy Group Modification: Replacing one or both methoxy groups with other alkoxy groups of varying chain lengths or introducing hydroxyl groups.
-
Ring Substitution: Introducing additional substituents onto the benzene ring to explore steric and electronic effects further.
Biological Evaluation
The synthesized analogs would then be subjected to a battery of biological assays to determine their activity. A common starting point in drug discovery is the evaluation of cytotoxic activity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow for determining the cytotoxicity of analogs using the MTT assay.
Conclusion and Future Outlook
The exploration of the structure-activity relationships of 1-chloro-2,3-dimethoxybenzene analogs represents an untapped area of medicinal chemistry. While direct comparative data is currently unavailable in the public domain, the foundational knowledge of the roles of chloro and dimethoxy substituents in other bioactive molecules suggests that a systematic investigation could yield valuable insights for the development of new therapeutic agents. Future research efforts should focus on the rational design and synthesis of a focused library of analogs, followed by rigorous biological evaluation to build a comprehensive SAR model. Such studies would be instrumental in unlocking the therapeutic potential of this chemical scaffold.
References
Due to the lack of specific literature on the SAR of 1-chloro-2,3-dimethoxybenzene analogs, a conventional reference list cannot be provided. The insights in this guide are based on general principles of medicinal chemistry and extrapolated from studies on related compounds. For further reading on the concepts discussed, please refer to standard medicinal chemistry textbooks and the following related research articles:
-
Reddy, M. V. R., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing's Sarcoma. Journal of Medicinal Chemistry, 58(4), 1847–1865. [Link]
-
Deadman, J. J., et al. (2016). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry Letters, 26(15), 3588–3593. [Link]
Safety Operating Guide
A-Z Guide to the Proper Disposal of 1-Chloro-2,3-dimethoxybenzene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Chloro-2,3-dimethoxybenzene. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.
Immediate Safety & Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. 1-Chloro-2,3-dimethoxybenzene is a chlorinated aromatic compound that requires careful management.
Key Hazards:
-
Toxicity: Harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2]
-
Environmental Hazard: Potentially harmful or very toxic to aquatic life.[3] Discharge into the environment must be strictly avoided.[3]
-
Chemical Incompatibility: Store away from strong oxidizing agents.[2][4]
-
Thermal Decomposition: When exposed to extreme heat, such as in a fire, chlorinated solvents can decompose to produce highly toxic and corrosive gases like hydrogen chloride, phosgene, and chlorine.[5][6]
This information is critical not just for personal safety but also informs the entire disposal pathway. The presence of a halogen (chlorine) dictates its classification as a halogenated organic waste, which has specific disposal requirements to prevent the release of toxic byproducts during incineration.[6][7]
Hazard Summary Table:
| Hazard Category | Classification | GHS Pictogram | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | nötig | Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[2] | nötig | Wear protective gloves.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | nötig | Wear eye protection.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | nötig | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Aquatic Hazard | Harmful or very toxic to aquatic life.[3] | nötig | Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
Follow this procedural workflow to ensure the safe and compliant disposal of 1-Chloro-2,3-dimethoxybenzene and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE) & Handling
Before beginning any disposal process, ensure you are wearing the appropriate PPE. This is your primary defense against chemical exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves provide good incidental protection, but neoprene or rubber gloves are recommended for more direct handling or cleaning up spills.[8] Always check the manufacturer's glove compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory.[4]
-
Body Protection: A buttoned lab coat is required.[4] For larger volumes or when there is a risk of splashing, consider a chemical-resistant apron.
-
Ventilation: Always handle the chemical and its waste in a well-ventilated area, preferably inside a certified chemical fume hood.[3][9]
Step 2: Waste Segregation (The Critical Step)
Proper segregation is the most crucial part of the disposal process. Mixing different waste types can lead to dangerous chemical reactions and significantly complicates the final disposal, increasing costs and environmental risk.
-
Designate as Halogenated Organic Waste: 1-Chloro-2,3-dimethoxybenzene must be disposed of in a designated, properly labeled hazardous waste container for halogenated organic compounds .[4][7]
-
Why Segregation Matters: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced. Mixing them with non-halogenated solvents contaminates the entire batch, forcing the more expensive and complex disposal method for a larger volume of waste.
-
What to Segregate:
Step 3: Containerization & Labeling
The integrity and labeling of your waste container are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
-
Container Selection: Use a chemically compatible container, typically a glass or polyethylene bottle with a secure, screw-top cap.[10] Ensure the container is clean, dry, and in good condition.
-
Labeling: The container must be clearly labeled as hazardous waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-Chloro-2,3-dimethoxybenzene " (avoid abbreviations or formulas).
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).
-
The date accumulation started.
-
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Professional Disposal: Arrange for pickup by your institution's certified hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[3] All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-Chloro-2,3-dimethoxybenzene.
Caption: Decision workflow for handling and segregating 1-Chloro-2,3-dimethoxybenzene waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Cleanup (for small, manageable spills only):
-
Ensure you are wearing appropriate PPE as described in Section 2.
-
Absorb the spill with an inert material like vermiculite, sand, or earth.[1][9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with soap and water.
-
All cleanup materials must be disposed of as halogenated hazardous waste.[4]
-
Regulatory Context: EPA Waste Codes
Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While 1-Chloro-2,3-dimethoxybenzene is not individually listed, waste streams containing it may fall under broader categories. For instance, spent solvent mixtures containing chlorobenzene or ortho-dichlorobenzene are listed under the code F002 .[11] It is the waste generator's responsibility to determine the correct classification, often in consultation with their institution's Environmental Health & Safety (EHS) department.[1]
References
-
1-Chloro-3-Nitro Benzene CAS No 121-73-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
1,3-Dimethoxybenzene Safety Data Sheet. Apollo Scientific.
-
1,2-Dimethoxybenzene Safety Data Sheet. Santa Cruz Biotechnology.
-
1,4-Dimethoxybenzene Safety Data Sheet. Thermo Fisher Scientific.
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
-
Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali.
-
2-Chloro-1,4-dimethoxybenzene, 99+% Material Safety Data Sheet. Cole-Parmer.
-
5-Chloro-1,3-dimethoxybenzene Safety Data Sheet. Fisher Scientific.
-
1,4-Dimethoxybenzene Safety Data Sheet. Sigma-Aldrich.
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.
-
EPA Hazardous Waste Codes. U.S. Department of Transportation.
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News.
-
Guidance on Safe Storage of Chemicals in the Laboratory. University of Greenwich.
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR :: 40 CFR Part 261 Subpart D.
-
The SW-846 Compendium. U.S. Environmental Protection Agency.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information.
-
Frequently-used federal hazardous waste codes. Washington State Department of Ecology.
-
Hazardous Waste Segregation. Bucknell University.
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Navigating the Safe Handling of 1-Chloro-2,3-dimethoxybenzene: A Guide to Personal Protective Equipment and Disposal
A crucial intermediate in pharmaceutical and chemical synthesis, 1-Chloro-2,3-dimethoxybenzene demands careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
Understanding the Hazard Landscape
Based on data from related chloro-dimethoxybenzene compounds, 1-Chloro-2,3-dimethoxybenzene is anticipated to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3][4]
-
Harmful if Swallowed: Ingestion of the compound can be detrimental to health.[3][5]
These hazards underscore the necessity of a multi-layered safety approach, beginning with appropriate engineering controls and culminating in the correct use of personal protective equipment (PPE).
A Multi-Faceted Approach to Personal Protective Equipment
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 1-Chloro-2,3-dimethoxybenzene.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Laboratory Coat | Not generally required if handled in a fume hood. |
| Solution Preparation and Transfers | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Laboratory Coat | Not generally required if handled in a fume hood. |
| Running Reactions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Laboratory Coat | Not generally required if handled in a fume hood. |
| Spill Cleanup | Ventilated Area | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Chemical-resistant Apron or Coveralls | Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size. |
Procedural Workflow for Safe Handling and Disposal
Adherence to a standardized workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the key steps from preparation to disposal.
Figure 1: A step-by-step workflow for the safe handling and disposal of 1-Chloro-2,3-dimethoxybenzene.
Detailed Operational and Disposal Plans
Safe Handling and Operational Plan:
-
Pre-Handling Preparations:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the table above.
-
Have spill cleanup materials readily accessible.
-
-
Handling Procedures:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2][3]
-
Ingestion: If swallowed, seek immediate medical advice.[3][5]
-
Spill Management:
-
For minor spills, absorb the material with an inert absorbent such as sand or vermiculite.[5][6][8]
-
Place the absorbed material into a sealed, labeled container for disposal.[5][7][8]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
All waste containing 1-Chloro-2,3-dimethoxybenzene must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1][3][9][10] This typically involves collection by a licensed hazardous waste disposal company.[6]
-
Do not dispose of this chemical down the drain or in general waste streams.[6][11] Contaminated packaging should also be disposed of as hazardous waste.[9][10]
By implementing these robust safety measures, researchers can confidently and safely utilize 1-Chloro-2,3-dimethoxybenzene in their vital work, ensuring both personal safety and environmental responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
-
metasci. (n.d.). Safety Data Sheet: 1,3-Dimethoxybenzene. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene, 99+%. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
